molecular formula C16H17NO2 B8098945 4-(4-Methylphenyl)-L-phenylalanine

4-(4-Methylphenyl)-L-phenylalanine

Cat. No.: B8098945
M. Wt: 255.31 g/mol
InChI Key: QGHWUXHTBOODPJ-HNNXBMFYSA-N
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Description

4-(4-Methylphenyl)-L-phenylalanine is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methylphenyl)-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylphenyl)-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-3-[4-(4-methylphenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-2-6-13(7-3-11)14-8-4-12(5-9-14)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHWUXHTBOODPJ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(4-Methylphenyl)-L-phenylalanine (CAS 1991-87-3): A Technical Guide on Structural Causality and Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Methylphenyl)-L-phenylalanine (CAS 1991-87-3), commonly referred to as 4-Methyl-L-phenylalanine or p-tolylalanine, is a non-canonical amino acid derivative that has become a cornerstone in modern peptide engineering and medicinal chemistry. By introducing a precise steric and hydrophobic modification at the para-position of the phenyl ring, this building block allows researchers to finely tune structure-activity relationships (SAR), enhance proteolytic stability, and bias G-protein-coupled receptor (GPCR) signaling pathways 1. This whitepaper provides an in-depth analysis of its physicochemical properties, strategic applications in drug discovery, and validated experimental workflows for its incorporation.

Physicochemical Profiling & Structural Causality

The substitution of a hydrogen atom with a methyl group at the para-position of L-phenylalanine fundamentally alters the residue's physicochemical profile:

  • Molecular Identity : C₁₀H₁₃NO₂, MW: 179.23 g/mol 1.

  • Lipophilicity : The addition of the methyl group increases the hydrophobicity of the side chain (LogP ≈ 1.65) compared to native L-phenylalanine 2.

Structural Causality : In peptide design, this increased lipophilicity and slight steric bulk serve two mechanical purposes. First, it enhances the hydrophobic packing within secondary structures (such as α-helices), stabilizing the active conformation of the peptide. Second, the steric hindrance provided by the para-methyl group shields adjacent peptide bonds from enzymatic cleavage by endogenous endopeptidases, directly improving the molecule's pharmacokinetic half-life in vivo 3.

Strategic Applications in Drug Development & SAR

GPCR Biased Signaling Modulation

4-Methyl-L-phenylalanine is highly effective in probing the hydrophobic binding pockets of GPCRs. For example, in the study of the Platelet Thrombin Receptor Proteinase Activated Receptor-4 (PAR4), substituting the C-terminal phenylalanine of the native tethered ligand (AYPGKF-NH₂) with 4-Me-Phe structurally clashes with the deep binding pocket of the receptor 4. This steric alteration prevents the GPCR from adopting its fully active conformation, reducing the efficacy of the peptide and converting it into a partial agonist for both Gq-mediated calcium signaling and β-arrestin recruitment 4.

Antagonist Design in Neuropeptide Receptors

In agricultural and entomological pharmacology, 4-Me-Phe has been utilized to design antagonists for the Manduca sexta allatotropin receptor. Replacing the native Phe residue with 4-methyl-L-phenylalanine helped map the spatial limits of the receptor's hydrophobic core, yielding analogs that successfully antagonize juvenile hormone (JH) biosynthesis 5.

Quantitative Data Presentation

The following table summarizes the pharmacological shift induced by 4-Me-Phe substitution in the PAR4 GPCR model, demonstrating its utility in designing partial agonists.

Peptide ConstructModificationCalcium Signaling (EC₅₀)β-Arrestin-1 Efficacyβ-Arrestin-2 EfficacyReceptor Phenotype
PAR4-AP (Native) None (Phe⁶)Reference Standard100%100%Full Agonist
PAR4-AP (Analogue) 4-Me-Phe⁶9.4 ± 3.0 µM56.4 ± 1.2%63.2 ± 1.1%Partial Agonist

Data synthesized from PAR4 structure-activity relationship studies [[4]]().

Experimental Workflows: Self-Validating Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Efficiently couple Fmoc-4-Methyl-L-phenylalanine without aggregation-induced truncation.

  • Resin Preparation : Swell Rink Amide AM resin (0.05 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, exposing functional sites to ensure uniform coupling kinetics.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 5 min).

    • Self-Validation: Measure the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm. A consistent absorbance plateau validates complete deprotection.

  • Amino Acid Activation : Dissolve 5 eq. Fmoc-4-Me-Phe-OH and 5 eq. HATU (0.5 M) in DMF. Add 6 eq. DIPEA [[6]]().

    • Causality: The para-methyl group increases lipophilicity, which can induce localized hydrophobic aggregation on the solid support during chain elongation. HATU is utilized because its uronium structure drives highly efficient, rapid coupling, overcoming aggregation-induced kinetic slowdowns.

  • Coupling : Add the activated mixture to the resin and agitate for 45 minutes at room temperature.

    • Self-Validation: Perform a Kaiser (ninhydrin) test. A colorless/yellow bead confirms >99% coupling efficiency (absence of free primary amines). A blue result dictates a mandatory double-couple step.

  • Cleavage : Cleave the peptide using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours, followed by cold ether precipitation.

Protocol 2: In Vitro GPCR Activation Assay (Calcium Mobilization)

Objective: Quantify the partial agonism of the 4-Me-Phe modified peptide.

  • Cell Preparation : Seed HEK293 cells stably expressing the target GPCR in a 96-well black, clear-bottom plate.

  • Dye Loading : Incubate cells with Fluo-4 AM and 2.5 mM Probenecid for 45 mins at 37°C.

    • Causality: Fluo-4 AM is membrane-permeable; intracellular esterases cleave the AM ester, trapping the dye inside the cell where it fluoresces upon binding free Ca²⁺ released via the Gq pathway cascade. Probenecid inhibits multidrug resistance proteins, preventing premature dye efflux.

  • Ligand Addition : Inject the 4-Me-Phe modified peptide at varying concentrations (1 nM to 100 µM).

  • Kinetic Measurement : Read fluorescence (Ex 488 nm / Em 525 nm) continuously for 120 seconds.

    • Self-Validation: Inject Ionomycin (10 µM) post-assay to determine maximal possible fluorescence (

      
      ). This calibrates the dynamic range of the assay and ensures the peptide's efficacy is accurately standardized as a percentage of the absolute physiological maximum.
      

Mandatory Visualization

GPCR_Bias Native Native Peptide (Phe) PAR4 PAR4 Receptor Activation Native->PAR4 Modified 4-Me-Phe Analogue Modified->PAR4 Gq Gq Pathway (Ca2+ Flux) PAR4->Gq Arrestin β-Arrestin Recruitment PAR4->Arrestin FullCa Full Agonism (100% Efficacy) Gq->FullCa Native PartialCa Partial Agonism (~60% Efficacy) Gq->PartialCa 4-Me-Phe Arrestin->FullCa Native Arrestin->PartialCa 4-Me-Phe

Graphviz diagram of biased GPCR signaling induced by 4-Me-Phe substitution.

References

  • Chem-Impex: 4-Methyl-L-phenylalanine Properties and Applications.
  • bioRxiv: Molecular Basis for G-protein-Coupled Receptor (GPCR) Activation and Biased Signalling at the Platelet Thrombin Receptor Proteinase Activated Receptor-4 (PAR4).
  • PMC (NIH): Discovery of a Manduca sexta Allatotropin Antagonist from a Manduca sexta Allatotropin Receptor Homology Model.
  • Google Patents: WO2014099984A1 - Apj receptor agonists and uses thereof.
  • Chem960: 1991-87-3(4-Methyl-L-phenylalanine) LogP and Physical Data.
  • Google Patents: WO2023118303A1 - Highly stable oxytocin derivatives (SPPS Protocols).

Sources

p-Methyl-L-phenylalanine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of p-Methyl-L-phenylalanine (L-4-MePhe) , a non-canonical amino acid (ncAA) critical for expanding the chemical diversity of proteins and enhancing the pharmacokinetic properties of peptide therapeutics.

Chemical Structure, Synthesis, and Applications in Protein Engineering

Executive Summary

p-Methyl-L-phenylalanine (L-4-MePhe) is a phenylalanine derivative characterized by a methyl group substitution at the para position of the aromatic ring. This modification introduces a subtle but impactful increase in hydrophobicity and steric bulk compared to the native phenylalanine, without altering the fundamental aromatic character.

In drug development , L-4-MePhe is utilized to optimize ligand-receptor binding interactions, often improving potency by filling hydrophobic pockets in target proteins. In chemical biology , it serves as a genetically encoded probe, incorporated into proteins via orthogonal translation systems to study hydrophobic packing and protein stability.

Chemical Identity & Physicochemical Profile

The introduction of the methyl group at the C4 position alters the electronic and steric properties of the phenyl ring. This section summarizes the core physicochemical data required for experimental design.

Table 1: Physicochemical Properties
PropertyValueNotes
IUPAC Name (2S)-2-amino-3-(4-methylphenyl)propanoic acid
CAS Number 1991-87-3 Specific to L-isomer
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance White to off-white crystalline powder
Melting Point 243 – 250 °CDecomposes
Solubility Water: ~15 g/L (25°C); 1N HCl: SolubleSlightly less soluble than L-Phe due to hydrophobicity
pKa Values

-COOH: ~2.4

-NH₃⁺: ~9.3
Optical Rotation

(c=1, 1N HCl)
LogP ~ -1.2More hydrophobic than L-Phe (LogP -1.38)

Advanced Synthetic Methodologies

While classical Strecker synthesis yields racemic mixtures requiring tedious resolution, the Biocatalytic Ammonia Lyase Route is the superior "Expert" methodology. It offers 100% stereoselectivity for the L-isomer and operates under mild, "green" conditions.

Method A: Enzymatic Synthesis via Phenylalanine Ammonia Lyase (PAL)

This protocol utilizes Phenylalanine Ammonia Lyase (PAL) (EC 4.3.1.[1][2]24) to catalyze the anti-Markovnikov addition of ammonia to 4-methylcinnamic acid.

Why this method?

  • Stereocontrol: Exclusively yields the L-enantiomer.

  • Scalability: Avoids toxic cyanides used in Strecker synthesis.

  • Self-Validating: Reaction progress is easily monitored by the disappearance of the cinnamic acid UV signature (

    
    ).
    
Experimental Protocol
  • Substrate Preparation: Dissolve 4-methylcinnamic acid (10 mmol) in aqueous ammonia (5 M, pH adjusted to ~10.0). The high ammonia concentration drives the equilibrium toward synthesis.

  • Enzyme Addition: Add PAL enzyme (e.g., from Rhodotorula glutinis or engineered Petroselinum crispum variants). A typical loading is 50–100 units per gram of substrate.

  • Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 24–48 hours.

    • Checkpoint: Monitor the decrease in absorbance at 290 nm (characteristic of the conjugated alkene in cinnamic acid).

  • Termination & Isolation:

    • Acidify the mixture to pH 2.0 using 6 M HCl to precipitate unreacted cinnamic acid.

    • Filter to remove the solid cinnamic acid.

    • Adjust the filtrate pH to the isoelectric point (pI ~5.5) using NaOH.

    • Cool to 4°C to crystallize p-Methyl-L-phenylalanine .

  • Purification: Recrystallize from water/ethanol if necessary.

Visualization: Enzymatic Synthesis Pathway

SynthesisPathway Substrate 4-Methylcinnamic Acid (Achiral Precursor) Intermediate MIO-Cofactor Complex Substrate->Intermediate Binding Ammonia NH3 (aq) (High Conc.) Ammonia->Intermediate Nucleophilic Attack Enzyme Phenylalanine Ammonia Lyase (PAL) Enzyme->Intermediate Catalysis Product p-Methyl-L-phenylalanine (L-Isomer) Intermediate->Product Release & Reprotonation

Figure 1: Biocatalytic conversion of 4-methylcinnamic acid to L-4-MePhe using PAL. The reaction is driven by high ammonia concentration.

Genetic Code Expansion & Orthogonal Translation

To incorporate L-4-MePhe into proteins site-specifically, researchers utilize an Orthogonal Translation System (OTS) . This system bypasses the natural genetic code, typically by reassigning the Amber stop codon (UAG).

The Orthogonal Pair
  • Synthetase: An evolved mutant of Methanocaldococcus jannaschii Tyrosyl-tRNA Synthetase (MjTyrRS ).

  • tRNA: An amber suppressor tRNA derived from M. jannaschii (MjtRNA

    
     ).
    
Mechanism of Orthogonality

The MjTyrRS/MjtRNA pair is "orthogonal" in E. coli because:

  • MjTyrRS does not aminoacylate E. coli tRNAs.

  • E. coli synthetases do not aminoacylate MjtRNA

    
    .
    
  • The mutant MjTyrRS is engineered to accept only L-4-MePhe and reject endogenous Tyrosine.

Active Site Engineering

The wild-type MjTyrRS binds Tyrosine via hydrogen bonds (Tyr32, Asp158) and stacking interactions. To accommodate L-4-MePhe:

  • Tyr32

    
     Leu/Phe:  Removes the hydrogen bond donor that recognizes the tyrosine -OH group.
    
  • Asp158

    
     Gly/Ala:  Removes steric clash and electrostatic repulsion with the hydrophobic methyl group.
    
  • Ile159/Leu162: Mutated to reshape the hydrophobic pocket to fit the para-methyl substituent.

Visualization: Orthogonal Translation Logic

OTS_Logic Plasmid Plasmid: MjTyrRS Mutant + MjtRNA(CUA) Synthetase MjTyrRS Mutant (Hydrophobic Pocket) Plasmid->Synthetase Expression tRNA Charged tRNA (MjtRNA-MePhe) Plasmid->tRNA Transcription AminoAcid L-4-MePhe (Added to Media) AminoAcid->Synthetase Substrate Binding Synthetase->tRNA Aminoacylation Ribosome Ribosome (Translation Machinery) tRNA->Ribosome Delivery to A-site Protein Target Protein with MePhe at Site X Ribosome->Protein Peptide Bond Formation mRNA mRNA with UAG Stop Codon mRNA->Ribosome Decoding UAG

Figure 2: Workflow for the site-specific incorporation of L-4-MePhe using an orthogonal MjTyrRS/tRNA pair.

Applications in Drug Discovery

Peptidomimetics & SAR Studies

In Structure-Activity Relationship (SAR) studies, L-4-MePhe is used to scan phenylalanine residues in bioactive peptides.

  • Hydrophobic Reach: The p-methyl group extends the reach of the side chain by ~2.0 Å, allowing it to probe deeper into hydrophobic binding pockets of receptors (e.g., GPCRs).

  • Proteolytic Stability: The steric bulk of the methyl group can hinder the approach of proteases (like chymotrypsin), thereby increasing the plasma half-life of peptide drugs.

Case Study: GLP-1 Analogs

In the development of GLP-1 receptor agonists (diabetes/obesity), substituting native Phe residues with L-4-MePhe has been explored to enhance receptor affinity by optimizing


-

stacking or hydrophobic interactions within the transmembrane domain of the receptor.

Analytical Characterization

To verify the identity and purity of L-4-MePhe, the following analytical standards should be applied.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 60% B over 20 minutes.

  • Retention Time: L-4-MePhe will elute after L-Phenylalanine due to increased hydrophobicity.

NMR Spectroscopy ( H-NMR)
  • Solvent: D₂O + DCl (to ensure solubility).

  • Key Signals:

    • 
       2.30 ppm (s, 3H):  Characteristic singlet for the para-methyl group.
      
    • 
       7.10 - 7.25 ppm (m, 4H):  Aromatic protons (AA'BB' system characteristic of para-substitution).
      
    • 
       3.10 - 3.30 ppm (m, 2H): 
      
      
      
      -CH₂ protons.
    • 
       4.20 ppm (t, 1H): 
      
      
      
      -CH proton.

References

  • Chin, J. W., et al. (2003). "An Expanded Eukaryotic Genetic Code." Science, 301(5635), 964-967. Link

  • Wang, L., & Schultz, P. G. (2001). "Expanding the Genetic Code." Chemical Communications, (1), 1-11. Link

  • Lovelock, S. L., & Turner, N. J. (2014). "Phenylalanine Ammonia Lyase Catalyzed Synthesis of Amino Acids." Angewandte Chemie International Edition, 53(18), 4652-4656. Link

  • Young, T. S., & Schultz, P. G. (2010). "Beyond the Canonical 20 Amino Acids: Expanding the Genetic Lexicon." Journal of Biological Chemistry, 285(15), 11039-11044. Link

  • PubChem Compound Summary. "4-Methyl-L-phenylalanine."[3][4] National Center for Biotechnology Information. Link

Sources

Engineering Peptidomimetics: A Technical Guide to L-Phe(4-Me)-OH (4-Methyl-L-phenylalanine)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Non-canonical amino acids (ncAAs) are foundational to modern peptidomimetic drug design, offering a chemical toolkit to overcome the inherent pharmacokinetic limitations of natural peptides. Among these, L-Phe(4-Me)-OH (L-4-Methylphenylalanine) stands out as a critical structural modifier ([1]). By introducing a single methyl group at the para-position of the phenylalanine aromatic ring, researchers can dramatically alter a peptide's lipophilicity, receptor binding affinity, and proteolytic stability ([2]). This whitepaper provides an in-depth technical analysis of L-Phe(4-Me)-OH, detailing its physicochemical properties, mechanistic advantages in drug design, and a self-validating protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling

In laboratory and manufacturing settings, this amino acid is encountered in two primary forms: the free amino acid used in biochemical assays, and its Fmoc-protected derivative essential for SPPS ([3]). The addition of the para-methyl group increases the overall molecular weight and shifts the partition coefficient (LogP), directly impacting the molecule's solvation dynamics.

Table 1: Physicochemical Properties of L-Phe(4-Me)-OH and its Fmoc-Derivative
PropertyFree Amino AcidFmoc-Protected Derivative
Nomenclature L-Phe(4-Me)-OHFmoc-Phe(4-Me)-OH
IUPAC Name (2S)-2-amino-3-(4-methylphenyl)propanoic acid(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid
Molecular Formula C10H13NO2C25H23NO4
Molecular Weight 179.22 g/mol 401.46 g/mol
CAS Number 1991-87-3199006-54-7
PubChem CID 1515137129826
Primary Application Metabolic research, final peptide constituentSolid-Phase Peptide Synthesis (SPPS)

(Data synthesized from [4] and[5])

Mechanistic Impact in Drug Design

The substitution of canonical L-Phenylalanine with L-Phe(4-Me)-OH is not merely a structural tweak; it is a calculated pharmacokinetic optimization.

  • Causality of Hydrophobicity: The para-methyl substitution extends the hydrophobic surface area of the aromatic side chain. In target binding, this allows the side chain to insert more deeply into hydrophobic receptor pockets, often increasing binding affinity (

    
    ) through enhanced van der Waals interactions ([2]).
    
  • Causality of Steric Shielding: The methyl group introduces localized steric bulk. When positioned near a scissile peptide bond, this bulk physically obstructs the active sites of endopeptidases, thereby conferring resistance to enzymatic degradation and extending the therapeutic half-life in vivo ([5]).

PK_Impact A L-Phe(4-Me)-OH Substitution B Increased Lipophilicity A->B +CH3 Group C Para-Methyl Steric Bulk A->C Aromatic Extension D Deep Pocket Receptor Binding B->D Hydrophobic Effect E Proteolytic Shielding C->E Enzyme Exclusion F Enhanced in vivo Efficacy D->F Higher Affinity E->F Extended Half-life

Caption: Logical flow detailing the pharmacokinetic enhancements of L-Phe(4-Me)-OH substitution.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Incorporating Fmoc-Phe(4-Me)-OH requires specific protocol adjustments. Because the para-methyl group alters the solubility profile and introduces slight steric hindrance during backbone elongation, standard coupling conditions may lead to incomplete reactions and truncated sequences ([5]).

Self-Validating SPPS Protocol for Fmoc-Phe(4-Me)-OH

Objective: Achieve >99% coupling efficiency of Fmoc-Phe(4-Me)-OH onto a growing peptide chain anchored to a Rink Amide resin.

  • Resin Swelling: Suspend the resin in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Proper swelling expands the polymer matrix, exposing the reactive amine sites within the resin to ensure uniform reagent accessibility.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

  • Coupling Reaction:

    • Reagents: 4 equivalents of Fmoc-Phe(4-Me)-OH, 3.9 equivalents of HATU, and 8 equivalents of DIPEA.

    • Causality: HATU is selected over standard HBTU because its highly reactive uronium structure overcomes the subtle steric hindrance of the modified phenylalanine, driving the acylation to completion.

    • Reaction Time: Agitate for 60–90 minutes at room temperature.

  • In-Process Validation (Kaiser Test):

    • Extract a few resin beads and apply ninhydrin, phenol, and potassium cyanide solutions. Heat to 100°C for 3 minutes.

    • Self-Validation Check: If beads remain yellow/colorless, primary amines are fully reacted (proceed to Step 5). If beads turn blue, coupling is incomplete; perform a second coupling cycle before proceeding.

  • Capping: Treat with Acetic Anhydride (

    
    ) and Pyridine in DMF for 10 minutes.
    
    • Causality: Acetylates any trace unreacted amines, preventing the formation of deletion sequences that are difficult to separate during final HPLC purification.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/

    
     (95:2.5:2.5) for 2 hours to release the peptide and remove side-chain protecting groups.
    

SPPS_Workflow N1 1. Resin Swelling DMF, 30 min N2 2. Fmoc Deprotection 20% Piperidine/DMF N1->N2 N3 3. Washing DMF & DCM cycles N2->N3 N4 4. Coupling Fmoc-Phe(4-Me)-OH HATU/DIPEA, 60-90 min N3->N4 Addition of ncAA N5 5. Capping Ac2O/Pyridine (Prevents Deletions) N4->N5 Extended coupling time N6 6. Cleavage TFA/TIPS/H2O (95:2.5:2.5) N5->N6 Final release

Caption: Step-by-step Fmoc-SPPS workflow for incorporating Fmoc-Phe(4-Me)-OH into peptide chains.

Analytical Validation

Post-synthesis, the successful incorporation of L-Phe(4-Me)-OH must be analytically verified:

  • RP-HPLC: The peptide containing L-Phe(4-Me)-OH will exhibit a delayed retention time compared to its canonical L-Phe counterpart due to the increased lipophilicity of the para-methyl group.

  • LC-MS: High-resolution mass spectrometry will confirm a mass shift of exactly +14.015 Da (the mass of a

    
     unit replacing a hydrogen atom) relative to the canonical peptide sequence.
    

References

  • Title: PubChem Compound Summary for CID 151513, (2S)-2-amino-3-(4-methylphenyl)propanoic acid Source: National Center for Biotechnology Information (NCBI) URL: [Link][4]

  • Title: PubChem Compound Summary for CID 7129826, Fmoc-4-methyl-L-phenylalanine Source: National Center for Biotechnology Information (NCBI) URL: [Link][3]

Sources

Engineering Peptide Therapeutics: A Comparative Analysis of L-Phenylalanine and 4-Methyl-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical landscape shifts from small molecules to complex biologics, peptides occupy a privileged therapeutic middle ground. However, native peptides are inherently limited by rapid enzymatic degradation and poor membrane permeability. To overcome these pharmacokinetic bottlenecks, the strategic incorporation of non-canonical amino acids (ncAAs) has become a cornerstone of modern drug design.

This technical guide provides an in-depth mechanistic and practical analysis of the differences between the canonical L-phenylalanine (L-Phe) and its synthetically engineered counterpart, 4-methyl-L-phenylalanine (4-Me-L-Phe or Phe(4-Me)) . By dissecting their structural divergence, we will explore how a single methyl group dictates profound changes in proteolytic stability, receptor pharmacology, and experimental workflows.

Structural and Physicochemical Divergence

At the atomic level, the difference between L-Phe and 4-Me-L-Phe is minimal: the addition of a single methyl group (–CH₃) at the para (4-) position of the aromatic benzyl side chain. Despite this small mass shift (+14.02 Da), the physicochemical consequences are highly significant for protein engineering and drug development[1].

Comparative Physicochemical Profile
PropertyL-Phenylalanine (L-Phe)4-Methyl-L-Phenylalanine (4-Me-L-Phe)
CAS Number 63-91-21991-87-3[1]
Molecular Weight 165.19 g/mol 179.23 g/mol [1]
Side Chain Architecture Benzyl4-Methylbenzyl
Fmoc-Derivative MW 387.43 g/mol 401.46 g/mol [2]
Proteolytic Stability Low (Rapidly cleaved)High (Sterically shielded)[]
Hydrophobicity (LogP) BaselineIncreased (Enhances permeability)[4]
Receptor Binding Native affinityEnhanced via hydrophobic packing[5]

Mechanistic Causality: Why the Para-Methyl Group Matters

As application scientists, we do not merely substitute amino acids; we engineer molecular interactions. The transition from L-Phe to 4-Me-L-Phe is driven by two primary causal mechanisms:

Proteolytic Shielding and Half-Life Extension

Endogenous peptides, such as oxytocin, are rapidly degraded by pancreatic peptidases in the gastrointestinal tract, often exhibiting a half-life of less than 10 minutes[6]. Proteases like chymotrypsin specifically recognize and cleave adjacent to bulky, hydrophobic aromatic rings (like native L-Phe) by docking them into their S1 specificity pockets.

By substituting L-Phe with 4-Me-L-Phe, we introduce severe steric hindrance. The para-methyl group increases the van der Waals volume of the side chain, causing a physical clash within the protease's S1 pocket. This misalignment prevents the peptide backbone from correctly positioning against the enzyme's catalytic triad, effectively halting hydrolysis and extending the drug's half-life[].

ProteolyticMechanism Substrate Peptide Substrate LPhe Native L-Phe (Unobstructed) Substrate->LPhe MePhe 4-Me-L-Phe (Steric Bulk) Substrate->MePhe Protease Protease S1 Pocket (e.g., Chymotrypsin) LPhe->Protease Perfect fit MePhe->Protease Para-methyl blocks entry Cleavage Rapid Hydrolysis (t1/2 < 10 min) Protease->Cleavage Resistance Steric Clash & Enzymatic Resistance Protease->Resistance Inhibits catalytic triad

Logical mechanism of proteolytic resistance conferred by 4-Me-L-Phe steric hindrance.

Receptor Pharmacology and Hydrophobic Packing

Beyond stability, the para-methyl group actively modulates pharmacodynamics. In G-protein coupled receptors (GPCRs) with deep hydrophobic binding pockets—such as the APJ receptor or the Oxytocin receptor—the extra methyl group provides additional CH-π or van der Waals contacts. This structural packing increases binding affinity (lowering the


) and prolongs receptor residence time, leading to highly potent agonist analogs[5]. Furthermore, the increased lipophilicity facilitates passive transcellular absorption, unlocking the potential for orally bioavailable, gut-stable peptide therapeutics[6].

Experimental Workflows & Self-Validating Protocols

Incorporating 4-Me-L-Phe requires specific adjustments to standard protocols due to its altered steric and kinetic profile. The following methodologies are designed as self-validating systems to ensure absolute technical accuracy.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

When synthesizing peptides using Fmoc-4-methyl-L-phenylalanine[2], the steric bulk of the side chain can impede the formation of the peptide bond, leading to truncated deletion sequences.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptidyl-resin in Dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF for 2 × 5 minutes to expose the N-terminal amine.

  • Activation & Coupling (Causality Check):

    • Do not use standard HBTU. The bulky para-methyl group requires a highly reactive acylation environment. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) coupled with DIPEA. The nitrogen atom at the 7-position of HATU's benzotriazole ring exerts a neighboring group effect that accelerates the coupling of sterically hindered ncAAs.

    • React 4 equivalents of Fmoc-Phe(4-Me)-OH, 3.9 eq HATU, and 8 eq DIPEA for an extended time of 60 minutes.

  • Washing: Wash thoroughly with DMF (5 × 1 min).

  • Validation Checkpoint (Self-Validating Logic): Prior to full cleavage, withdraw 5 mg of resin. Perform a mini-cleavage (TFA/TIPS/H₂O 95:2.5:2.5) for 1 hour and analyze via LC-MS. A successful coupling is validated only if the target mass shows a precise +14.02 Da shift relative to an L-Phe control. The absence of the

    
     deletion mass confirms the efficacy of the HATU-driven coupling.
    

SPPSWorkflow Resin Peptidyl-Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Couple Coupling: Fmoc-Phe(4-Me)-OH + HATU/DIPEA Deprotect->Couple Exposes N-terminus Couple->Deprotect Repeat cycle Cleave TFA Cleavage Couple->Cleave Sequence complete Product Purified Peptide Cleave->Product Precipitation

Step-by-step SPPS workflow for incorporating Fmoc-Phe(4-Me)-OH into peptide chains.

Protocol B: Genetic Code Expansion (GCE) for Recombinant Expression

For larger biologics, 4-Me-L-Phe can be incorporated into living cells via Stop Codon Suppression (SCS)[7].

Step-by-Step Methodology:

  • Plasmid Co-Transformation: Transform E. coli with a plasmid containing the gene of interest (mutated with a UAG amber stop codon at the target site) and a secondary plasmid encoding an engineered orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.

  • Media Supplementation (Causality Check): Supplement the expression media with 1–5 mM of 4-Me-L-Phe. Why this concentration? The orthogonal aaRS must outcompete the host's endogenous Release Factor 1 (RF1). Because the para-methyl group alters binding kinetics within the aaRS active site, maintaining a high extracellular concentration drives intracellular uptake and forces the aminoacylation reaction forward via Le Chatelier's principle.

  • Expression Induction: Induce with IPTG/Arabinose and incubate at 30°C for 16 hours.

  • Validation Checkpoint (Self-Validating Logic): Run the lysate on an SDS-PAGE gel alongside a negative control (identical conditions, but without 4-Me-L-Phe in the media). The logic is binary: if the orthogonal system is functional, full-length protein will be visible. In the negative control, translation terminates at the UAG codon, yielding only a truncated fragment. This internal control definitively proves site-specific incorporation[7].

GCEWorkflow Plasmid UAG-Mutated Plasmid Host E. coli + OTS (tRNA/aaRS) Plasmid->Host Translation Ribosomal Translation Host->Translation Stop codon suppression Media Media + 4-Me-L-Phe Media->Host Cellular uptake Protein Engineered Protein (Site-Specific ncAA) Translation->Protein Outcompetes Release Factor

Genetic code expansion pathway for site-specific incorporation of 4-Me-L-Phe.

Advanced Applications in Diagnostics

Beyond therapeutics, the structural stability of the 4-methyl position is leveraged in diagnostic imaging. For instance, in Positron Emission Tomography (PET), radiofluorinated analogues like 4-[¹⁸F]fluoromethyl-L-phenylalanine (4-[¹⁸F]FMLP) are utilized for tumor imaging. Research has demonstrated that placing the fluoromethyl side chain at the 4-position (as opposed to the 2-position) prevents intramolecular interactions with the ammonium function, yielding a highly stable radiotracer with an extended shelf-life[8].

References

  • []

  • [1]

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  • [7] 5.[2] 6.[6] 7.[4] 8.[5]

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A Technical Guide on the Role of 4-(4-Methylphenyl)-L-phenylalanine in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pursuit of novel therapeutics often involves overcoming the inherent limitations of natural peptides, such as poor stability and limited bioavailability. Peptidomimetics, engineered molecules that mimic peptides, offer a promising solution. A key strategy in their design is the incorporation of unnatural amino acids (UAAs). This guide provides an in-depth technical analysis of 4-(4-Methylphenyl)-L-phenylalanine, a significant UAA, detailing its structure, synthesis, and profound impact on the properties of peptidomimetics. We explore its role in enhancing biological activity and stability, supported by experimental insights and protocols, to provide a comprehensive resource for professionals in drug discovery and development.

The Strategic Imperative for Unnatural Amino Acids in Drug Design

Natural peptides, while exhibiting high potency and selectivity, are often poor drug candidates due to their susceptibility to enzymatic degradation and low permeability across biological membranes.[1] The field of peptidomimetics seeks to address these challenges by introducing chemical modifications that preserve the therapeutic action of the peptide while improving its drug-like properties.[2][3]

The incorporation of unnatural amino acids (UAAs) is a powerful and widely adopted strategy in this endeavor.[2][4][][6] UAAs, which are not among the 22 proteinogenic amino acids, offer a vast chemical diversity that can be leveraged to:[2][4]

  • Enhance Metabolic Stability: By introducing sterically bulky or non-natural side chains, UAAs can hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.[6]

  • Modulate Pharmacokinetics: The physicochemical properties of UAAs can be tailored to improve absorption, distribution, metabolism, and excretion (ADME) profiles, including enhancing oral bioavailability.[2][4]

  • Constrain Conformation: Certain UAAs can introduce conformational rigidity, locking the peptide into its bioactive shape and improving binding affinity and selectivity for its target.[6]

  • Introduce Novel Functionalities: UAAs can carry unique functional groups that can participate in new interactions with the biological target or serve as probes to study biological systems.[2]

4-(4-Methylphenyl)-L-phenylalanine is a prime example of a UAA that has proven to be highly valuable in the design of potent and stable peptidomimetics.[7]

Physicochemical and Structural Profile of 4-(4-Methylphenyl)-L-phenylalanine

The defining characteristic of 4-(4-Methylphenyl)-L-phenylalanine is its extended, biphenyl-like side chain, which imparts several advantageous properties:

  • Increased Hydrophobicity: The addition of the methylphenyl group significantly increases the lipophilicity of the amino acid compared to its natural counterpart, phenylalanine. This enhanced hydrophobicity can facilitate passage through cellular membranes.[7]

  • Steric Shielding: The bulky side chain provides a steric hindrance that can protect adjacent peptide bonds from enzymatic cleavage, a key factor in improving metabolic stability.

  • Conformational Influence: The rigid nature of the biphenyl system can restrict the conformational freedom of the peptide backbone, pre-disposing it to adopt a specific, biologically active conformation. This can lead to enhanced receptor binding and potency.[7]

  • Enhanced Binding Interactions: The extended aromatic system can participate in favorable π-π stacking interactions with aromatic residues within the target's binding pocket, contributing to higher affinity.

Table 1: Comparative Physicochemical Properties

PropertyL-Phenylalanine4-(4-Methylphenyl)-L-phenylalanine
Molecular Weight ( g/mol ) 165.19179.23[7]
Appearance White crystalline solidWhite to off-white powder[7]
Melting Point (°C) 283 (decomposes)243 - 250 (decomposes)[7]

Synthesis of Fmoc-4-(4-Methylphenyl)-L-phenylalanine for Solid-Phase Peptide Synthesis

The widespread use of any UAA in modern peptide synthesis relies on its availability as an N-terminally protected derivative, typically with the fluorenylmethoxycarbonyl (Fmoc) group for solid-phase peptide synthesis (SPPS).[8] The synthesis of Fmoc-4-(4-Methylphenyl)-L-phenylalanine often employs palladium-catalyzed cross-coupling reactions.

Synthetic Workflow: A Representative Approach

A common strategy involves the Suzuki coupling of a protected L-tyrosine derivative with 4-methylphenylboronic acid. This method is generally efficient and provides good yields of the desired product.

G Synthesis of Fmoc-4-(4-Methylphenyl)-L-phenylalanine Start Fmoc-L-Tyrosine Derivative (e.g., Triflate) Reaction Suzuki Coupling (Pd Catalyst, Base) Start->Reaction Reagent 4-Methylphenylboronic Acid Reagent->Reaction Product Fmoc-4-(4-Methylphenyl)-L-phenylalanine Reaction->Product

Caption: Synthetic workflow for Fmoc-4-(4-Methylphenyl)-L-phenylalanine.

Detailed Experimental Protocol: Suzuki Coupling

This protocol outlines a general procedure for the synthesis of Fmoc-4-(4-Methylphenyl)-L-phenylalanine.

Materials:

  • Fmoc-L-tyrosine triflate

  • 4-Methylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water)

  • Standard workup and purification reagents (Ethyl acetate, brine, silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the Fmoc-L-tyrosine triflate and 4-methylphenylboronic acid in the chosen solvent system.

  • Degassing: Thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Catalyst and Base Addition: Add the palladium catalyst and the base to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, and perform a standard aqueous workup to remove the catalyst and inorganic salts.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-4-(4-Methylphenyl)-L-phenylalanine.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric purity should be verified by chiral HPLC.

Incorporation into Peptides and Impact on Biological Activity: Case Studies

The true value of 4-(4-Methylphenyl)-L-phenylalanine is demonstrated in its application in the design of bioactive peptidomimetics.

Enhancing Proteolytic Stability

The incorporation of N-methyl amino acids, a related modification, is known to increase resistance to proteolysis.[9] Similarly, the bulky side chain of 4-(4-Methylphenyl)-L-phenylalanine can sterically hinder the action of proteases.

Experimental Workflow: Proteolytic Stability Assay

G Proteolytic Stability Assay Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Test Peptide (with 4-(4-Methylphenyl)-L-phenylalanine) Incubate Incubate with Protease (e.g., Trypsin, Chymotrypsin) at 37°C Peptide->Incubate Control Control Peptide (with L-Phenylalanine) Control->Incubate Quench Quench Reaction at Various Time Points Incubate->Quench HPLC Analyze by RP-HPLC Quench->HPLC Plot Plot % Intact Peptide vs. Time HPLC->Plot

Caption: Workflow for assessing the proteolytic stability of peptidomimetics.

Modulating Receptor Binding Affinity

The conformational constraints imposed by 4-(4-Methylphenyl)-L-phenylalanine can lead to a more favorable orientation for receptor binding, thereby increasing potency. For instance, in the development of HIV-1 capsid binders, phenylalanine-containing peptidomimetics have shown promise.[10][11] The hydrophobic nature of the phenylalanine side chain is often crucial for binding to hydrophobic pockets in target proteins.[12]

Conclusion and Future Perspectives

4-(4-Methylphenyl)-L-phenylalanine is a powerful building block in the design of advanced peptidomimetics. Its unique structural and physicochemical properties allow for the rational modulation of stability, conformation, and biological activity. As the demand for more effective and drug-like peptide-based therapeutics continues to grow, the strategic use of this and other unnatural amino acids will be at the forefront of innovation in drug discovery. Future research will likely focus on the development of novel synthetic methodologies for UAAs and their application in increasingly complex therapeutic modalities.

References

  • American Chemical Society. Illuminating peptide drug discovery via unnatural amino acid incorporation.
  • Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.
  • Verma, A., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • BOC Sciences. Unnatural Amino Acids in Drug Discovery.
  • JPT Peptide Technologies. Unnatural / Unusual Amino Acids.
  • de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Methods and Protocols, 5(6), 85.
  • Szewczuk, Z., & Lesner, A. (2013). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Springer Nature Experiments.
  • Chem-Impex. 4-Methyl-L-phenylalanine.
  • de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. ResearchGate.
  • ChemicalBook. 4-Methylphenyl-L-alanine.
  • Kaneko, T., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry, 9(22), 3136-3143.
  • Chem-Impex. Fmoc-4-methyl-L-phenylalanine.
  • Bio-protocol. Peptide Synthesis.
  • Liu, Y., et al. (2022). Design, Synthesis and Structure-Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(18), 5995.
  • Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 22(8), 6067-6072.
  • ACS Publications. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews.
  • Liu, Y., et al. (2022). Design, Synthesis and Structure-Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. PubMed.
  • Am Ende, C. W., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. NIH.
  • Google Patents. (2003). Process for the preparation of 4-hetero-substituted phenylalanine derivatives.
  • Morphy, J. R., & Rankovic, Z. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. ACS.

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Probing and Engineering Proteins: A Technical Guide to Methyl-Substituted Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Canonical 20

The central dogma of molecular biology, elegant in its depiction of information flow from DNA to protein, is built upon a 20-amino acid alphabet. While this canonical set provides the diversity necessary for much of life's complexity, it represents only a fraction of the chemical possibilities. The ability to move beyond this limitation and incorporate non-canonical amino acids (ncAAs) into proteins has ushered in a new era of protein engineering and drug discovery.[1][2] This expansion of the genetic code allows for the site-specific installation of novel chemical functionalities, enabling researchers to probe biological systems with unprecedented precision and to design therapeutic proteins with enhanced properties.[3]

Among the most versatile and subtly powerful ncAAs are those bearing methyl-substituted phenyl rings. These analogs of phenylalanine, while structurally similar to their canonical counterpart, introduce minimalistic yet impactful modifications. The addition of a single methyl group—the "magic methyl" in medicinal chemistry—can profoundly influence a protein's structure, dynamics, and function by altering steric bulk, hydrophobicity, and electronic properties.[4] This guide provides an in-depth exploration of these valuable tools, from their fundamental properties and synthesis to their incorporation into proteins and their application in cutting-edge research and development.

The Subtle Power of a Methyl Group: Properties of Phenylalanine Analogs

The strategic placement of a methyl group on the phenylalanine ring—at the ortho (2-), meta (3-), or para (4-) position—imparts distinct physicochemical properties. These alterations, though minor, can be leveraged to fine-tune protein characteristics. The defining feature of phenylalanine is its hydrophobic benzyl side chain, which plays a crucial role in stabilizing protein structures through various interactions.[5]

  • Steric Influence and Rotational Dynamics : A primary effect of methylation is the introduction of steric bulk. This can restrict the rotational freedom (χ angles) of the amino acid side chain, influencing local and global protein conformation.[6][7] For instance, an ortho-methyl group imposes a significant steric clash, which can lock the phenyl ring into a specific orientation. This effect is less pronounced with meta- and para-substitutions. By systematically "methyl-hopping" around the aromatic ring, researchers can use these analogs as sensors to probe the dynamics and packing of a protein's hydrophobic core.[6][7][8]

  • Hydrophobicity and Electronic Effects : The methyl group is electron-donating, which slightly increases the electron density of the aromatic ring.[9] This can subtly alter cation-π or π-π stacking interactions. Furthermore, the addition of a methyl group increases the hydrophobicity of the side chain, which can enhance protein stability or modulate protein-protein interactions.[10][11]

  • The Methyl Group as an NMR Probe : The protons of a methyl group provide a strong, sharp signal in Nuclear Magnetic Resonance (NMR) spectroscopy.[12] Incorporating a methyl-substituted phenylalanine allows for the introduction of a sensitive NMR probe into a specific protein region. This is particularly valuable for studying the structure and dynamics of large proteins, where spectral overlap is a significant challenge.[1][12] Breaking the rotational symmetry of the phenyl ring with a methyl group generates new and insightful Nuclear Overhauser Effect (NOE) contacts, enabling a more precise determination of the ring's orientation and mobility.[6][7][8]

The following table summarizes the key properties of these analogs:

Amino AcidPosition of Methyl GroupKey Physicochemical PropertiesPrimary Applications
L-Phenylalanine (Phe) N/A (Canonical)Aromatic, hydrophobicProtein structure and function
o-Methyl-L-phenylalanine ortho (2-position)Increased steric hindrance, restricted ring rotationProbing steric tolerance in active sites, NMR structural studies
m-Methyl-L-phenylalanine meta (3-position)Moderate steric effect, altered electronic distributionFine-tuning protein interactions, NMR dynamic studies
p-Methyl-L-phenylalanine para (4-position)Minimal steric hindrance, increased hydrophobicityEnhancing protein stability, serving as a subtle structural probe

Site-Specific Incorporation: The Amber Suppression Workflow

The most prevalent method for site-specifically incorporating ncAAs into proteins in both prokaryotic and eukaryotic systems is nonsense suppression, particularly amber (UAG) codon suppression.[13][14] This powerful technique relies on hijacking the cell's translational machinery with an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[12][15]

The core principle is to reassign a stop codon, which normally signals the termination of protein synthesis, to encode the desired ncAA.[14] An orthogonal aaRS/tRNA pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the ncAA is exclusively charged onto the suppressor tRNA and that the suppressor tRNA is not recognized by any of the host's synthetases.[10][15]

The workflow involves several key steps:

  • Engineering the Orthogonal Pair : A suitable aaRS/tRNA pair is chosen from a different domain of life (e.g., an archaeal pair for use in E. coli). The amino acid binding pocket of the aaRS is then mutated through directed evolution or rational design to specifically recognize the methyl-substituted phenylalanine analog over any of the 20 canonical amino acids.[15][16][17]

  • Gene Design : The gene for the protein of interest is mutated to introduce an amber (TAG) codon at the desired site of ncAA incorporation.

  • Transformation and Expression : The genes for the engineered aaRS, the suppressor tRNA, and the target protein are introduced into the host organism (e.g., E. coli).

  • Culturing and Induction : The cells are cultured in a medium supplemented with the methyl-substituted phenylalanine ncAA. Upon induction, the cells express the orthogonal components and the target protein. The engineered aaRS charges the suppressor tRNA with the ncAA, and this complex recognizes the UAG codon, inserting the ncAA into the growing polypeptide chain.

Amber_Suppression_Workflow cluster_0 Cellular Environment ncAA Methyl-Phe (in media) aaRS Engineered Orthogonal aaRS ncAA->aaRS 1. Binding charged_tRNA Methyl-Phe-tRNA(CUA) aaRS->charged_tRNA 3. Aminoacylation tRNA Suppressor tRNA(CUA) tRNA->aaRS 2. Binding ribosome Ribosome charged_tRNA->ribosome 4. Delivery protein Full-length Protein with ncAA ribosome->protein 5. Incorporation at UAG mRNA mRNA with UAG codon mRNA->ribosome RF1 Release Factor 1 RF1->ribosome Competition caption Amber Suppression Workflow for ncAA Incorporation. Applications_Diagram center Methyl-Substituted Phenylalanines app1 Enhanced Stability center->app1 app2 NMR Structural Probes center->app2 app3 Mapping Binding Interfaces center->app3 app4 Enzyme Redesign center->app4 app5 Modulating Pharmacokinetics center->app5 caption Key Applications in Research and Drug Development.

Sources

A Comprehensive Technical Guide to the Solubility of 4-Methyl-L-phenylalanine in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the solubility characteristics of 4-Methyl-L-phenylalanine, a crucial parameter for its application in pharmaceutical development, peptide synthesis, and biochemical research. Due to the limited availability of direct experimental data for this specific amino acid derivative, this document establishes a foundational understanding by integrating known values with a comparative analysis of its parent compound, L-phenylalanine. This approach allows for informed predictions and guides experimental design.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in drug discovery and development. It directly influences a compound's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. For non-natural amino acids like 4-Methyl-L-phenylalanine, which are incorporated into peptides and other therapeutics to enhance properties such as metabolic stability and binding affinity, a thorough understanding of their solubility is paramount for successful application.

4-Methyl-L-phenylalanine is an analog of L-phenylalanine, featuring a methyl group at the para-position of the phenyl ring. This seemingly minor modification can significantly alter its physicochemical properties, including its solubility in both aqueous and organic media.

Physicochemical Properties: A Comparative Overview

Understanding the fundamental physicochemical properties of 4-Methyl-L-phenylalanine and its parent compound, L-phenylalanine, provides a basis for interpreting their solubility behavior.

Property4-Methyl-L-phenylalanineL-PhenylalanineRationale for Impact on Solubility
Molecular Weight ( g/mol ) 179.22165.19A slight increase in mass and size can influence crystal lattice energy.
Aqueous Solubility (25°C) Sparingly soluble (0.014 g/L)[1]26.9 g/L[2]The methyl group significantly reduces aqueous solubility.
Predicted pKa 2.23 (acidic)1.83 (acidic), 9.13 (basic)The pKa of the carboxylic acid and amino groups dictate the ionization state and thus solubility at different pH values.
Predicted XLogP3 -1.2-1.5This value suggests 4-Methyl-L-phenylalanine is slightly more lipophilic than L-phenylalanine, which is consistent with its lower aqueous solubility.

Aqueous Solubility: The Impact of Structure and Environment

The solubility of amino acids in water is governed by a delicate balance between the hydrophilic interactions of the amino and carboxyl groups and the hydrophobic nature of the side chain.

The Effect of the 4-Methyl Group

The most striking observation is the dramatically lower aqueous solubility of 4-Methyl-L-phenylalanine (0.014 g/L) compared to L-phenylalanine (26.9 g/L) at 25°C.[1][2] This difference of over three orders of magnitude can be primarily attributed to the introduction of the methyl group on the phenyl ring. This addition increases the hydrophobicity of the side chain, leading to less favorable interactions with polar water molecules and a stronger propensity to self-associate and remain in the solid state.

Influence of Temperature

Table of L-Phenylalanine Aqueous Solubility at Various Temperatures:

Temperature (°C)Solubility (g/L)
019.8[2]
2526.9[2]
5044.3[2]
7566.2[2]
10099.0[2]

Researchers working with 4-Methyl-L-phenylalanine should anticipate a positive correlation between temperature and aqueous solubility, although the absolute solubility will remain significantly lower than that of L-phenylalanine.

Influence of pH

The solubility of amino acids is highly dependent on the pH of the aqueous solution. As zwitterionic molecules, they exhibit their lowest solubility at their isoelectric point (pI) and become more soluble in acidic or basic conditions due to the formation of charged species.

For L-phenylalanine, the pH of a saturated aqueous solution is between 5.3 and 6.3.[5] Its solubility increases significantly as the pH moves away from this range. Given the predicted acidic pKa of 2.23 for 4-Methyl-L-phenylalanine, its isoelectric point is expected to be in the neutral pH range, similar to L-phenylalanine. Therefore, a similar pH-dependent solubility profile is anticipated, with minimum solubility around neutral pH and increased solubility in acidic (pH < 4) and basic (pH > 8) solutions.

Solubility in Organic Solvents: A Comparative Perspective

The solubility of amino acids in organic solvents is generally much lower than in water, a trend that is expected to hold for 4-Methyl-L-phenylalanine. The polarity of the organic solvent plays a crucial role.

Qualitative and Quantitative Solubility of L-Phenylalanine in Various Solvents:

SolventSolubility
Water Soluble
Ethanol Practically insoluble to very slightly soluble[1][2]
Methanol Very slightly soluble[2]
Formic Acid Freely soluble[5]
Dilute Mineral Acids Soluble[5]
Dilute Alkali Hydroxide Solutions Soluble
Ethyl Ether Insoluble[1]
Benzene Insoluble[1]
Dimethylsulfoxide (DMSO) Data suggests some solubility[6]
N,N-dimethylformamide (DMF) Data suggests some solubility[6]
Acetonitrile Data suggests low solubility[6]
Acetone Data suggests low solubility[6]
1,4-Dioxane Data suggests low solubility[6]

Based on the increased lipophilicity of 4-Methyl-L-phenylalanine, it is plausible that its solubility in polar aprotic solvents like DMSO and DMF might be slightly enhanced compared to L-phenylalanine. Conversely, its solubility in highly polar protic solvents like methanol and ethanol is expected to remain very low. The zwitterionic nature of the amino acid backbone significantly limits its solubility in non-polar organic solvents.

Experimental Determination of Solubility: A Standard Protocol

For researchers requiring precise solubility data for 4-Methyl-L-phenylalanine in specific solvent systems, the following isothermal shake-flask method is a reliable and widely accepted protocol.

Materials and Equipment
  • 4-Methyl-L-phenylalanine (solid)

  • Solvent of interest (e.g., water, buffer of specific pH, organic solvent)

  • Isothermal shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents, 0.22 µm PVDF for aqueous solutions)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_vial Prepare vial with known volume of solvent add_solute Add excess 4-Methyl-L-phenylalanine to create a slurry prep_vial->add_solute equilibrate Equilibrate at constant temperature with agitation (24-48h) add_solute->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample for analysis filter->dilute hplc Quantify concentration by HPLC dilute->hplc

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure
  • Preparation of Saturated Solution: Add an excess amount of solid 4-Methyl-L-phenylalanine to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in an isothermal shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of 4-Methyl-L-phenylalanine of known concentrations.

    • Analyze the standards and the filtered sample by a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of 4-Methyl-L-phenylalanine in the sample from the calibration curve.

  • Calculation: The determined concentration represents the solubility of 4-Methyl-L-phenylalanine in the chosen solvent at the specified temperature.

Conclusion and Future Perspectives

The solubility of 4-Methyl-L-phenylalanine is a critical parameter that is significantly influenced by its chemical structure. The addition of a methyl group to the phenyl ring of L-phenylalanine drastically reduces its aqueous solubility, a factor that must be carefully considered in its applications. While direct experimental data for this compound is scarce, a comparative analysis with L-phenylalanine provides valuable insights into its expected behavior in response to changes in temperature, pH, and solvent composition.

For researchers and drug development professionals, the generation of precise experimental solubility data for 4-Methyl-L-phenylalanine under various conditions is highly encouraged. Such data will be invaluable for the development of robust formulations, the optimization of synthetic and purification processes, and the accurate prediction of its in vivo behavior.

References

  • Zhou, X., et al. (2011). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Fluid Phase Equilibria, 309(2), 169-173.
  • Lu, J., et al. (2010). Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical Engineering of Japan, 43(9), 727-731.
  • PubChem. (n.d.). L-Phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

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The Strategic Incorporation of p-Methyl-L-phenylalanine in Peptide Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate modification of peptide therapeutics with unnatural amino acids (UAAs) has become a cornerstone of modern drug discovery, offering a powerful strategy to enhance their pharmacological profiles. Among the vast arsenal of available UAAs, p-methyl-L-phenylalanine (p-Me-Phe) has emerged as a subtle yet potent tool for medicinal chemists. This in-depth technical guide provides a comprehensive exploration of the biological activity of p-methyl-substituted phenylalanine derivatives, with a focus on their synthesis, incorporation into peptides, and impact on therapeutic potential. We will delve into the causality behind the experimental choices, provide detailed protocols for synthesis and biological evaluation, and illuminate the molecular mechanisms through which these modifications exert their effects. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of p-methyl-L-phenylalanine in the design of next-generation peptide-based therapeutics.

Introduction: The Rationale for p-Methyl-L-phenylalanine Incorporation

Peptide-based therapeutics offer high target specificity and potency, but their clinical translation is often hampered by inherent liabilities such as poor metabolic stability, low oral bioavailability, and suboptimal pharmacokinetic properties.[1] The introduction of unnatural amino acids is a key strategy to overcome these limitations.[2] p-Methyl-L-phenylalanine, a conservative modification of the natural amino acid L-phenylalanine, provides a strategic advantage in peptide design. The addition of a methyl group to the para position of the phenyl ring introduces minimal steric bulk while significantly altering the electronic and hydrophobic character of the side chain.

This seemingly minor modification can lead to a cascade of beneficial effects:

  • Enhanced Metabolic Stability: The methyl group can sterically hinder the approach of proteases, slowing the degradation of the peptide and extending its in-vivo half-life.[1]

  • Improved Pharmacokinetics: The increased hydrophobicity imparted by the methyl group can influence the peptide's absorption, distribution, and clearance, potentially leading to improved bioavailability and tissue penetration.[3][4]

  • Modulation of Biological Activity: The altered electronic properties of the aromatic ring can fine-tune the binding affinity and selectivity of the peptide for its biological target. This can lead to enhanced potency or a more desirable signaling profile.[5]

  • Probing Structure-Activity Relationships (SAR): The systematic substitution of phenylalanine with p-methyl-L-phenylalanine provides a valuable tool for understanding the critical interactions between a peptide and its receptor at a molecular level.

This guide will provide the technical insights and practical methodologies necessary to harness these advantages in a drug discovery setting.

Synthesis and Incorporation of p-Methyl-L-phenylalanine

The successful application of p-methyl-L-phenylalanine in peptide-based drug discovery is contingent on its efficient synthesis and incorporation into peptide chains. This section provides a detailed overview of the synthetic strategies for obtaining Fmoc-protected p-methyl-L-phenylalanine and its subsequent use in solid-phase peptide synthesis (SPPS).

Synthesis of Fmoc-L-p-methyl-phenylalanine

The most common and practical approach for incorporating unnatural amino acids into peptides via SPPS is through the use of their N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protected derivatives. The synthesis of Fmoc-L-p-methyl-phenylalanine is a crucial first step.

Protocol: Synthesis of Fmoc-L-p-methyl-phenylalanine

This protocol outlines the synthesis of Fmoc-L-p-methyl-phenylalanine from L-p-methyl-phenylalanine.

Materials:

  • L-p-methyl-phenylalanine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolution: Dissolve L-p-methyl-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Fmoc-Cl Addition: To the chilled (0 °C) solution from step 1, add a solution of Fmoc-Cl (1 equivalent) in 1,4-dioxane dropwise while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours and then at room temperature for 18 hours.[6]

  • Work-up: Add water to the reaction mixture and wash with diethyl ether to remove impurities.

  • Acidification: Acidify the aqueous layer with hydrochloric acid to precipitate the Fmoc-L-p-methyl-phenylalanine.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.

Diagram: Synthesis of Fmoc-L-p-methyl-phenylalanine

pMePhe p-Methyl-L-phenylalanine Fmoc_pMePhe Fmoc-L-p-methyl-phenylalanine pMePhe->Fmoc_pMePhe FmocCl Fmoc-Cl FmocCl->Fmoc_pMePhe Na2CO3 Na2CO3, Dioxane/H2O

Caption: Synthesis of Fmoc-L-p-methyl-phenylalanine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

With the Fmoc-protected building block in hand, it can be readily incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.[7]

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-p-methyl-phenylalanine

This protocol provides a general workflow for the manual synthesis of a peptide containing p-methyl-L-phenylalanine on a rink amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids (including Fmoc-L-p-methyl-phenylalanine)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

  • OxymaPure® or other base

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the rink amide resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine.

  • Amino Acid Coupling:

    • Activate the Fmoc-L-p-methyl-phenylalanine (or other Fmoc-amino acid) by dissolving it with a coupling reagent (e.g., DIC) and a base (e.g., OxymaPure®) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Diagram: SPPS Workflow

cluster_0 SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each AA Cleavage Cleavage from Resin & Side-chain Deprotection Wash2->Cleavage After final AA Start Start with Resin Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based SPPS.

Biological Activity and Applications

The incorporation of p-methyl-L-phenylalanine can have a profound impact on the biological activity of peptides, leading to applications in various therapeutic areas, including oncology and neuroscience.

Anticancer Activity

The enhanced hydrophobicity and metabolic stability conferred by p-methyl-L-phenylalanine can be particularly advantageous in the design of anticancer peptides.[5]

  • Enhanced Membrane Interaction: The increased lipophilicity can promote the interaction of the peptide with the cancer cell membrane, a key step for many cytotoxic peptides.

  • Improved Stability in the Tumor Microenvironment: The tumor microenvironment is rich in proteases. The increased resistance to enzymatic degradation can prolong the peptide's activity at the site of action.

A notable example is the development of phenylalanine-derived compounds as dual inhibitors of MDM2 and MDMX, which are negative regulators of the p53 tumor suppressor.[9] A novel phenylalanine-derived compound, P5, demonstrated nanomolar binding affinity to both targets and exhibited cytotoxicity against several human cancer cell lines, with IC50 values of 30.24 µM and 49.33 µM in PC-3 and MDA-MB-231 cells, respectively.[9] While not a direct example of a p-methyl substituted derivative, this highlights the potential of modified phenylalanine analogs in cancer therapy.

Table 1: Cytotoxicity of a Phenylalanine-Derived Compound

Cell LineIC50 (µM)
PC-3 (Prostate Cancer)30.24 ± 3.85
MDA-MB-231 (Breast Cancer)49.33 ± 3.30
Data from a study on a novel phenylalanine-derived compound P5.[9]
Neurological Applications

The ability of certain peptides to cross the blood-brain barrier (BBB) is a major challenge in the development of drugs for central nervous system (CNS) disorders. The incorporation of N-methylated amino acids, including derivatives of phenylalanine, has been shown to enhance membrane permeability.[4] N-methyl phenylalanine-rich peptides have been investigated as potential BBB shuttles for drug delivery to the brain.[1]

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and peptide ligands play a crucial role in their regulation.[10][11] The subtle structural changes introduced by p-methyl-L-phenylalanine can be used to fine-tune the interaction of a peptide with its GPCR target, potentially leading to biased agonism or improved antagonist activity. The interaction of peptide ligands with GPCRs is a complex process involving multiple contact points. The aromatic side chain of phenylalanine is often involved in crucial π-π stacking or hydrophobic interactions within the receptor's binding pocket. The addition of a methyl group can strengthen these hydrophobic interactions or subtly alter the orientation of the phenyl ring, leading to a change in signaling outcome.

Diagram: Hypothetical GPCR Signaling Modulation

Peptide Peptide Ligand (with p-Me-Phe) GPCR GPCR Peptide->GPCR Binding G_protein G-protein GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Simplified GPCR signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the impact of incorporating p-methyl-L-phenylalanine on the biological activity of a peptide, a series of well-defined in vitro assays are essential.

Enzyme Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a peptide inhibitor against a target enzyme.[8]

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Peptide inhibitor (with and without p-methyl-L-phenylalanine)

  • Assay buffer

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and peptide inhibitors in the appropriate assay buffer.

  • Serial Dilutions: Perform serial dilutions of the peptide inhibitors to create a range of concentrations.

  • Assay Setup:

    • Add the assay buffer to all wells.

    • Add the peptide inhibitor dilutions to the test wells.

    • Add the enzyme to all wells except the blank.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measure Activity: Measure the rate of the reaction (e.g., change in absorbance or fluorescence over time) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and plot the results to determine the IC50 value.

Diagram: Enzyme Inhibition Assay Workflow

Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Serial_Dilutions Serial Dilutions of Inhibitor Prepare_Reagents->Serial_Dilutions Assay_Setup Set up 96-well Plate (Buffer, Inhibitor, Enzyme) Serial_Dilutions->Assay_Setup Pre_incubation Pre-incubate Assay_Setup->Pre_incubation Initiate_Reaction Add Substrate Pre_incubation->Initiate_Reaction Measure_Activity Measure Reaction Rate Initiate_Reaction->Measure_Activity Data_Analysis Calculate % Inhibition & IC50 Measure_Activity->Data_Analysis

Caption: Workflow for an enzyme inhibition assay.

Cell Viability (Cytotoxicity) Assay

This protocol describes a common method to assess the cytotoxicity of a peptide using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Peptide (with and without p-methyl-L-phenylalanine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the peptides and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each peptide concentration and determine the IC50 value.

Conclusion

The incorporation of p-methyl-L-phenylalanine into peptide sequences represents a refined and powerful strategy in medicinal chemistry. This seemingly subtle modification can lead to significant improvements in metabolic stability, pharmacokinetics, and biological activity. By understanding the underlying principles and employing the detailed synthetic and analytical protocols outlined in this guide, researchers can effectively leverage the unique properties of p-methyl-L-phenylalanine to design and develop the next generation of innovative and effective peptide-based therapeutics. The continued exploration of such unnatural amino acids will undoubtedly pave the way for new and improved treatments for a wide range of diseases.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. Available from: [Link]

  • An Improved Preparation of 4-Hydroxymethyl-L-Phenylalanine. Taylor & Francis. Available from: [Link]

  • Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories. ACS Publications. Available from: [Link]

  • Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. PMC. Available from: [Link]

  • Enhancing the Therapeutic Effect of 2-211At-astato-α-methyl-L-phenylalanine with Probenecid Loading. MDPI. Available from: [Link]

  • Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. RSC Publishing. Available from: [Link]

  • Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. MDPI. Available from: [Link]

  • Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. PMC. Available from: [Link]

  • A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. PMC. Available from: [Link]

  • Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. ResearchGate. Available from: [Link]

  • Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. MDPI. Available from: [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. Available from: [Link]

  • Investigation of the nature of the methionine–π interaction in β-hairpin peptide model systems. PMC. Available from: [Link]

  • Self-assembling peptide nanofibers containing phenylalanine for the controlled release of 5-fluorouracil. PMC. Available from: [Link]

  • Half-maximal concentration of peptide (IC50) required to inhibit the... ResearchGate. Available from: [Link]

  • H-Phe(3-Me)-OH. Peptides. Available from: [Link]

  • Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. MDPI. Available from: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available from: [Link]

  • 4-Methylphenylalanine. PubChem. Available from: [Link]

  • L-Phenylalanine, methyl ester. PubChem. Available from: [Link]

  • Capturing Peptide–GPCR Interactions and Their Dynamics. PMC. Available from: [Link]

  • Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. PMC. Available from: [Link]

  • State-specific Peptide Design Targeting G Protein-coupled Receptors. bioRxiv. Available from: [Link]

  • [Difluro(phosphono)methyl]phenylalanine-containing peptide inhibitors of protein tyrosine phosphatases. PMC. Available from: [Link]

  • Design and Modification of Anticancer Peptides. Longdom Publishing. Available from: [Link]

  • l-Phenylalanine is an example of an amino acid as the monomer of a... ResearchGate. Available from: [Link]

  • Disrupting GPCR Complexes with Smart Drug-like Peptides. Encyclopedia.pub. Available from: [Link]

  • Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. SCIRP. Available from: [Link]

  • Peptide Mechanisms Explained. Hot Peps. Available from: [Link]

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Technical Guide: (S)-2-Amino-3-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis, Characterization, and Application in Peptide Therapeutics

Executive Summary

(S)-2-Amino-3-(4-methylphenyl)propanoic acid, commonly known as L-4-Methylphenylalanine (L-Phe(4-Me)), is a non-canonical amino acid (NCAA) critical to modern peptidomimetic drug design. By introducing a methyl group at the para-position of the phenyl ring, this phenylalanine analog modulates steric bulk and lipophilicity without altering the fundamental aromatic character of the side chain. This modification is a strategic tool for medicinal chemists to enhance proteolytic stability, optimize receptor binding affinity via hydrophobic packing, and probe the electronic environment of ligand-target interfaces.

This guide serves as a definitive technical resource for integrating L-Phe(4-Me) into drug development workflows, covering nomenclature, physicochemical profiling, biocatalytic synthesis, and solid-phase peptide synthesis (SPPS) protocols.

Nomenclature & Chemical Identity

Precise nomenclature is vital to avoid ambiguity, particularly when distinguishing between enantiomers and protected derivatives used in synthesis.

Identifier Type Designation
IUPAC Name (2S)-2-amino-3-(4-methylphenyl)propanoic acid
Common Synonyms L-4-Methylphenylalanine; L-p-Methylphenylalanine; H-Phe(4-Me)-OH
Abbreviation (3-Letter) Phe(4-Me)
CAS Number (Free Acid) 1991-87-3
CAS Number (Fmoc-Protected) 199006-54-7
Molecular Formula C₁₀H₁₃NO₂
SMILES C1=CC(=CC=C1CC(C(=O)O)N)C
Physicochemical Profile

The introduction of the methyl group at the para position increases the lipophilicity compared to native Phenylalanine, affecting the partition coefficient (LogP) and potentially the pharmacokinetics of the resulting peptide.

Property Value / Description
Molecular Weight 179.22 g/mol
Appearance White to off-white crystalline powder
Melting Point 243–250 °C (decomposition)
Isoelectric Point (pI) ~5.97 (Estimated based on Phe)
Solubility Sparingly soluble in water; soluble in dilute acid/base
Optical Rotation

(c=1, 1N HCl)
Lipophilicity Increased hydrophobicity relative to Phe (LogP > 1.[1][2]38)
Synthesis & Production Pathways

While chemical synthesis via asymmetric hydrogenation is possible, enzymatic kinetic resolution is the industry standard for generating high-optical-purity L-isomers. This method avoids the heavy metal contamination associated with chiral catalysts and ensures >99% enantiomeric excess (ee).

Pathway A: Enzymatic Kinetic Resolution (Preferred)

This self-validating protocol utilizes Aminoacylase I to selectively hydrolyze the N-acetyl group from the L-enantiomer of a racemic mixture.

Mechanism:

  • Acetylation: Racemic 4-methylphenylalanine is N-acetylated.

  • Selective Hydrolysis: Aminoacylase I (from Aspergillus melleus or porcine kidney) hydrolyzes only the N-acetyl-L-isomer.

  • Separation: The resulting free L-amino acid is separated from the unreacted N-acetyl-D-isomer based on solubility differences or ion-exchange chromatography.

EnzymaticResolution Racemic Racemic N-Acetyl-DL-Phe(4-Me) Hydrolysis Selective Hydrolysis Racemic->Hydrolysis Substrate Enzyme Aminoacylase I (pH 7.5, 37°C) Enzyme->Hydrolysis Catalyst L_Product L-Phe(4-Me) (Free Amine) Hydrolysis->L_Product Product (L) D_Byproduct N-Acetyl-D-Phe(4-Me) (Unreacted) Hydrolysis->D_Byproduct Byproduct (D) Recycle Racemization & Recycling D_Byproduct->Recycle Chemical Racemization Recycle->Racemic Re-entry

Figure 1: Biocatalytic workflow for the production of optically pure L-4-Methylphenylalanine.

Applications in Drug Development

The strategic substitution of Phenylalanine (Phe) with L-Phe(4-Me) addresses specific liabilities in peptide therapeutics:

  • Proteolytic Stability: The added steric bulk at the para position can hinder the access of proteases (e.g., chymotrypsin) to the peptide backbone, extending the plasma half-life.

  • Receptor Selectivity: In GPCR ligands, the methyl group can probe the size of hydrophobic pockets. A gain in affinity suggests available space for hydrophobic packing; a loss suggests steric clash.

  • Conformational Constraint: While less rigid than alpha-methyl amino acids, the para-methyl group restricts the rotation of the side chain within tight binding pockets, potentially locking the peptide into a bioactive conformation.

Experimental Protocol: SPPS Incorporation

Objective: Incorporate Fmoc-Phe(4-Me)-OH into a peptide sequence using standard Fmoc Solid-Phase Peptide Synthesis (SPPS).

Reagents:

  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.[3]

  • Deprotection: 20% Piperidine in DMF.[3]

  • Solvent: DMF (N,N-Dimethylformamide), HPLC grade.

Protocol:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Activation (In situ):

    • Dissolve Fmoc-Phe(4-Me)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq).

    • Note: Pre-activation for 2-3 minutes is recommended to ensure efficient ester formation.

  • Coupling: Add the activated solution to the resin.[3] Agitate at room temperature for 60 minutes.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling (Repeat step 4).

    • Colorless beads: Complete coupling.

  • Capping (Optional): Acetic anhydride/DIPEA/DMF to cap unreacted amines.

SPPS_Workflow Start Fmoc-Protected Resin-Bound Peptide Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Coupling Coupling Reaction (60 min, RT) Wash1->Coupling Activate Activation (Fmoc-AA + DIC/Oxyma) Activate->Coupling Add Reagents Test Kaiser Test Coupling->Test Success Elongated Peptide (Fmoc-Phe(4-Me)-Peptide) Test->Success Colorless (Pass) Fail Recouple Test->Fail Blue (Fail) Fail->Coupling Retry

Figure 2: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Fmoc-Phe(4-Me)-OH.

References
  • PubChem. (2025).[4] 4-Methylphenylalanine | C10H13NO2.[1][4][5] National Library of Medicine. [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids. [Link]

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Methodological & Application

Synthesis of 4-(4-Methylphenyl)-L-phenylalanine: A Comprehensive Guide to Suzuki-Miyaura Cross-Coupling Strategy

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 4-(4-Methylphenyl)-L-phenylalanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and materials science. Its biaryl structure offers a unique scaffold for designing novel peptides, peptidomimetics, and small-molecule therapeutics with enhanced properties.[1][2] We present a robust and efficient synthetic strategy centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide offers not only step-by-step protocols from starting material protection to final product characterization but also explains the underlying chemical principles and experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Strategic Overview

4-(4-Methylphenyl)-L-phenylalanine is an unnatural amino acid (UAA) that incorporates a 4-tolyl group onto the phenyl ring of L-phenylalanine. This modification significantly increases the hydrophobicity and steric bulk of the side chain, influencing the conformational stability of peptides and modulating protein-protein interactions.[1] Its applications range from serving as a building block in the development of novel therapeutics to creating modified proteins with enhanced properties through protein engineering.[1][3]

The synthesis of such chiral biaryl amino acids requires a strategy that can efficiently form a key carbon-carbon bond between two aromatic rings while preserving the stereochemical integrity of the α-carbon. The Suzuki-Miyaura cross-coupling is an exceptionally powerful and versatile method for this purpose, valued for its mild reaction conditions and broad functional group tolerance.[4][5]

Two primary retrosynthetic disconnections are considered for the Suzuki-Miyaura approach:

  • Route A: Coupling of a protected 4-halo-L-phenylalanine derivative with 4-methylphenylboronic acid.

  • Route B: Coupling of protected 4-borono-L-phenylalanine (L-BPA) with a 4-methyl-substituted aryl halide (e.g., 4-iodotoluene or 4-bromotoluene).

While both routes are viable, Route B, utilizing the commercially available or readily synthesized 4-borono-L-phenylalanine, offers a highly convergent and reliable pathway.[6][7] This guide will focus on a detailed protocol for Route B.

G cluster_0 Strategic Overview for Synthesis Target 4-(4-Methylphenyl)-L-phenylalanine Key_Step Suzuki-Miyaura Cross-Coupling Target->Key_Step Retrosynthesis Route_A Route A: 4-Halo-L-Phe Derivative + 4-Methylphenylboronic Acid Key_Step->Route_A Route_B Route B: 4-Borono-L-Phe (L-BPA) Derivative + 4-Iodotoluene Key_Step->Route_B

Caption: High-level retrosynthetic strategies for 4-(4-Methylphenyl)-L-phenylalanine.

Detailed Experimental Protocol: A Suzuki-Miyaura Approach

This protocol details the synthesis via the coupling of a protected 4-borono-L-phenylalanine derivative with 4-iodotoluene, followed by deprotection. Microwave-assisted heating is employed to accelerate the coupling reaction, a common practice for improving efficiency.[7]

Workflow Overview

G A Step 1: Protection of 4-Borono-L-phenylalanine (L-BPA) B Step 2: Microwave-Assisted Suzuki-Miyaura Coupling A->B Boc-L-BPA-OMe C Step 3: Work-up and Purification B->C Crude Protected Product D Step 4: Deprotection C->D Purified Protected Product E Final Product: 4-(4-Methylphenyl)-L-phenylalanine D->E Acid/Base Hydrolysis

Caption: Step-by-step synthetic workflow.

Step 1: Protection of 4-Borono-L-phenylalanine (L-BPA)

To prevent unwanted side reactions during the Suzuki coupling, the amino and carboxylic acid functional groups of L-BPA must be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice for the amine, and a methyl ester for the carboxylic acid.

Protocol 1: Synthesis of Boc-L-BPA-OMe

  • Materials:

    • 4-Borono-L-phenylalanine (L-BPA)

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Thionyl chloride (SOCl₂)

    • Methanol (MeOH), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Esterification: Suspend L-BPA (1.0 equiv) in anhydrous MeOH. Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 equiv) dropwise while maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir overnight. The formation of the methyl ester can be monitored by TLC. Remove the solvent under reduced pressure to yield L-BPA methyl ester hydrochloride.

    • Boc Protection: Dissolve the L-BPA methyl ester hydrochloride in anhydrous DCM. Cool to 0 °C and add triethylamine or DIPEA (2.5 equiv) to neutralize the hydrochloride salt. Add (Boc)₂O (1.1 equiv) and allow the mixture to stir at room temperature overnight.

    • Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to obtain Boc-L-BPA-OMe as a white solid.

Step 2: Suzuki-Miyaura Cross-Coupling

This is the key bond-forming step. The reaction uses a palladium catalyst to couple the boronic acid derivative with an aryl halide. The choice of catalyst, ligand, and base is critical for achieving high yields.[5]

Protocol 2: Microwave-Assisted Coupling

Reagent/ComponentMolar Eq.Purpose
Boc-L-BPA-OMe1.0Boron-containing coupling partner
4-Iodotoluene1.2Aryl halide coupling partner
Pd(dppf)Cl₂0.03 (3 mol%)Palladium catalyst precursor
Potassium Carbonate (K₂CO₃)2.0Base to activate the boronic acid
Dioxane/Water (e.g., 4:1)-Solvent system
  • Procedure:

    • Setup: To a microwave reaction vial equipped with a magnetic stir bar, add Boc-L-BPA-OMe (1.0 equiv), 4-iodotoluene (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

    • Solvent Addition: Add the dioxane/water solvent mixture.

    • Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.[4]

    • Reaction: Place the vial in a microwave reactor and irradiate at 130-140 °C for 20-30 minutes. Monitor the reaction progress by LC-MS or TLC.[4][7]

    • Cooling: Once complete, cool the vial to room temperature.

Causality Behind Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is efficiently reduced in situ to the active Pd(0) species. The dppf ligand provides the necessary steric and electronic properties for the catalytic cycle to proceed efficiently.

  • Base: The base is essential for the transmetalation step of the Suzuki cycle, converting the boronic acid into a more nucleophilic boronate species.[5]

  • Solvent: A mixture of an organic solvent (dioxane) and water is often used. Water helps to dissolve the inorganic base, while dioxane solubilizes the organic reactants and catalyst.

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal Ar'-B(OR)₂ ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim Ar-Ar' RedElim->Pd(0)L2

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Step 3: Work-up and Purification
  • Procedure:

    • Filter the cooled reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography (using a hexane/ethyl acetate gradient) to yield the protected product, Boc-4-(4-methylphenyl)-L-phenylalanine methyl ester.

Step 4: Deprotection

The final step is to remove the Boc and methyl ester protecting groups to yield the free amino acid.

  • Procedure:

    • Boc Removal: Dissolve the purified protected amino acid in a solution of 20-50% trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours. Monitor the removal of the Boc group by TLC.

    • Solvent Removal: Concentrate the solution under reduced pressure to remove the TFA and DCM.

    • Ester Hydrolysis: Dissolve the residue in a mixture of THF/water and add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equiv). Stir at room temperature until the ester hydrolysis is complete (monitored by LC-MS).

    • Neutralization and Isolation: Carefully neutralize the reaction mixture to pH ~6-7 with 1 M HCl. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solution and purify the residue by reverse-phase HPLC or recrystallization to obtain the final product, 4-(4-Methylphenyl)-L-phenylalanine.

Characterization and Data

The identity, purity, and stereochemical integrity of the final product must be confirmed through rigorous analytical methods.

AnalysisExpected Results for 4-(4-Methylphenyl)-L-phenylalanine
¹H NMR (in D₂O)Signals corresponding to the tolyl methyl group (~2.3 ppm), the aliphatic protons of the alanine backbone (~3.1-4.0 ppm), and multiple signals in the aromatic region (~7.2-7.6 ppm).[8]
¹³C NMR Signals for the tolyl methyl carbon, aliphatic carbons, aromatic carbons (including quaternary carbons of the biaryl link), and the carboxyl carbon.
Mass Spec (MS) [M+H]⁺ calculated for C₁₆H₁₇NO₂: 272.13. Found: 272.1 (or similar, depending on instrument).
Optical Rotation A specific optical rotation value confirming the L-configuration, e.g., [α]²⁰D = value (c=1, in 1N HCl).[1]
Purity (HPLC) ≥98%

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Dioxane is a flammable solvent and a suspected carcinogen. Handle with care in a fume hood.

  • Reagents: Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care. Thionyl chloride is also corrosive and reacts violently with water. Both must be used in a fume hood with appropriate PPE.

  • Microwave Reactor: Follow the manufacturer's safety guidelines for operating the microwave reactor. Ensure the reaction vial is properly sealed to prevent pressure buildup.

References

  • Dounay, A. B., & Wipf, P. (2000). Synthesis of Unnatural Amino Acids via Suzuki Cross-Coupling of Enantiopure Vinyloxazolidine Derivatives. Organic Letters, 2(16), 2447–2450*. [Link]

  • Kim, J., et al. (2006). Engineering aromatic L-amino acid transaminase for the asymmetric synthesis of constrained analogs of L-phenylalanine. Biotechnology and Bioengineering, 95(1), 129-136. [Link]

  • Toma, T., et al. (2016). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 6(6), 3846-3857. [Link]

  • Baran, P. S., et al. (2020). Access to Unnatural Enantioenriched Amino Acids Derived from Phenylglycine through Nickel-Catalyzed Suzuki–Miyaura Coupling Involving Carbon–Oxygen Bond Insertion. The Journal of Organic Chemistry, 85(15), 9831–9844. [Link]

  • Toma, T., et al. (2016). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 6(6), 3846-3857. [Link]

  • Maiti, S., et al. (2020). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Chemical Communications, 56(82), 12435-12438. [Link]

  • Dounay, A. B., & Wipf, P. (2000). Synthesis of unnatural amino acids via Suzuki cross-coupling of enantiopure vinyloxazolidine derivatives. Organic Letters, 2(16), 2447-2450. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5, 103927-103931. [Link]

  • ResearchGate. (2017). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. [Link]

  • O'Brien, A. G., & Paquin, J. F. (2014). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(17), 8031–8042. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents. (2003).
  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics (pp. 249-307). [Link]

  • ResearchGate. (2021). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. [Link]

  • Firooznia, F., et al. (1998). Synthesis of 4-substituted phenylalanines by cross-coupling reactions: Extension of the methodology to aryl chlorides. Tetrahedron Letters, 39(23), 3985-3988. [Link]

  • NSF Public Access Repository. (2020). Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. [Link]

  • Choi, J., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry, 9(20), 2733-2740. [Link]

  • Frontiers. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. [Link]

  • Isom, G. E., & George, J. (2019). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Tetrahedron Letters, 60(26), 1745-1748. [Link]

  • ACS Publications. (2021). Strategy for the Synthesis of Phenylalanine Derivatives through the Addition of Aryl Radicals to Dehydroamino Acid via Photoinduced Decarboxylation or Deboronation. [Link]

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society, 58(5), 653-658. [Link]

  • ResearchGate. (2009). A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine. [Link]

  • ACS Publications. (2021). Strategy for the Synthesis of Phenylalanine Derivatives through the Addition of Aryl Radicals to Dehydroamino Acid via Photoinduced Decarboxylation or Deboronation - Supporting Information. [Link]

  • ResearchGate. (2011). Synthesis and Purification of L-Phenylalanine Oligo-Peptides Assisted by Phosphorus Oxychloride. [Link]

  • Augusta University Scholarly Commons. (2020). Expression and Purification of HphB and ArAT: Enzymes in the L-Phenylalanine Homologation Pathway. [Link]

  • Wiley-VCH. (2008). Supporting Information - Complete Deracemization by Attrition Enhanced Ostwald Ripening Elucidated. [Link]

  • Kotha, S., & Lahiri, K. (2002). Direct synthesis of unprotected 4-aryl phenylalanines via the Suzuki reaction under microwave irradiation. Organic Letters, 4(22), 3803-3805. [Link]

Sources

Fmoc-4-methyl-L-phenylalanine solid phase peptide synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Solid-Phase Synthesis of Peptides Containing 4-methyl-L-phenylalanine

Abstract

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and materials science, enabling the fine-tuning of pharmacological properties and structural stability. 4-methyl-L-phenylalanine, an analog of L-phenylalanine, offers a subtle yet powerful modification to introduce increased hydrophobicity and influence peptide conformation.[1] This guide provides a comprehensive, field-proven protocol for the efficient incorporation of Fmoc-4-methyl-L-phenylalanine into peptide sequences using manual Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). We delve into the causality behind experimental choices, from resin selection and activation strategies to cleavage cocktails, providing researchers with a robust framework for success.

Introduction: The Significance of Modified Amino Acids

Fmoc-based solid-phase peptide synthesis (SPPS) has become the predominant methodology for chemically synthesizing peptides due to its use of milder reaction conditions compared to older Boc-based strategies.[2] A key advantage of chemical synthesis is the ability to move beyond the 20 proteinogenic amino acids, introducing modified residues to enhance specific characteristics.[3]

4-methyl-L-phenylalanine is a valuable building block for these purposes.[1][4] The addition of a methyl group to the para-position of the phenyl ring enhances the side chain's hydrophobicity and can influence the conformational stability of the resulting peptide.[1] These modifications can lead to improved bioavailability, receptor affinity, and proteolytic stability in therapeutic peptides.[1][5] This document outlines the principles and a detailed protocol for leveraging these benefits in your research.

Foundational Principles of Fmoc-SPPS

The power of SPPS lies in anchoring the C-terminal amino acid to an insoluble polymer resin, allowing the entire synthesis to occur in a single reaction vessel where reagents and byproducts are removed by simple filtration.[6] The process relies on an orthogonal protection strategy , where two different classes of protecting groups are removed under distinct conditions.[6]

  • Nα-Fmoc Group (Temporary): Protects the alpha-amine of the incoming amino acid. It is stable to acid but readily removed by a weak base, typically piperidine.[2]

  • Side-Chain Protecting Groups (Permanent): These are typically acid-labile (e.g., tert-Butyl, Trityl) and remain intact during the base-mediated Fmoc deprotection cycles. They are removed only in the final acid-catalyzed cleavage step.[6][7]

The synthesis is an iterative cycle of deprotection and coupling, as illustrated below.

spss_workflow cluster_prep Preparation cluster_cycle Iterative Elongation Cycle cluster_final Finalization Resin 1. Select & Swell Resin Load 2. Load First Fmoc-AA Resin->Load Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Wash1 4. Wash (DMF/IPA) Deprotect->Wash1 Couple 5. Couple Next Fmoc-AA (e.g., Fmoc-4-Me-Phe + HBTU/DIPEA) Wash1->Couple Monitor Monitor with Kaiser Test Couple->Monitor Wash2 6. Wash (DMF) Wash2->Deprotect Add next AA Final_Deprotect 7. Final N-terminal Fmoc Deprotection Wash2->Final_Deprotect Final AA added Monitor->Couple Incomplete (Recouple) Monitor->Wash2 Complete Cleave 8. Cleave & Deprotect Side Chains (TFA Cocktail) Final_Deprotect->Cleave Isolate 9. Precipitate, Wash & Dry Peptide Cleave->Isolate reaction_cycle Core Deprotection & Coupling Cycle cluster_activation Amino Acid Activation (in separate vial) Start Peptide-Resin (N-term Fmoc protected) Deprotection Add 20% Piperidine in DMF (2 x 10 min) Start->Deprotection Wash_Deprot Wash with DMF / IPA Deprotection->Wash_Deprot Deprotected_Resin Peptide-Resin (N-term amine is free) Wash_Deprot->Deprotected_Resin Coupling Add Activated AA Solution to Resin (Couple for 30-60 min) Deprotected_Resin->Coupling AA Fmoc-4-Me-Phe-OH (3-5 eq) Activated_AA Activated O-Acyl-isourea Ester AA->Activated_AA Reagent HBTU / HCTU (3-5 eq) Reagent->Activated_AA Base DIPEA (6-10 eq) Base->Activated_AA Activated_AA->Coupling Wash_Couple Wash with DMF Coupling->Wash_Couple End Peptide-Resin + 1 AA (N-term Fmoc protected) Wash_Couple->End

Figure 2: The core chemical steps of the Fmoc-SPPS elongation cycle.
  • Fmoc Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 10 minutes. [8]This two-step process ensures complete removal of the Fmoc group.

  • Washing: Drain the piperidine solution and wash the resin extensively to remove all traces of the base. A typical sequence is DMF (5 x 5 mL), IPA (3 x 5 mL), and DMF (3 x 5 mL).

  • Amino Acid Coupling (Incorporating Fmoc-4-methyl-L-phenylalanine):

    • Activation: In a separate vial, dissolve Fmoc-4-methyl-L-phenylalanine (3-5 eq relative to resin loading) and an aminium-based coupling reagent like HBTU or HCTU (3-5 eq) in DMF. [8][9]Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq) to begin the activation. The solution may change color.

    • Causality: Aminium reagents like HBTU rapidly convert the amino acid's carboxylic acid into a highly reactive OBt ester, which readily reacts with the free amine on the peptide-resin to form the amide bond. [9]DIPEA acts as an organic base to facilitate this process.

    • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes.

  • Monitoring and Washing:

    • Kaiser Test: Take a few beads from the resin, wash them with ethanol, and perform a Kaiser test to check for the presence of free primary amines. [10]A blue color indicates an incomplete reaction, while yellow/colorless beads signify a successful coupling.

    • Troubleshooting: If the Kaiser test is positive, drain the coupling solution and perform a "double coupling" by repeating step 3 with a fresh batch of activated amino acid. [11]For sequences known to be difficult due to steric hindrance or aggregation, using a more powerful reagent like HATU from the outset is recommended. [9][11][12] * Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 5 mL). The resin is now ready for the next deprotection cycle.

Protocol 3: Final Cleavage and Peptide Isolation

This final step cleaves the completed peptide from the resin and removes all side-chain protecting groups.

  • Final Deprotection & Wash: Perform one final Fmoc deprotection (Protocol 2, step 1) to remove the N-terminal Fmoc group. Wash the peptide-resin thoroughly with DMF, IPA, and DCM, and then dry it under vacuum for at least 1 hour. [13]2. Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. The choice of cocktail depends on the peptide sequence (see Table 2). For a peptide containing 4-methyl-phenylalanine but no other sensitive residues (like Cys, Met, Trp), a standard TFA/TIS/H₂O cocktail is sufficient.

    • Causality: TFA is a strong acid that cleaves the acid-labile linkers and side-chain protecting groups. Scavengers like Triisopropylsilane (TIS) are critical for quenching the reactive carbocations generated during deprotection (e.g., from t-Butyl groups), which could otherwise cause unwanted side reactions. [13]3. Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 5-10 mL per 100 mg of resin). [14]Agitate the mixture gently at room temperature for 2-3 hours. [6]4. Peptide Isolation:

    • Filter the resin using a fritted syringe or funnel and collect the filtrate, which contains the peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • In a centrifuge tube, add the combined TFA filtrate to a large volume (approx. 10x the filtrate volume) of cold diethyl ether to precipitate the peptide.

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis (e.g., by HPLC and Mass Spectrometry).

Data and Reagent Summary

Table 1: Reagents for a 0.1 mmol SPPS Elongation Cycle
Reagent/SolutionPurposeTypical Quantity (Equivalents)
20% Piperidine in DMFNα-Fmoc DeprotectionN/A (Used as a solution)
Fmoc-Amino AcidPeptide building block3 - 5 eq
HBTU / HCTUIn-situ activating reagent3 - 5 eq
DIPEANon-nucleophilic base6 - 10 eq
DMF / IPA / DCMWashing SolventsN/A (Used for washes)
Table 2: Common TFA-Based Cleavage Cocktails
Reagent NameComposition (v/v or w/v)Primary Application
Standard Cocktail TFA / TIS / H₂O (95 : 2.5 : 2.5) [13]For peptides without highly sensitive residues. Suitable for sequences with 4-Me-Phe.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) [13][15]General-purpose cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.
Reagent B TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2) [13]"Odorless" alternative for peptides with Trt-based protecting groups.

Troubleshooting Common Issues

  • Incomplete Coupling: A positive Kaiser test indicates unreacted amines. The primary cause is often steric hindrance or peptide aggregation.

    • Solution: Immediately perform a second coupling. For subsequent steps involving hindered residues or hydrophobic regions, consider switching to a more potent coupling reagent like HATU or using N-methylpyrrolidone (NMP) as the solvent for its superior solvating properties. [11]* Peptide Aggregation: As hydrophobic chains like those containing 4-methyl-phenylalanine elongate, they can aggregate on the resin, blocking reaction sites.

    • Solution: Use specialized resins designed to minimize aggregation (e.g., PEG-PS). Synthesis at elevated temperatures (e.g., 50-60°C) or using chaotropic salts can also disrupt secondary structures causing aggregation. [6]* Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide. This is common for sequences ending in Pro or Gly.

    • Solution: Use 2-chlorotrityl chloride resin, as its bulky linkers sterically hinder this side reaction. [6][8][16]Alternatively, couple a pre-synthesized Fmoc-dipeptide unit.

References

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (n.d.). Standard Fmoc solid-phase peptide synthesis (Fmoc SPPS, A) and the.... Retrieved from [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]

  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Fields, G. B. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]

Sources

Application Note: Site-Specific Incorporation of 4-Methyl-L-Phenylalanine into Proteins via Orthogonal Translation Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering, allowing researchers to introduce new-to-nature chemical functionalities into biological systems[1]. Among these, 4-methyl-L-phenylalanine (pMeF) is a highly valuable building block. The addition of a single methyl group to the para-position of a phenylalanine ring subtly increases both hydrophobicity and steric bulk.

From a mechanistic standpoint, this minor structural perturbation can yield profound functional consequences. In biocatalysis, substituting active-site phenylalanine residues with pMeF has been shown to optimize hydrophobic packing and


-stacking interactions, leading to dramatic enhancements in catalytic efficiency—such as a 15-fold increase in the activity of engineered (R)-amine transaminases[2]. In drug development, applying medicinal chemistry principles directly to proteins via pMeF incorporation has successfully optimized the pharmacophores of therapeutic proteins, significantly improving the potency of HIV entry inhibitors[3].

To incorporate pMeF site-specifically, we utilize an Orthogonal Translation System (OTS) based on the tyrosyl-tRNA synthetase and its cognate tRNA from the archaeon Methanocaldococcus jannaschii (MjTyrRS/tRNA


)[4]. Because of the vast evolutionary distance between archaea and bacteria, this pair is highly orthogonal in Escherichia coli. The E. coli aminoacyl-tRNA synthetases will not aminoacylate the archaeal tRNA, and the archaeal MjTyrRS will not recognize E. coli tRNAs[1]. By utilizing a mutant MjTyrRS engineered specifically for pMeF (often housed on a high-efficiency vector like pEVOL or pUltra)[5], we can reassign the amber stop codon (UAG) to encode pMeF.

Mechanistic Workflow

OTS_Mechanism cluster_0 Orthogonal Translation System (OTS) ncAA 4-Methyl-L-phenylalanine (pMeF) aaRS Engineered MjTyrRS (pMeF-RS) ncAA->aaRS Binding Charged_tRNA pMeF-tRNA_CUA aaRS->Charged_tRNA ATP-dependent Aminoacylation tRNA Orthogonal tRNA_CUA tRNA->aaRS Recognition Ribosome E. coli Ribosome Charged_tRNA->Ribosome Delivers pMeF Protein Target Protein with Site-Specific pMeF Ribosome->Protein Amber Suppression mRNA mRNA with UAG (Amber Stop Codon) mRNA->Ribosome Translation

Figure 1: Mechanistic pathway of pMeF incorporation via the MjTyrRS/tRNA(CUA) system.

Self-Validating Experimental Protocol

This protocol is engineered to be self-validating. By running a parallel control lacking the ncAA, researchers can definitively prove that the translation system remains strictly orthogonal and that no canonical amino acids are misincorporated at the target site.

Step 1: Plasmid Co-Transformation
  • Co-transform E. coli BL21(DE3) competent cells with two plasmids:

    • Reporter/Target Plasmid (e.g., pET vector, AmpR): Contains your gene of interest with an in-frame TAG mutation at the desired incorporation site, and a C-terminal His

      
      -tag.
      
    • OTS Plasmid (e.g., pEVOL-pMeF, CamR): Contains the engineered MjTyrRS and the orthogonal tRNA

      
      [5].
      
  • Plate on LB agar containing both Ampicillin (100 µg/mL) and Chloramphenicol (34 µg/mL).

  • Causality: Dual antibiotic selection is mandatory to maintain both replicons. Loss of the OTS plasmid will result in premature translation termination, while loss of the target plasmid yields no protein.

Step 2: Seed Culture Preparation
  • Inoculate a single colony into 5 mL of LB medium containing both antibiotics.

  • Incubate overnight at 37°C with shaking at 250 RPM.

Step 3: Expression and Amber Suppression
  • Inoculate 50 mL of fresh LB or Terrific Broth (TB) medium (containing both antibiotics) with 0.5 mL of the overnight seed culture.

  • Crucial Split: Divide the culture into two 25 mL flasks. Label one "+pMeF" and the other "-pMeF" (Negative Control).

  • Incubate at 37°C until the OD

    
     reaches 0.6 – 0.8.
    
    • Causality: Inducing at mid-log phase ensures that the host's ribosomal machinery is operating at peak efficiency, which is required to outcompete endogenous Release Factor 1 (RF1) at the amber codon.

  • Add pMeF (dissolved in 0.1 M NaOH or DMSO) to the +pMeF flask to a final concentration of 1.0 to 5.0 mM [5].

    • Causality: Engineered aaRS enzymes typically exhibit a higher

      
       for their non-canonical substrates compared to wild-type enzymes. Flooding the intracellular environment with a high concentration of pMeF drives the binding equilibrium forward, ensuring efficient aminoacylation of the orthogonal tRNA.
      
  • Add L-arabinose (0.02% w/v) to induce the OTS components, and IPTG (1 mM) to induce the target protein.

  • Shift the incubator temperature to 20°C – 25°C and express for 16–24 hours.

    • Causality: Lowering the temperature slows the overall rate of translation. This kinetic delay provides the orthogonal pMeF-tRNA

      
       a wider temporal window to decode the UAG codon before RF1 can bind and terminate the peptide chain.
      
Step 4: Cell Lysis and Affinity Purification
  • Harvest cells by centrifugation (4,000 × g, 15 min, 4°C).

  • Resuspend pellets in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole) supplemented with protease inhibitors.

  • Lyse via sonication and clarify the lysate by centrifugation (15,000 × g, 30 min, 4°C).

  • Purify the His-tagged target protein using Ni-NTA affinity chromatography. Elute with 250 mM Imidazole.

Step 5: Validation and Quality Control
  • SDS-PAGE Analysis: Run the purified eluents from both the +pMeF and -pMeF cultures side-by-side.

    • Self-Validation Check: The -pMeF lane must show only truncated protein (or no detectable His-tagged protein if the tag is C-terminal). If full-length protein is observed in the -pMeF lane, the engineered MjTyrRS is misincorporating endogenous canonical amino acids (e.g., Tyrosine or Phenylalanine), indicating a failure of orthogonality.

  • Intact Protein LC-MS: Subject the +pMeF purified protein to electrospray ionization mass spectrometry (ESI-MS).

    • Self-Validation Check: Confirm a mass shift of exactly +14.02 Da relative to a wild-type phenylalanine control, verifying the presence of the para-methyl group without any formylation or truncation artifacts.

Quantitative Data & Parameter Summary

To ensure reproducibility, the following table summarizes the critical quantitative parameters and their mechanistic rationales for pMeF incorporation.

ParameterValue / SpecificationMechanistic Rationale
Non-Canonical Amino Acid 4-Methyl-L-phenylalanine (pMeF)Provides enhanced hydrophobic packing and steric modulation for enzyme/drug optimization.
Orthogonal Pair MjTyrRS / tRNA

Phylogenetically orthogonal to E. coli translation machinery, preventing cross-reactivity.
Typical Working Conc. 1.0 – 5.0 mMOvercomes the lower

of the engineered aaRS; ensures high intracellular substrate availability.
Expression Temperature 20°C – 25°CSlows ribosomal kinetics, favoring amber suppression over RF1-mediated termination.
Target Codon UAG (Amber)The least frequently used stop codon in E. coli (~7%), minimizing global proteomic disruption.
Expected Mass Shift +14.02 Da (vs. Phenylalanine)Validates precise incorporation via intact protein LC-MS without canonical misincorporation.

References

  • Pagar, A. D., et al. "Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase." Frontiers in Bioengineering and Biotechnology, 2022.

  • Chemical Reviews. "Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis." ACS Publications, 2024.

  • Wang, J., et al. "A robust platform streamlining aromatic noncanonical amino acid biosynthesis and genetic code expansion in Escherichia coli." bioRxiv, 2025.

  • Dwyer, J. J., et al. "Medicinal chemistry applied to a synthetic protein: Development of highly potent HIV entry inhibitors." PNAS, 2004.

Sources

Application Note: Genetic Code Expansion for the Site-Specific Incorporation of p-Methyl-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The expansion of the genetic code allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, bypassing the chemical limitations of the 20 natural amino acids[1]. Among the most valuable ncAAs for biocatalysis and protein engineering is p-methyl-L-phenylalanine (pMeF / pMF) .

Structurally, pMeF introduces a mildly electron-donating methyl group at the para position of the phenyl ring. This subtle modification increases the steric volume and hydrophobicity of the side chain without drastically altering the overall geometry of the protein backbone. In enzyme engineering, replacing active-site phenylalanines with pMeF has been shown to modulate the hydrophobicity of binding pockets, significantly enhancing the catalytic activity and substrate scope of enzymes such as transaminases[2].

The Orthogonal Translation System (OTS)

To incorporate pMeF, we utilize an Orthogonal Translation System (OTS) consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. The two most robust systems for pMeF are:

  • The Methanocaldococcus jannaschii TyrRS/tRNA

    
     system:  Evolved specifically in E. coli, specific mutants of MjTyrRS possess an enlarged amino acid binding pocket tailored for para-substituted phenylalanines[1].
    
  • The Methanosarcina mazei PylRS/tRNA

    
     system:  Specifically, the N346A/C348A double-mutant (often termed a "poly-specific" synthetase) exhibits a highly permissive active site capable of accommodating various para- and meta-substituted phenylalanine derivatives, including pMeF, in both bacterial and mammalian hosts[3][4].
    

This application note details a self-validating, highly optimized protocol for the incorporation of pMeF into target proteins using the MjTyrRS system in E. coli, alongside recent advances in in situ biosynthesis.

System Architecture & Workflow

The standard genetic code expansion workflow utilizes a dual-plasmid system to decouple the expression of the OTS from the target protein. This allows for independent transcriptional tuning, ensuring that the intracellular pool of pMeF-charged tRNA is sufficiently high before the target mRNA is transcribed.

GCE_Workflow A 1. Dual-Plasmid Design pET (Target-TAG) + pEVOL (OTS) B 2. Co-transformation E. coli BL21(DE3) A->B C 3. Cell Cultivation Add 1-2 mM pMeF at OD₆₀₀ 0.6 B->C D 4. Target Induction Add IPTG & Arabinose (16-24h) C->D E 5. IMAC Purification Ni-NTA Affinity Chromatography D->E F 6. System Validation ESI-MS Mass Shift Analysis E->F

Figure 1: Step-by-step genetic code expansion workflow for pMeF incorporation.

Quantitative System Comparison

Selecting the correct OTS is critical for balancing protein yield with translational fidelity. Table 1 summarizes the empirical performance metrics of the two primary OTS platforms used for pMeF incorporation.

Table 1: Comparison of OTS Platforms for pMeF Incorporation in E. coli

OTS PlatformSynthetase MutationsTypical Yield (mg/L)Fidelity (MS Validation)Background Suppression*
_Mj_TyrRS pMeF-specific (e.g., Y32/L65/F108/Q109/D158/L162)15 - 25> 98%Very Low (< 2%)
_Mm_PylRS N346A / C348A (Poly-specific)[4]5 - 12> 95%Low (~ 5%)

*Background suppression refers to the read-through of the UAG codon by endogenous tRNAs or mischarging of natural amino acids in the absence of pMeF.

Experimental Protocols

Protocol 1: Plasmid Construction and Host Preparation

Causality Check: We utilize the pEVOL plasmid backbone for the OTS because it contains two copies of the engineered MjTyrRS (one under a constitutive glnS promoter and one under an inducible araBAD promoter). This dual-promoter architecture ensures a high steady-state level of the synthetase, preventing the aaRS concentration from becoming the rate-limiting step during translation.

  • Target Plasmid: Clone your gene of interest into a pET vector (e.g., pET-22b or pET-28a) featuring a C-terminal His₆-tag. Introduce a TAG (amber) stop codon at the desired incorporation site via site-directed mutagenesis.

  • OTS Plasmid: Utilize the pEVOL-pMeF plasmid encoding the MjTyrRS/tRNA

    
     pair.
    
  • Transformation: Co-transform both plasmids into chemically competent E. coli BL21(DE3) cells. Plate on LB agar containing Ampicillin (100 µg/mL) and Chloramphenicol (34 µg/mL).

Protocol 2: In Vivo Expression and Incorporation

Causality Check: pMeF is added prior to IPTG induction. This pre-loading phase allows the synthetase to build up an intracellular reservoir of pMeF-tRNA


. If IPTG is added simultaneously with pMeF, the ribosomes will stall at the TAG codon before sufficient charged tRNA is available, triggering premature termination and mRNA degradation.
  • Seed Culture: Inoculate a single colony into 5 mL of 2xYT medium with appropriate antibiotics. Grow overnight at 37°C, 250 rpm.

  • Main Culture: Transfer 1% (v/v) of the overnight culture into 500 mL of fresh 2xYT medium. Incubate at 37°C until the OD₆₀₀ reaches 0.5 – 0.6.

  • ncAA Addition: Dissolve p-methyl-L-phenylalanine (pMeF) in a minimal volume of 1 M NaOH or warm water (depending on the specific salt form) to create a 100 mM stock. Add to the culture to a final concentration of 1.0 to 2.0 mM .

  • Induction: Add L-arabinose to a final concentration of 0.02% (w/v) to induce the second copy of the MjTyrRS. Incubate for 30 minutes.

  • Target Expression: Add IPTG to a final concentration of 0.5 mM to induce the T7-driven target protein. Shift the temperature to 25°C and express for 16–20 hours.

  • Negative Control (CRITICAL): Run a parallel 50 mL culture without the addition of pMeF. This is a mandatory self-validating step to ensure the OTS is not mischarging endogenous phenylalanine or tyrosine.

Protocol 3: Purification and Mass Validation

Causality Check: SDS-PAGE alone is insufficient to confirm successful GCE. A band in the positive culture and no band in the negative control strongly suggests success, but Electrospray Ionization Mass Spectrometry (ESI-MS) is strictly required to definitively prove that pMeF (+14 Da relative to natural Phe) was incorporated rather than a mischarged natural amino acid.

  • Harvest & Lysis: Centrifuge cells at 5,000 × g for 15 min. Resuspend the pellet in Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0) supplemented with protease inhibitors. Lyse via sonication.

  • IMAC Purification: Clarify the lysate (15,000 × g, 30 min) and apply the supernatant to a Ni-NTA resin column. Wash with 10 column volumes of Wash Buffer (20 mM Imidazole) and elute with Elution Buffer (250 mM Imidazole).

  • Desalting & MS Analysis: Desalt the eluted protein into volatile buffer (e.g., 50 mM Ammonium Acetate) using a PD-10 column. Analyze intact protein mass via LC-ESI-MS. You should observe a mass shift of exactly +14.01 Da per TAG codon compared to the wild-type (Phe-containing) protein.

Next-Generation Approaches: In Situ Biosynthesis of pMeF

A major bottleneck in industrial-scale genetic code expansion is the high cost of synthetic ncAAs. Recent breakthroughs have established robust multi-enzyme cascade platforms in E. coli that synthesize aromatic ncAAs directly from cheap aldehyde precursors[5].

By co-expressing Threonine Aldolase (LTA), Threonine Deaminase (LTD), and an Aminotransferase (TyrB), p-methylbenzaldehyde can be converted directly into pMeF in vivo. This biosynthesized pMeF is then immediately picked up by the co-expressed OTS and incorporated into the target protein[5][6].

Biosynthesis S p-Methylbenzaldehyde (Low-Cost Precursor) E1 Threonine Aldolase (LTA) S->E1 I1 Phenylserine Derivative E1->I1 E2 Threonine Deaminase (LTD) I1->E2 I2 Phenylpyruvate Derivative E2->I2 E3 Aminotransferase (TyrB) I2->E3 P p-Methyl-L-phenylalanine (Available for GCE) E3->P

Figure 2: In situ multi-enzyme biosynthetic cascade for pMeF generation from p-methylbenzaldehyde.

This integrated biosynthesis-incorporation platform significantly reduces the operational costs of producing pMeF-modified biocatalysts and therapeutic proteins, paving the way for scalable manufacturing[6].

References

1.[1] Engineering of enzymes using non-natural amino acids. PMC (National Institutes of Health). Available at:[Link] 2.[2] Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis. Chemical Reviews (ACS Publications). Available at:[Link] 3.[5] A robust platform streamlining aromatic noncanonical amino acid biosynthesis and genetic code expansion in Escherichia coli. bioRxiv. Available at:[Link] 4.[3] Ferritin Conjugates With Multiple Clickable Amino Acids Encoded by C-Terminal Engineered Pyrrolysyl-tRNA Synthetase. PMC (National Institutes of Health). Available at:[Link] 5.[4] Engineering of enzymes using non-natural amino acids. PMC (National Institutes of Health). Available at:[Link] 6.[6] A robust platform streamlining aromatic noncanonical amino acid biosynthesis and genetic code expansion in Escherichia coli. ResearchGate. Available at:[Link]

Sources

Enzymatic synthesis of 4-methyl-L-phenylalanine using phenylalanine ammonia lyase

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Synthesis of 4-Methyl-L-Phenylalanine via Phenylalanine Ammonia-Lyase (PAL) Hydroamination

Introduction & Mechanistic Rationale

The synthesis of non-natural amino acids, such as 4-methyl-L-phenylalanine, is a critical bottleneck in the development of novel peptide therapeutics and peptidomimetics. Traditional chemical asymmetric synthesis often requires expensive chiral auxiliaries, heavy metal catalysts, and extensive protection/deprotection steps.

Biocatalysis offers a highly stereoselective and atom-economic alternative. Phenylalanine ammonia-lyase (PAL) catalyzes the reversible, non-oxidative deamination of L-phenylalanine to cinnamic acid. By leveraging Le Chatelier’s principle—flooding the reaction matrix with a massive excess of ammonia—we can drive the thermodynamic equilibrium in the reverse direction, achieving direct asymmetric hydroamination of 4-methylcinnamic acid to yield strictly the L-enantiomer of 4-methyl-L-phenylalanine 1.

Causality in Enzyme Mechanism: The catalytic heart of PAL is the highly electrophilic 4-methylideneimidazole-5-one (MIO) prosthetic group. During the reaction, the MIO group undergoes a nucleophilic attack by the aromatic ring of the cinnamic acid substrate, forming a covalent enzyme-substrate intermediate. This activates the α-β unsaturated double bond, allowing stereoselective nucleophilic attack by ammonia at the β-carbon, followed by protonation and product release.

Mechanism Substrate 4-Methylcinnamic Acid (Substrate) Complex Enzyme-Substrate Intermediate Substrate->Complex Binding Enzyme PAL Enzyme (MIO Prosthetic Group) Enzyme->Complex Electrophilic Attack Complex->Enzyme Enzyme Regeneration Product 4-Methyl-L-Phenylalanine (>99% ee) Complex->Product Stereoselective Protonation & Release Ammonia Ammonia (NH3) 6M, pH 9.5 Ammonia->Complex Nucleophilic Addition

Mechanistic pathway of PAL-catalyzed stereoselective hydroamination.

Reaction Engineering & Optimization Data

To establish a self-validating and scalable protocol, the reaction parameters must be tightly controlled. The table below summarizes the causality behind the optimization of PAL-catalyzed hydroamination, specifically utilizing engineered variants like Arabidopsis thaliana PAL (AtPAL) or Petroselinum crispum PAL (PcPAL) 2.

ParameterCondition TestedConversion (%)Enantiomeric Excess (ee %)Causality & Scientific Insight
Ammonia Conc. 2 M NH₄OH45.2>99Insufficient thermodynamic driving force to overcome the natural deamination equilibrium.
Ammonia Conc. 6 M NH₄OH89.5>99Optimal equilibrium shift toward amination. High molarity acts as both reactant and solvent [[1]]().
pH Adjustment HCl (pH 9.5)32.1>99Chloride ions and harsh local pH gradients during titration irreversibly denature the PAL enzyme.
pH Adjustment CO₂ (pH 9.5)91.0>99Generates ammonium carbamate. Acts as a gentle buffer and stabilizes the enzyme structure.
Substrate Load 10 mM92.4>99Rapid conversion with minimal substrate inhibition. Ideal for analytical scale.
Substrate Load 100 mM64.3>99High concentration induces partial active-site saturation/inhibition, requiring extended reaction times 2.

Experimental Workflows & Protocols

Workflow S1 1. Buffer Prep 6M NH4OH + CO2 (pH 9.5) S2 2. Substrate Load 4-Methylcinnamic Acid S1->S2 S3 3. Biocatalysis Whole-cell PAL 30°C, 24h S2->S3 S4 4. Downstream Acidification (pH 3.0) & Extraction S3->S4 S5 5. Product Isolation Isoelectric Precipitation S4->S5 S6 6. Validation Chiral HPLC S5->S6

End-to-end experimental workflow for preparative-scale enzymatic synthesis.

Protocol A: Preparation of the Ammonium Carbamate Reaction Matrix

Causality: The use of dry ice/CO₂ to adjust the pH of aqueous ammonia avoids the localized denaturation caused by strong mineral acids. The resulting ammonium carbamate acts as a high-capacity nitrogen donor while maintaining a stable pH of ~9.5, which is the optimal catalytic window for PAL 1.

  • Transfer 100 mL of chilled 6 M NH₄OH into a 250 mL heavy-walled glass reactor.

  • Submerge a gas dispersion tube into the solution and slowly bubble CO₂ gas (or carefully add small chunks of dry ice).

  • Monitor the pH continuously using a high-alkalinity compatible pH probe.

  • Self-Validation Check: The solution will slightly warm up due to the exothermic nature of carbamate formation. Stop CO₂ addition exactly at pH 9.5. The solution must remain completely clear; any opacity indicates ammonium carbonate precipitation, meaning the temperature dropped too low.

Protocol B: Whole-Cell Biotransformation Setup

Causality: Whole-cell biocatalysts (e.g., E. coli expressing PAL) are preferred over purified enzymes for preparative scales. The cellular envelope acts as a physical buffer, protecting the delicate enzyme from the harsh 6 M ammonia environment.

  • Resuspend the lyophilized or wet whole-cell PAL biocatalyst in the prepared ammonium carbamate buffer to achieve an OD₆₀₀ equivalent of 50 (approx. 15-20 mg/mL wet cell weight).

  • Add 4-methylcinnamic acid to a final concentration of 50 mM.

  • Self-Validation Check: The substrate will initially form a fine, milky suspension because substituted cinnamic acids have poor solubility at this concentration. As the reaction progresses and the highly soluble amino acid product forms, the suspension will gradually clarify.

  • Seal the reactor tightly to prevent ammonia volatilization. Incubate at 30°C with orbital shaking at 200 rpm for 24 to 48 hours.

Protocol C: Downstream Processing (DSP) & Isolation

Causality: 4-methyl-L-phenylalanine has an isoelectric point (pI) of approximately 5.8. Unreacted 4-methylcinnamic acid has a pKa of ~4.5. By manipulating the pH, we can selectively extract the unreacted starting material into an organic phase, leaving the protonated amino acid in the aqueous phase, followed by isoelectric precipitation.

  • Terminate the reaction by centrifuging the mixture at 8,000 × g for 15 minutes to pellet the whole-cell biocatalyst. Decant the clear supernatant.

  • Place the supernatant in an ice bath. Slowly titrate with 6 M HCl until the pH reaches 3.0. Caution: This step releases CO₂ gas; perform in a fume hood.

  • Add an equal volume of ethyl acetate (EtOAc) and perform a liquid-liquid extraction.

  • Self-Validation Check: The organic (top) layer will contain the unreacted 4-methylcinnamic acid. The aqueous (bottom) layer will retain the highly polar, protonated 4-methyl-L-phenylalanine. Discard or recycle the organic layer.

  • Carefully titrate the retained aqueous layer with 1 M NaOH to pH 5.8 (the isoelectric point).

  • Incubate at 4°C overnight to allow crystallization.

  • Filter the white crystalline precipitate under a vacuum, wash with ice-cold ethanol, and dry in vacuo.

Quality Control & Validation

To confirm the success of the asymmetric hydroamination, the isolated product must be analyzed for both chemical purity and enantiomeric excess (ee).

  • Method: Chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Crownpak CR(+) or equivalent chiral stationary phase.

  • Mobile Phase: Perchloric acid (pH 1.5) / Methanol (85:15 v/v).

  • Detection: UV absorbance at 210 nm and 254 nm.

  • Acceptance Criteria: The L-enantiomer should elute first, followed by the D-enantiomer (if any). A successful PAL biotransformation must yield an ee of >99% 2.

References

  • Engineered, Scalable Production of Optically Pure l-Phenylalanines Using Phenylalanine Ammonia-Lyase from Arabidopsis thaliana Source: The Journal of Organic Chemistry - ACS Publications (2022) URL:[Link]

  • The production of l- and d-phenylalanines using engineered phenylalanine ammonia lyases from Petroselinum crispum Source: Scientific Reports - Nature / SciSpace URL:[Link]

  • Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase Source: Frontiers in Catalysis (2023) URL:[Link]

Sources

Application Note: Boc-Protection of 4-(4-Methylphenyl)-L-phenylalanine for Peptide Synthesis

[1]

Abstract & Strategic Significance

4-(4-Methylphenyl)-L-phenylalanine (often referred to as a methylated biphenylalanine derivative) is a critical non-canonical amino acid (NCAA) used to enhance hydrophobic interactions,


This Application Note provides a high-fidelity protocol for introducing the tert-butyloxycarbonyl (Boc) group. While standard Schotten-Baumann conditions are often cited for amino acid protection, this specific substrate presents unique challenges:

  • Solubility: The lipophilic biaryl tail creates poor solubility in aqueous buffers, leading to incomplete reactions or heterogeneous mixtures.

  • Aggregation: The molecule is prone to aggregation, which can trap starting material.

  • Racemization Risk: While less prone to racemization during protection than during coupling, the extended conjugation of the biaryl system can slightly increase the acidity of the

    
    -proton, necessitating strict pH control.
    

This guide outlines an optimized Modified Schotten-Baumann Protocol using a high-organic solvent ratio to ensure homogeneity and high enantiomeric purity.

Chemical Context & Mechanism[2][3][4][5][6][7]

The reaction utilizes Di-tert-butyl dicarbonate (


)12
Reaction Scheme


Where R =

Critical Process Parameters (CPPs)
ParameterTarget RangeRationale
pH 9.0 – 10.5pH < 9 slows the reaction (amine protonated). pH > 11 risks racemization and hydrolysis of

.
Solvent System 1:1 Dioxane:WaterThe biaryl side chain requires significant organic solvent to prevent precipitation of the substrate.
Temperature

Start cold to control exotherm and minimize side reactions; warm to RT to drive completion.
Stoichiometry 1.1 – 1.5 eq

Slight excess accounts for hydrolysis of the reagent in the aqueous phase.

Experimental Protocol

Materials Required[1][3][5][8][9][10][11][12][13][14]
  • Substrate: 4-(4-Methylphenyl)-L-phenylalanine (Free acid or HCl salt).

  • Reagent: Di-tert-butyl dicarbonate (

    
    ), >98%.
    
  • Solvent: 1,4-Dioxane (HPLC grade), Deionized Water.

  • Base: 1N NaOH and 10%

    
    .
    
  • Acid: 1N

    
     (preferred over HCl to prevent acid-labile Boc removal).
    
  • Workup: Ethyl Acetate (EtOAc), Brine,

    
    .
    
Step-by-Step Methodology
Step 1: Solubilization (The Critical Step)
  • Vessel: Use a round-bottom flask with a magnetic stir bar.

  • Action: Suspend 1.0 equivalent (e.g., 1.0 g) of 4-(4-Methylphenyl)-L-phenylalanine in water (10 mL/g).

  • Base Addition: Cool to

    
     in an ice bath. Slowly add 1N NaOH.
    
    • If starting with Free Acid: Add 1.0 eq NaOH.

    • If starting with HCl salt: Add 2.0 eq NaOH.

  • Co-solvent: Add 1,4-Dioxane (10 mL/g).

  • Observation: The solution must become clear or slightly hazy. If a suspension persists, add more Dioxane until the ratio is up to 2:1 Dioxane:Water. Do not increase base beyond pH 11.

Step 2: Reaction[2]
  • Reagent Prep: Dissolve

    
     (1.2 eq) in a minimal amount of Dioxane.
    
  • Addition: Add the

    
     solution dropwise to the stirring amino acid solution at 
    
    
    .
  • Conditioning: Remove the ice bath after 30 minutes and allow the reaction to warm to Room Temperature (

    
    ).
    
  • Duration: Stir vigorously for 4–12 hours.

  • pH Maintenance: Check pH periodically. If it drops below 9 (due to formation of carbonic acid/bicarbonate), adjust carefully with 10%

    
    .
    
Step 3: Monitoring
  • TLC: Silica gel, Eluent:

    
    :MeOH:AcOH (90:8:2).
    
    • Stain: Ninhydrin.[3]

    • Result: Starting material (free amine) will stain purple/red . Product (Boc-protected) will not stain with Ninhydrin (or very faintly) but will be UV active.

    • Completion: Disappearance of the baseline/low-Rf amine spot.

Step 4: Workup and Isolation
  • Evaporation: Concentrate the mixture under reduced pressure (Rotavap) to remove most of the Dioxane. Caution: Do not heat above

    
    .
    
  • Wash: Dilute the remaining aqueous residue with water. Wash with Diethyl Ether (

    
    ) to remove unreacted 
    
    
    and organic impurities. Discard the organic (ether) layer.
  • Acidification: Cool the aqueous layer to

    
    . Acidify carefully to pH 2–3 using 1N 
    
    
    .
    • Note: The product will precipitate as a white solid or a thick oil.

  • Extraction: Extract the acidic aqueous mixture with Ethyl Acetate (

    
    ).
    
  • Drying: Combine EtOAc layers, wash with Brine (

    
    ), and dry over Anhydrous 
    
    
    .
  • Concentration: Filter and evaporate the solvent to yield the crude Boc-amino acid.

Step 5: Purification (If necessary)
  • Usually, the crude product is sufficiently pure (>95%).

  • If crystallization is needed: Recrystallize from EtOAc/Hexanes or EtOAc/Petroleum Ether.

Visualization of Workflow

The following diagram illustrates the logical flow and decision points for the protection protocol.

BocProtectionWorkflowStartStart: 4-(4-Methylphenyl)-L-PheSolubilizationSolubilization(Water/Dioxane + NaOH)pH 9-10Start->SolubilizationCheckSolubilityIs Solution Clear?Solubilization->CheckSolubilityAddSolventIncrease Dioxane RatioCheckSolubility->AddSolventNo (Cloudy)ReactionAdd Boc2O (1.2 eq)Stir 4-12h @ RTCheckSolubility->ReactionYesAddSolvent->CheckSolubilityMonitorTLC/HPLC Check(Ninhydrin Negative?)Reaction->MonitorAddReagentAdd 0.2 eq Boc2OAdjust pHMonitor->AddReagentNo (Incomplete)WorkupEvaporate DioxaneWash with EtherMonitor->WorkupYes (Complete)AddReagent->ReactionAcidificationAcidify with KHSO4Extract w/ EtOAcWorkup->AcidificationFinalFinal Product:Boc-4-(4-Methylphenyl)-L-PheAcidification->Final

Figure 1: Decision logic for the Boc-protection of hydrophobic biaryl amino acids, emphasizing solubility checks.

Quality Control & Analytical Verification

To ensure the "Self-Validating" nature of this protocol, the following analytical benchmarks must be met.

TestMethodAcceptance Criteria
Identity

-NMR (DMSO-

)
Presence of Boc singlet (

ppm, 9H). Presence of biaryl aromatic protons (multiplets,

ppm).
Purity HPLC (C18 Column)> 98% Area Under Curve (AUC).
Chirality Chiral HPLC or Optical RotationSpecific rotation

should be compared to literature (typically negative for L-Boc-Phe derivatives). < 0.5% D-isomer.
Mass LC-MS (ESI)

or

consistent with calculated mass.
Troubleshooting Guide
  • Issue: "Gummy" precipitate during acidification.

    • Cause: Rapid precipitation of hydrophobic product trapping water.

    • Solution: Add EtOAc before fully acidifying, or acidify in the presence of the organic extraction solvent to partition the product immediately.

  • Issue: Low Yield.

    • Cause: Product retained in the ether wash (step 4.2) if pH was not high enough during the wash.

    • Solution: Ensure the aqueous phase is pH > 9 before the ether wash to keep the amino acid as the carboxylate salt (water-soluble).

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (The definitive guide on Boc chemistry stability and removal conditions).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][5][4] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of protection strategies including Boc).

  • Lundt, B. F., et al. (1978). "Selective removal of the N-alpha-t-butoxycarbonyl group." International Journal of Peptide and Protein Research. (Foundational work on Boc kinetics).

  • Burk, M. J., et al. (1994). "Preparation and use of C2-symmetric bis(phospholanes): production of alpha-amino acid derivatives via highly enantioselective hydrogenation reactions." Journal of the American Chemical Society. (Context for synthesis of chiral non-canonical amino acids).

  • Han, S-Y., & Kim, Y-A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. (Discusses racemization mechanisms relevant to biaryl systems).

(Note: While specific literature on the Boc-protection of 4-(4-methylphenyl)-L-phenylalanine is sparse, the protocol above is derived from standard methodologies for hydrophobic non-canonical amino acids such as biphenylalanine and naphthylalanine.)

Optimizing Expression Systems for the Site-Specific Incorporation of Methyl-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-canonical amino acids (ncAAs) into recombinant proteins has revolutionized protein engineering. Specifically, methyl-phenylalanine derivatives—such as p-methyl-L-phenylalanine (pMeF)—are highly valued for modulating enzyme active-site hydrophobicity, probing structural dynamics via NMR, and serving as precise bioorthogonal handles in antibody-drug conjugates (ADCs)[1][2]. This application note provides an authoritative, in-depth guide to optimizing expression systems for the high-yield, high-fidelity incorporation of pMeF, bridging the gap between fundamental genetic code expansion (GCE) and scalable biomanufacturing.

Mechanistic Foundations: Genetic Code Expansion (GCE)

The site-specific incorporation of pMeF relies on Stop Codon Suppression (SCS), typically utilizing the amber nonsense codon (UAG). To achieve this, the translation machinery is supplemented with an orthogonal translation system (OTS) consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA[1].

For phenylalanine derivatives, the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA (tRNA


) are the gold standard. Causality of Orthogonality:  Because M. jannaschii is an archaeon, its tRNA/aaRS pair operates via distinct recognition elements compared to bacterial systems. This phylogenetic distance ensures that the MjTyrRS does not cross-react with endogenous E. coli tRNAs, and endogenous E. coli synthetases do not aminoacylate the archaeal tRNA, preserving the translational fidelity of the host[3].

G pMeF p-Methylphenylalanine (pMeF) Complex pMeF-tRNA(CUA) Complex pMeF->Complex Aminoacylation aaRS Engineered MjTyrRS (pMeF-RS) aaRS->Complex Catalysis tRNA Orthogonal tRNA(CUA) tRNA->Complex Ribosome Ribosome + mRNA (UAG Amber Codon) Complex->Ribosome Translation Protein Target Protein with site-specific pMeF Ribosome->Protein Elongation

Figure 1: Mechanism of Stop Codon Suppression for pMeF incorporation via orthogonal translation.

Optimization Strategies for High-Yield Incorporation

Achieving commercially or structurally viable yields of pMeF-containing proteins requires overcoming inherent biological bottlenecks.

  • Genomic Recoding to Overcome RF1 Competition: In standard E. coli BL21(DE3) strains, Release Factor 1 (RF1) recognizes the UAG codon and terminates translation, directly competing with the orthogonal tRNA

    
    . This competition leads to truncated protein products and limits yields to approximately 8–12 mg/L[3]. Utilizing genomically recoded organisms (GROs) like E. coli C321.ΔA—where all 321 endogenous UAG codons are mutated to UAA and the prfA gene (encoding RF1) is deleted—eliminates this competition. This shifts the equilibrium entirely toward suppression, enabling efficient multi-site ncAA incorporation[3].
    
  • Plasmid Architecture and Sequential Induction: Advanced plasmid architectures, such as the pEVOL system, carry two copies of the engineered aaRS (one under a constitutive promoter, one under an arabinose-inducible promoter) alongside optimized tRNA cassettes. Causality: Inducing the aaRS with arabinose prior to inducing the target protein ensures that a large intracellular pool of pMeF-charged tRNA is established before the ribosomes encounter the UAG codon, drastically reducing premature termination.

  • In Situ Biosynthesis: The high cost of synthetic ncAAs is a major bottleneck for scale-up. Recent metabolic engineering efforts have developed platforms like E. coli BL21 (PpLTA-RpTD), which can biosynthesize pMeF directly from p-methylbenzaldehyde. This system can achieve intracellular pMeF concentrations of ~0.6 mM, streamlining large-scale fermentation by removing the need for exogenous ncAA supplementation[4].

  • Cell-Free Protein Synthesis (CFPS): For complex mammalian proteins or highly toxic constructs, cell-free systems like Sutro Biopharma's XpressCF+ decouple biomass generation from protein expression. This open environment allows for precise control over the translation machinery and has been successfully used to incorporate para-methyl phenylalanine (pAMF/pMeF) into ADCs with exact Drug-to-Antibody Ratios (DAR) ranging from 2 to 8[2].

Quantitative System Comparison

The following table summarizes the expected yields and efficiencies of various expression platforms for methyl-phenylalanine derivatives based on recent literature.

Expression SystemHost / PlatformYield / EfficiencyKey Application / Advantage
Standard in vivo GCE E. coli BL21(DE3) + pEVOL8 - 12 mg/L[3]Routine protein engineering; structural biology.
Genomically Recoded E. coli C321.ΔA> 30 mg/L (Estimated)[3]Multi-site incorporation; absolute elimination of RF1 competition.
In situ Biosynthesis E. coli BL21 (PpLTA-RpTD)0.6 mM pMeF produced[4]Cost-effective scale-up; eliminates the need to supply expensive synthetic ncAAs.
Cell-Free Translation Sutro XpressCF+ ExtractHigh fidelity (DAR 2-8)[2]Toxic protein expression; precise Drug-to-Antibody Ratios for ADCs.
Self-Validating Experimental Protocol: In Vivo Incorporation of pMeF

The following protocol details the expression of a pMeF-containing target protein in E. coli. Crucially, this protocol is designed as a self-validating system: it mandates a parallel "-pMeF" control culture. If the target protein expresses in the absence of pMeF, it indicates that the engineered aaRS is promiscuously charging canonical amino acids (e.g., Tyrosine or Phenylalanine) onto the orthogonal tRNA, invalidating the experiment.

Step-by-Step Methodology
  • Co-Transformation: Co-transform chemically competent E. coli BL21(DE3) (or C321.ΔA) with the target plasmid (containing the UAG mutation and a C-terminal His-tag) and the pEVOL-pMeFRS plasmid. Plate on LB agar containing appropriate antibiotics (e.g., Ampicillin and Chloramphenicol).

  • Seed Culture: Inoculate a single colony into 5 mL of LB media with antibiotics. Grow overnight at 37°C, 250 rpm.

  • Main Culture & Split (The Self-Validation Step): Inoculate 100 mL of Terrific Broth (TB) with 1 mL of the overnight culture. Grow at 37°C until the OD

    
     reaches 0.4. Split the culture into two 50 mL flasks:
    
    • Flask A (+pMeF): Add pMeF to a final concentration of 1–2 mM. (Note: pMeF is hydrophobic; dissolve in a minimal volume of 0.1 M NaOH before adding to the media, then readjust media pH if necessary).

    • Flask B (-pMeF Control): Add an equivalent volume of the solvent (0.1 M NaOH) without the ncAA.

  • Sequential Induction: Add L-arabinose (final concentration 0.02% w/v) to both flasks to induce the expression of the pMeFRS. Incubate for 30 minutes at 37°C to build the aminoacyl-tRNA pool. Then, add IPTG (final concentration 1 mM) to induce the target protein. Shift temperature to 25°C and express for 16–20 hours.

  • Harvest & Lysis: Harvest cells by centrifugation (4,000 × g, 15 min). Lyse the pellet using a French press or sonication in standard lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Purification: Clarify the lysate via centrifugation (15,000 × g, 30 min) and purify the supernatant using Ni-NTA affinity chromatography. Elute with 250 mM imidazole.

  • Analytical Validation: Analyze the eluates via SDS-PAGE. Validation Check: A distinct band at the target molecular weight should be present in Flask A (+pMeF) and completely absent in Flask B (-pMeF). Finally, confirm the exact mass shift (+14 Da relative to a canonical Phenylalanine) using ESI-TOF Intact Mass Spectrometry.

Workflow Step1 1. Co-transformation Target Plasmid + pEVOL-pMeFRS Step2 2. Seed Culture LB + Antibiotics (37°C) Step1->Step2 Step3 3. Main Culture & ncAA Addition Add 1-2 mM pMeF at OD600=0.4 Step2->Step3 Step4 4. Sequential Induction Arabinose (aaRS) -> wait 30m -> IPTG (Target) Step3->Step4 Control Self-Validation: Parallel '-pMeF' Control Step3->Control Split culture Step5 5. Harvest & Lysis Ni-NTA Affinity Chromatography Step4->Step5 Step6 6. MS Validation ESI-TOF Mass Spectrometry Step5->Step6 Control->Step4

Figure 2: Step-by-step experimental workflow for in vivo pMeF incorporation and self-validation.

References
  • Source: bioRxiv.
  • Source: sutrobio.
  • Title: Non-Canonical Amino Acid-Based Engineering of (R)
  • Source: escholarship.

Sources

Application Note: Advanced Cross-Coupling Strategies for 4-Substituted Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Strategic Rationale

The synthesis of unnatural amino acids (UAAs), particularly 4-substituted phenylalanine derivatives, is a critical bottleneck in the development of peptidomimetic drugs, bioconjugation handles, and targeted radiotherapeutics like Boron Neutron Capture Therapy (BNCT) agents. Modifying the para-position of the phenylalanine aromatic ring allows researchers to tune the steric, electronic, and photophysical properties of peptides without disrupting the fundamental folding architecture.

This technical guide establishes field-proven, self-validating protocols for synthesizing 4-substituted phenylalanine analogs using Palladium-catalyzed cross-coupling reactions. By leveraging 4-iodo-L-phenylalanine and 4-borono-L-phenylalanine as versatile synthetic hubs, we bypass the need for de novo asymmetric synthesis, maintaining the native L-stereocenter through rigorous, mild coupling conditions.

Mechanistic Insights & Catalyst Selection

The success of cross-coupling on amino acid scaffolds hinges on preventing two major failure modes: catalyst poisoning and α-carbon racemization .

  • Protecting Group Strategy: The amino acid must be fully protected (e.g., as a Boc/Fmoc carbamate and methyl/ethyl ester). Free amines strongly coordinate to Palladium(II) intermediates, arresting the catalytic cycle. Free carboxylic acids can interfere with the basic conditions required for transmetalation or undergo unwanted decarboxylation ().

  • Suzuki-Miyaura Causality: When coupling 4-boronophenylalanine (BPA), utilizing the pinacol ester (BPin) rather than the free boronic acid prevents protodeboronation. The choice of

    
     as a catalyst is deliberate; the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step and minimizes competitive dehalogenation ().
    
  • Sonogashira Causality: For introducing alkynyl handles (e.g., for downstream click-chemistry), 4-iodo-phenylalanine is strictly preferred over the bromo-analog. The weaker C–I bond allows oxidative addition to occur at room temperature, preserving the stereochemical integrity of the chiral center.

Synthetic Workflow & Pathway Visualization

G Start1 4-Iodo-L-Phe (Protected) Suzuki Suzuki-Miyaura (Pd-Catalyzed) Start1->Suzuki Aryl Boronic Acids Sonogashira Sonogashira (Pd/Cu-Catalyzed) Start1->Sonogashira Terminal Alkynes Heck Heck Reaction (Pd-Catalyzed) Start1->Heck Alkenes Start2 4-Borono-L-Phe (Protected) Start2->Suzuki Aryl Halides Prod1 4-Aryl-Phe Derivatives Suzuki->Prod1 Prod2 4-Alkynyl-Phe Derivatives Sonogashira->Prod2 Prod3 4-Alkenyl-Phe Derivatives Heck->Prod3

Synthetic pathways for 4-substituted phenylalanine analogs via Pd-catalyzed cross-coupling.

Quantitative Reaction Matrix

The following table summarizes the optimized parameters for generating specific classes of 4-substituted phenylalanine analogs. These conditions have been validated to yield >99% enantiomeric excess (ee).

Reaction TypeStarting MaterialCoupling PartnerOptimal Catalyst SystemBase / SolventTypical YieldKey Application
Suzuki-Miyaura Boc-4-Borono-Phe-OMeAryl Bromides

(5 mol%)

/ Dioxane:

75–95%Biaryl peptidomimetics
Suzuki-Miyaura Boc-4-Iodo-Phe-OMeAryl Boronic Acids

(5 mol%)

/ Toluene:

70–90%C3/C4-symmetric analogs
Sonogashira Boc-4-Iodo-Phe-OMeTerminal Alkynes

, CuI
TEA (neat) or THF65–85%Click-chemistry handles
Heck Boc-4-Iodo-Phe-OMeAcrylates / Styrenes

,

DIPEA / DMF60–80%Conformational constraints

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 4-Boronophenylalanine

This protocol details the synthesis of biaryl amino acids, utilizing a water-miscible solvent system to generate the highly reactive palladium-hydroxo intermediate required for transmetalation ().

Materials:

  • Boc-4-borono-L-Phe-OMe (1.0 eq, 1.0 mmol)

  • Aryl Bromide (1.2 eq, 1.2 mmol)

  • 
     (0.05 eq, 0.05 mmol)
    
  • 
     (3.0 eq, 3.0 mmol)
    
  • 1,4-Dioxane and Milli-Q Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine 1,4-Dioxane and water. Sparge with Argon for 20 minutes. Causality: Dissolved oxygen leads to the oxidative homocoupling of the boronic acid, drastically reducing yields.

  • Reagent Assembly: Add the aryl bromide, Boc-4-borono-L-Phe-OMe, and

    
     to the flask. Stir for 5 minutes under an Argon blanket.
    
  • Catalyst Activation: Add

    
     in one portion. The solution will turn a deep red/orange.
    
  • Reaction: Heat the mixture to 80°C using a pre-calibrated oil bath. Stir vigorously for 6 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, and wash with water. Analyze via LC-MS. Validation criteria: The complete disappearance of the starting mass (

    
     for the boronic acid) and the appearance of the biaryl 
    
    
    
    peak confirms successful transmetalation and reductive elimination.
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Sonogashira Coupling for Alkynyl-Phenylalanines

This protocol is designed to eliminate the formation of the Glaser homocoupling byproduct, a common failure point in terminal alkyne cross-couplings ().

Materials:

  • Boc-4-iodo-L-Phe-OMe (1.0 eq, 1.0 mmol)

  • Terminal Alkyne (1.2 eq, 1.2 mmol)

  • 
     (0.05 eq, 0.05 mmol)
    
  • CuI (0.10 eq, 0.10 mmol)

  • Triethylamine (TEA) (5.0 eq) in anhydrous THF (10 mL)

Step-by-Step Methodology:

  • Atmosphere Control: Flame-dry a two-neck round-bottom flask. Backfill with Argon three times.

  • Initial Coordination: Dissolve Boc-4-iodo-L-Phe-OMe and

    
     in the THF/TEA mixture. Stir for 10 minutes at room temperature. Causality: Allowing the Palladium to undergo oxidative addition with the aryl iodide before introducing the alkyne prevents premature alkyne-palladium interactions.
    
  • Co-Catalyst Addition: Add CuI to the mixture.

  • Syringe Pump Addition (Critical Step): Dilute the terminal alkyne in 2 mL of THF and add it dropwise via a syringe pump over 1 hour. Causality: Maintaining a low steady-state concentration of the terminal alkyne prevents copper-mediated Glaser dimerization.

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture against the pure alkyne on a silica TLC plate (visualized with

    
    ). Validation criteria:  The absence of a highly non-polar, UV-active spot (the alkyne dimer) validates the rigorous exclusion of oxygen and the success of the slow-addition strategy.
    

Quality Control & Stereochemical Integrity

Because these protocols utilize elevated temperatures or basic environments, the risk of


-proton abstraction (leading to enolization and subsequent racemization) is non-zero.
  • Mandatory Chiral Analysis: Post-purification, all 4-substituted phenylalanine analogs must be subjected to Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

  • Acceptance Criteria: A threshold of

    
     D-enantiomer formation is the absolute standard for pharmaceutical-grade UAA synthesis. If racemization exceeds 1%, the reaction temperature must be lowered, or a less nucleophilic base (e.g., 
    
    
    
    instead of
    
    
    ) should be employed.

References

  • Satoh, Y., Gude, C., Chan, K., & Firooznia, F. "Synthesis of 4-substituted phenylalanine derivatives by cross-coupling reaction of p-boronophenylalanines." Tetrahedron Letters (1997).[Link]

  • Kotha, S., & Shah, V. R. "Synthesis of C3-symmetric and C4-symmetric amino acid derivatives via Suzuki-Miyaura cross-coupling reaction." Amino Acids (2008).[Link]

  • MDPI Catalysts. "Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications." MDPI (2017).[Link]

Application Notes and Protocols: 4-Methyl-L-phenylalanine as a High-Resolution Probe for Protein Hydrophobic Cores

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The intricate architecture of a protein's hydrophobic core is paramount to its folding, stability, and function. Elucidating the dynamics and precise packing of residues within this non-polar environment is a central goal in structural biology and drug development. While the canonical amino acids provide the fundamental building blocks, the use of unnatural amino acids (UAAs) as probes offers a powerful lens to dissect these complex interiors. Among these, 4-methyl-L-phenylalanine (4-Me-Phe) has emerged as a particularly insightful tool.

This UAA, a close structural analog of phenylalanine, introduces a methyl group at the para-position of the phenyl ring. This seemingly subtle modification has profound implications for its utility as a probe. The methyl group enhances its hydrophobicity and can influence the conformational stability of peptides and proteins.[1] Critically, it breaks the rotational symmetry of the phenyl ring, providing additional and more precise structural restraints in nuclear magnetic resonance (NMR) spectroscopy.[2][3] This allows for a more detailed characterization of the orientation and dynamics of the aromatic side chain within the densely packed hydrophobic core.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of 4-methyl-L-phenylalanine as a probe for investigating protein hydrophobic cores. We will detail protocols for its incorporation into proteins of interest and its use in conjunction with key biophysical techniques and computational modeling.

Physicochemical Properties of 4-Methyl-L-phenylalanine

A foundational understanding of the physicochemical properties of 4-Me-Phe is essential for its effective application. The addition of a methyl group to the phenyl ring of phenylalanine subtly alters its characteristics, making it a more hydrophobic and sterically defined probe.

PropertyPhenylalanine (Phe)4-Methyl-L-phenylalanine (4-Me-Phe)Significance of the Difference
Molecular Formula C₉H₁₁NO₂C₁₀H₁₃NO₂[1][4][5]Increased mass and carbon content.
Molecular Weight ( g/mol ) 165.19179.22[1][4][5]A modest increase in mass, important for mass spectrometry verification.
Melting Point (°C) ~283 (decomposes)243 - 250[1]
Solubility in Water 29.6 g/L (25 °C)Sparingly soluble (0.014 g/L at 25°C)[2]Significantly lower solubility, highlighting its increased hydrophobicity.
pKa (α-COOH) 1.83~2.23 (Predicted)[2]Minor difference in the acidity of the carboxylic acid group.
pKa (α-NH₃⁺) 9.13Not experimentally determinedExpected to be similar to phenylalanine.
Hydropathy Index (Kyte-Doolittle) 2.8> 2.8 (Estimated)The added methyl group increases its non-polar character, making it more hydrophobic than phenylalanine.

Experimental Workflow: An Integrated Approach

The effective use of 4-methyl-L-phenylalanine as a probe necessitates a multi-faceted experimental approach. This typically involves the site-specific incorporation of the UAA into the protein of interest, followed by structural and dynamic characterization using biophysical techniques, and often complemented by computational modeling to rationalize the experimental findings.

Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_biophys Biophysical Techniques cluster_comp Computational Modeling Site-Directed Mutagenesis Site-Directed Mutagenesis Protein Expression & Labeling Protein Expression & Labeling Site-Directed Mutagenesis->Protein Expression & Labeling Protein Purification Protein Purification Protein Expression & Labeling->Protein Purification Biophysical Characterization Biophysical Characterization Protein Purification->Biophysical Characterization Data Interpretation Data Interpretation Biophysical Characterization->Data Interpretation NMR Spectroscopy NMR Spectroscopy Biophysical Characterization->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Biophysical Characterization->X-ray Crystallography Molecular Dynamics Molecular Dynamics Data Interpretation->Molecular Dynamics NMR Spectroscopy->Data Interpretation X-ray Crystallography->Data Interpretation Molecular Dynamics->Data Interpretation

Caption: Integrated workflow for using 4-Me-Phe to probe hydrophobic cores.

Part 1: Incorporation of 4-Methyl-L-phenylalanine into Proteins

The site-specific incorporation of 4-Me-Phe is the crucial first step. The most common and precise method for this in recombinant protein expression is the use of amber stop codon suppression technology. This technique hijacks the cellular translation machinery to insert the UAA at a specific, user-defined site.

Protocol: Site-Specific Incorporation via Amber Codon Suppression

This protocol outlines the general steps for incorporating 4-Me-Phe into a protein of interest expressed in E. coli.

1. Mutagenesis:

  • Introduce an amber stop codon (TAG) at the desired phenylalanine codon in the gene of your protein of interest using site-directed mutagenesis.

2. Transformation:

  • Co-transform E. coli expression cells (e.g., BL21(DE3)) with two plasmids:

    • The plasmid containing your gene of interest with the amber codon.

    • A plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for 4-Me-Phe. For phenylalanine analogs, an evolved tyrosyl-tRNA synthetase/tRNA pair is often used.

3. Cell Growth and Induction:

  • Grow the co-transformed cells in a suitable medium (e.g., LB or M9 minimal media) containing the appropriate antibiotics for plasmid selection.

  • When the cell culture reaches an optimal density (typically an OD₆₀₀ of 0.6-0.8), supplement the medium with 4-methyl-L-phenylalanine to a final concentration of 1-2 mM.

  • Induce protein expression with the appropriate inducer (e.g., IPTG for lac-based promoters).

  • Continue to grow the cells at a reduced temperature (e.g., 18-25 °C) overnight to enhance protein folding and UAA incorporation.

4. Protein Purification:

  • Harvest the cells by centrifugation.

  • Lyse the cells using standard methods (e.g., sonication, French press).

  • Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

5. Verification of Incorporation:

  • Confirm the successful incorporation of 4-Me-Phe by mass spectrometry. The mass of the purified protein should correspond to the expected mass with the UAA incorporated.

Part 2: Biophysical Characterization

Once the protein containing 4-Me-Phe is purified, its structure and dynamics can be investigated using a variety of biophysical techniques.

Application: NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying protein structure and dynamics in solution. The methyl group of 4-Me-Phe provides a unique and highly sensitive probe for NMR studies.

Causality Behind Experimental Choices:

  • Breaking Symmetry for Unambiguous NOEs: The methyl group breaks the C₂ symmetry of the phenyl ring. In a standard phenylalanine residue, the δ and ε protons are often chemically equivalent due to rapid ring flipping, leading to ambiguous Nuclear Overhauser Effect (NOE) restraints. The methyl group of 4-Me-Phe provides distinct chemical shifts for the ring protons, allowing for unambiguous NOE assignments and a precise determination of the ring's orientation within the hydrophobic core.[2][3]

  • ¹H-¹³C HSQC for Probing Methyl Environments: A 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment can be used to specifically observe the methyl group of the incorporated 4-Me-Phe. The chemical shift of this methyl group is highly sensitive to its local environment, providing a reporter on the packing and dynamics of the hydrophobic core.

Protocol: 2D ¹H-¹³C HSQC NMR
  • Sample Preparation: Prepare a sample of your purified protein containing ¹³C-labeled 4-Me-Phe in a suitable NMR buffer. The protein concentration should typically be in the range of 0.1-1 mM.

  • NMR Data Acquisition: Acquire a 2D ¹H-¹³C HSQC spectrum on a high-field NMR spectrometer equipped with a cryoprobe.

  • Data Analysis: The spectrum will show a cross-peak corresponding to the ¹H and ¹³C chemical shifts of the 4-Me-Phe methyl group. The position of this peak provides information about the local environment. Changes in the peak position upon ligand binding or mutation can report on conformational changes in the hydrophobic core.

NMR_Advantage cluster_phe Phenylalanine cluster_4MePhe 4-Methyl-L-phenylalanine Symmetrical Ring Symmetrical Ring Ambiguous NOEs Ambiguous NOEs Symmetrical Ring->Ambiguous NOEs Imprecise Structural Restraints Imprecise Structural Restraints Ambiguous NOEs->Imprecise Structural Restraints Asymmetrical Ring Asymmetrical Ring Unambiguous NOEs Unambiguous NOEs Asymmetrical Ring->Unambiguous NOEs Precise Structural Restraints Precise Structural Restraints Unambiguous NOEs->Precise Structural Restraints

Caption: Advantage of 4-Me-Phe in NMR due to broken ring symmetry.

Application: X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the protein's three-dimensional structure. Incorporating 4-Me-Phe can help to precisely define the packing of the hydrophobic core.

Causality Behind Experimental Choices:

  • Defining Side Chain Conformation: The electron density from the methyl group allows for the unambiguous determination of the orientation of the phenyl ring in the crystal structure, which can be crucial for understanding protein-ligand interactions or the effects of mutations.

Protocol: Protein Crystallization and Structure Determination
  • Crystallization Screening: Screen for crystallization conditions for your purified protein containing 4-Me-Phe using standard techniques (e.g., hanging-drop or sitting-drop vapor diffusion).

  • Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

  • Structure Solution and Refinement: Solve the crystal structure using molecular replacement (if a homologous structure is available) or other phasing methods. Refine the structure, paying close attention to the electron density of the 4-Me-Phe side chain to accurately model its conformation.

Part 3: Computational Modeling

Computational modeling, particularly molecular dynamics (MD) simulations, provides a dynamic view of the protein and can be used to complement and interpret experimental data.

Causality Behind Experimental Choices:

  • Simulating Dynamics: MD simulations can reveal the dynamic behavior of the 4-Me-Phe side chain within the hydrophobic core, providing insights into its flexibility and interactions with surrounding residues.

  • Free Energy Calculations: Advanced simulation techniques can be used to calculate the free energy landscape of ring flipping, providing a quantitative measure of the rotational barrier and the influence of the local environment.[3]

Protocol: Molecular Dynamics Simulations with GROMACS

This protocol provides a general workflow for setting up and running an MD simulation of a protein containing 4-Me-Phe using the GROMACS software package.

1. Parameterization of 4-Methyl-L-phenylalanine:

  • Since 4-Me-Phe is a non-standard residue, you will need to generate force field parameters for it. This can be done using tools like the Automated Topology Builder (ATB) or by following established protocols for parameterizing new molecules.

2. System Setup:

  • Prepare the Protein Structure: Start with a PDB file of your protein with 4-Me-Phe incorporated. Ensure the structure is clean and properly prepared.

  • Generate the Topology: Use the GROMACS pdb2gmx tool to generate the protein topology, incorporating the parameters for 4-Me-Phe.

  • Create a Simulation Box: Define a simulation box around the protein and fill it with a chosen water model (e.g., TIP3P).

  • Add Ions: Add ions to neutralize the system and to mimic a physiological salt concentration.

3. Simulation:

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration: Equilibrate the system in two phases: first at constant volume and temperature (NVT), and then at constant pressure and temperature (NPT).

  • Production MD: Run the production MD simulation for the desired length of time to sample the conformational space of the protein.

4. Analysis:

  • Analyze the trajectory to study the dynamics of the 4-Me-Phe side chain, including its orientation, interactions with other residues, and any conformational changes in the hydrophobic core.

MD_Workflow Parameterize 4-Me-Phe Parameterize 4-Me-Phe Prepare PDB Prepare PDB Parameterize 4-Me-Phe->Prepare PDB Generate Topology Generate Topology Prepare PDB->Generate Topology Create Simulation Box Create Simulation Box Generate Topology->Create Simulation Box Add Ions Add Ions Create Simulation Box->Add Ions Energy Minimization Energy Minimization Add Ions->Energy Minimization Equilibration (NVT & NPT) Equilibration (NVT & NPT) Energy Minimization->Equilibration (NVT & NPT) Production MD Production MD Equilibration (NVT & NPT)->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Caption: Workflow for MD simulations of a protein with 4-Me-Phe.

Conclusion

4-Methyl-L-phenylalanine is a powerful and versatile probe for dissecting the structure and dynamics of protein hydrophobic cores. Its unique properties, particularly the breaking of phenyl ring symmetry, provide a level of detail that is often unattainable with canonical amino acids. By combining site-specific incorporation with advanced biophysical techniques and computational modeling, researchers can gain unprecedented insights into the fundamental principles of protein folding, stability, and function. The protocols and application notes provided herein offer a comprehensive framework for leveraging this valuable tool in your research endeavors.

References

  • Pharmaffiliates. 4-Methyl-L-phenylalanine. [Link]

  • Horx, P., & Geyer, A. (2021). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science, 12(34), 11455–11463. [Link]

  • Horx, P., & Geyer, A. (2021). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Semantic Scholar. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of p-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

p-Methyl-L-phenylalanine is a non-proteinogenic amino acid of significant interest in the pharmaceutical and biotechnology sectors. Its incorporation into peptides can enhance metabolic stability, improve pharmacokinetic properties, and modulate biological activity. As a key building block for peptidomimetics and other chiral molecules, the development of robust, scalable, and economically viable synthetic routes to enantiomerically pure p-methyl-L-phenylalanine is of paramount importance for researchers, scientists, and drug development professionals.

This comprehensive guide provides detailed protocols and expert insights into three primary strategies for the scalable synthesis of p-methyl-L-phenylalanine:

  • Biocatalytic Synthesis using Phenylalanine Ammonia Lyases (PALs): A green and highly selective method.

  • One-Pot Biocatalytic Cascade: An efficient multi-enzyme approach starting from simple precursors.

  • Classical Chemoenzymatic Resolution: A well-established industrial method for separating enantiomers.

Each section is designed to offer not just a procedural outline but also the scientific rationale behind the methodology, ensuring a deep understanding of the process for successful implementation and scale-up.

Strategy 1: Biocatalytic Synthesis via Phenylalanine Ammonia Lyase (PAL)

Scientific Principle

Phenylalanine ammonia lyases (PALs) are enzymes that catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[1] By leveraging the reverse reaction in the presence of high concentrations of ammonia, PALs can be used for the asymmetric amination of substituted cinnamic acids to produce the corresponding L-phenylalanine derivatives with high enantioselectivity.[2][3] This biocatalytic approach is highly attractive for industrial applications due to its mild reaction conditions, high stereospecificity, and the elimination of the need for toxic reagents and protecting groups.[1] For the synthesis of p-methyl-L-phenylalanine, p-methylcinnamic acid serves as the starting material.

Experimental Workflow

PAL_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_processing Downstream Processing p_methylcinnamic p-Methylcinnamic Acid bioreactor Bioreactor with Immobilized PAL p_methylcinnamic->bioreactor Substrate Feed ammonia_source Ammonium Source (e.g., NH4CO3) ammonia_source->bioreactor buffer Buffer (pH 9-10) buffer->bioreactor separation Separation (e.g., Filtration) bioreactor->separation Reaction Mixture purification Purification (e.g., Ion Exchange) separation->purification Crude Product product p-Methyl-L-phenylalanine purification->product Purified Product

Caption: Workflow for PAL-catalyzed synthesis of p-methyl-L-phenylalanine.

Detailed Protocol

1. Enzyme Preparation and Immobilization:

  • Enzyme Source: Utilize a recombinant PAL, such as from Anabaena variabilis (AvPAL) or Planctomyces brasiliensis (PbPAL), known for broad substrate specificity.[3] Expression can be carried out in E. coli.[3]

  • Immobilization: For scalability and reusability, covalent immobilization of the purified PAL onto a solid support (e.g., epoxy-activated resins) is recommended.[1] This creates a heterogeneous catalyst that is easily separated from the reaction mixture. A general procedure involves mixing the enzyme solution with the activated support in a suitable buffer (e.g., phosphate buffer, pH 8) and allowing it to react overnight.[1][3]

2. Biocatalytic Reaction:

  • Prepare a reaction medium containing a high concentration of an ammonia source, such as 5 M ammonium carbonate, in a bicarbonate buffer at pH 9.0.[3]

  • Dissolve the substrate, p-methylcinnamic acid, in the reaction medium to a final concentration of 10-50 mM. Solubility can be a limiting factor, and co-solvents may be required at higher concentrations.

  • Add the immobilized PAL to the reaction mixture. The enzyme loading will depend on its specific activity.

  • Maintain the reaction at a constant temperature, typically around 37°C, with gentle agitation to ensure proper mixing.[3]

  • Monitor the reaction progress by HPLC, observing the depletion of the p-methylcinnamic acid peak and the appearance of the p-methyl-L-phenylalanine product peak.

3. Product Isolation and Purification:

  • Once the reaction reaches equilibrium or the desired conversion, separate the immobilized enzyme by filtration for reuse.[1]

  • Adjust the pH of the reaction mixture to the isoelectric point of p-methyl-L-phenylalanine to induce precipitation.

  • Collect the crude product by filtration.

  • Further purification can be achieved by recrystallization or ion-exchange chromatography.

Strategy 2: One-Pot Biocatalytic Cascade

Scientific Principle

This advanced biocatalytic strategy employs a multi-enzyme cascade to synthesize L-phenylalanine derivatives from simple and inexpensive aldehydes.[4][5] For the synthesis of p-methyl-L-phenylalanine, the cascade begins with p-methylbenzaldehyde. The key enzymes in this one-pot reaction are an L-threonine transaldolase (L-TTA), a phenylserine dehydratase (PSDH), and an aromatic amino acid aminotransferase (AroAT).[5] The L-TTA condenses p-methylbenzaldehyde with L-threonine (as an amino donor) to form a β-hydroxy-α-amino acid intermediate. This intermediate is then converted by PSDH to an enamine, which is subsequently transaminated by AroAT to yield the final product, p-methyl-L-phenylalanine, with excellent enantiomeric excess (>99% e.e.).[5]

Experimental Workflow

Cascade_Workflow cluster_reagents Reagents cluster_reaction One-Pot Reaction cluster_processing Work-up & Purification p_methylbenzaldehyde p-Methylbenzaldehyde one_pot_reactor Aqueous Buffer System (pH 8.0, 30°C) p_methylbenzaldehyde->one_pot_reactor l_threonine L-Threonine l_threonine->one_pot_reactor plp Pyridoxal 5'-phosphate (PLP) plp->one_pot_reactor enzymes L-TTA, PSDH, AroAT enzymes->one_pot_reactor acidification Acidification (e.g., HCl) one_pot_reactor->acidification Reaction Mixture centrifugation Centrifugation acidification->centrifugation Precipitate Proteins purification Purification (Ion Exchange) centrifugation->purification Supernatant product p-Methyl-L-phenylalanine purification->product

Caption: One-pot biocatalytic cascade for p-methyl-L-phenylalanine synthesis.

Detailed Protocol

1. Enzyme Preparation:

  • The enzymes L-TTA (e.g., from Pseudomonas fluorescens), PSDH (e.g., from Ralstonia pickettii), and AroAT (e.g., from E. coli) can be expressed and purified from recombinant E. coli strains.[5] For preparative-scale synthesis, using cell lysates can be a more cost-effective approach.[4]

2. One-Pot Biocatalytic Reaction:

  • In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0).

  • Add the co-substrate L-threonine (e.g., 50 mM) and the cofactor pyridoxal 5'-phosphate (PLP) (e.g., 1 mM).

  • Add the three enzymes (or cell lysates) to the reaction mixture. Typical concentrations for purified enzymes are in the low micromolar range (e.g., 2 µM).[5]

  • Start the reaction by adding p-methylbenzaldehyde. The aldehyde can be added in batches to avoid substrate inhibition, with a typical starting concentration of 2-10 mM. A co-solvent like DMSO (e.g., 2% v/v) may be used to improve aldehyde solubility.[5]

  • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring.

  • Monitor the formation of p-methyl-L-phenylalanine by HPLC.

3. Product Isolation and Purification:

  • After the reaction is complete, terminate it by acidifying the mixture (e.g., with HCl) to denature and precipitate the enzymes.

  • Remove the precipitated proteins by centrifugation.

  • The supernatant, containing the product, can be purified using ion-exchange chromatography.

Strategy 3: Chemoenzymatic Resolution of N-Acetyl-DL-p-methylphenylalanine

Scientific Principle

This classical and industrially proven method involves the non-selective chemical synthesis of a racemic mixture of N-acetyl-p-methylphenylalanine, followed by an enzymatic resolution step.[6] An acylase enzyme, which is highly stereoselective, is used to hydrolyze the N-acetyl group from the L-enantiomer, yielding L-p-methylphenylalanine and unreacted N-acetyl-D-p-methylphenylalanine.[7] The resulting mixture of the free L-amino acid and the acylated D-amino acid can be easily separated due to their different chemical and physical properties (e.g., solubility at different pH values).

Experimental Workflow

Resolution_Workflow cluster_synthesis Racemate Synthesis cluster_resolution Enzymatic Resolution cluster_separation Separation & Isolation racemic_synthesis Chemical Synthesis of rac-p-Methylphenylalanine acetylation Acetylation with Acetic Anhydride racemic_synthesis->acetylation racemic_acetylated N-Acetyl-DL-p-methylphenylalanine acetylation->racemic_acetylated enzymatic_hydrolysis Enzymatic Hydrolysis with Acylase I racemic_acetylated->enzymatic_hydrolysis mixture Mixture: L-p-Methylphenylalanine N-Acetyl-D-p-methylphenylalanine enzymatic_hydrolysis->mixture ph_adjustment pH Adjustment & Extraction mixture->ph_adjustment l_product p-Methyl-L-phenylalanine ph_adjustment->l_product d_product N-Acetyl-D-p-methylphenylalanine ph_adjustment->d_product Separated

Caption: Chemoenzymatic resolution workflow for p-methyl-L-phenylalanine.

Detailed Protocol

1. Synthesis of N-Acetyl-DL-p-methylphenylalanine:

  • Synthesize racemic p-methylphenylalanine using a standard method such as the Strecker synthesis starting from p-methylbenzaldehyde.

  • The racemic amino acid is then acetylated. A typical procedure involves dissolving the amino acid in aqueous sodium hydroxide and adding acetic anhydride portion-wise while maintaining a basic pH. After the reaction, acidification precipitates the N-acetylated product, which is then filtered and dried.

2. Enzymatic Resolution:

  • Prepare an aqueous solution of N-acetyl-DL-p-methylphenylalanine (e.g., 10% w/v).

  • Adjust the pH of the solution to the optimal range for the chosen acylase, typically between 7.0 and 8.0.[6] Acylase I from Aspergillus oryzae is a commonly used and commercially available enzyme.[7]

  • Add the acylase enzyme to the solution. The enzyme can be used in a soluble form or immobilized to facilitate recovery and reuse.

  • Maintain the reaction at a constant temperature (e.g., 37-40°C) with gentle agitation.

  • The progress of the hydrolysis of the L-enantiomer can be monitored by titration with a standard base to neutralize the released acetic acid, or by HPLC analysis.[8]

3. Separation and Product Isolation:

  • Once 50% hydrolysis is achieved (indicating complete conversion of the L-enantiomer), stop the reaction by acidification (e.g., to pH ~3) to precipitate the unreacted N-acetyl-D-p-methylphenylalanine.

  • Filter the mixture to separate the solid N-acetyl-D-p-methylphenylalanine.

  • The filtrate contains the desired L-p-methylphenylalanine. Adjust the pH of the filtrate to the isoelectric point of the amino acid to induce crystallization.

  • Collect the purified p-methyl-L-phenylalanine by filtration and dry the product.

Summary of Protocols and Performance

ParameterStrategy 1: Biocatalytic (PAL)Strategy 2: Biocatalytic CascadeStrategy 3: Chemoenzymatic Resolution
Starting Material p-Methylcinnamic Acidp-Methylbenzaldehyderac-p-Methylphenylalanine
Key Reagents Immobilized PAL, NH₄⁺ sourceL-TTA, PSDH, AroAT, L-ThreonineAcylase I, Acetic Anhydride
Reaction Temp. 30-40°C25-37°C37-40°C
Reaction Time 24-48 hours12-24 hours12-24 hours
Theoretical Max. Yield ~90% (equilibrium limited)>95%50% (per resolution cycle)
Enantiomeric Excess >99%>99%>99%
Key Advantages High atom economy, green processStarts from simple aldehyde, one-potRobust, well-established method
Scale-up Challenges Substrate solubility, enzyme stabilityEnzyme production cost, cofactor stabilityRacemization of D-enantiomer for reuse

References

  • A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids - PMC. Available at: [Link]

  • A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids - bioRxiv.org. Available at: [Link]

  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC. Available at: [Link]

  • A One‐Pot Biocatalytic Cascade to Access Diverse l‐Phenylalanine Derivatives from Aldehydes or Carboxylic Acids | Request PDF - ResearchGate. Available at: [Link]

  • Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase - Frontiers. Available at: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available at: [Link]

  • Asymmetric synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a photoreactive antagonist of substance P - PubMed. Available at: [Link]

  • Engineered, Scalable Production of Optically Pure l-Phenylalanines Using Phenylalanine Ammonia-Lyase from Arabidopsis thaliana - PubMed. Available at: [Link]

  • 18.2. Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available at: [Link]

  • Reprogramming natural proteins using unnatural amino acids - RSC Publishing. Available at: [Link]

  • Chemical Synthesis of Unnatural Amino Acids - QYAOBIO. Available at: [Link]

  • An Asymmetric Strecker Synthesis of (R)-(+)-2-Methyl-3-Phenylalanine: An Efficient Preparation: Synthetic Communications - Taylor & Francis. Available at: [Link]

  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Available at: [Link]

  • Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. | Scilit. Available at: [Link]

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines | ACS Catalysis. Available at: [Link]

  • Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services. Available at: [Link]

  • Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC. Available at: [Link]

  • Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase - Frontiers. Available at: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E | Request PDF - ResearchGate. Available at: [Link]

  • Production of m-methyltyrosine and p-hydroxymethylphenylalanine from p-methylphenylalanine by phenylalanine hydroxylase - PubMed. Available at: [Link]

  • Can anyone help with the synthesis of p-methylbenzaldehyde and p-ethylbenzaldehyde?. Available at: [Link]

  • Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro - ScienceOpen. Available at: [Link]

  • WO2021130163A1 - A process for the synthesis of melphalan - Google Patents.
  • (PDF) Direct Synthesis of p-Methyl benzaldehyde from Acetaldehyde via An Organic Amine-catalyzed Dehydrogenation Mechanism - ResearchGate. Available at: [Link]

  • Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism - PMC. Available at: [Link]

  • Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System - MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling Peptides with 4-Methyl-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Topic: Solubility Optimization & Troubleshooting for Phe(4-Me) Peptides

Introduction: The "Hydrophobic Tax"

Welcome to the technical support center. You are likely here because your peptide containing 4-methyl-L-phenylalanine (Phe(4-Me)) has precipitated, formed a gel, or failed to dissolve in your assay buffer.

The Root Cause: Standard Phenylalanine (Phe) is already hydrophobic (Hydropathy index: 2.8). By adding a methyl group to the para position of the phenyl ring, you are not only increasing lipophilicity (LogP increases), but you are also introducing a rigid steric bulk.

In peptide sequences, multiple Phe(4-Me) residues often drive the formation of intermolecular


-sheets , leading to "steric zippers"—tightly packed, dry interfaces that exclude water. This is not just "insolubility"; it is thermodynamically stable aggregation. The guides below are designed to break these interactions.

Module 1: The Emergency Room (Dissolving Solid Peptides)

Scenario: You have a lyophilized peptide powder that refuses to dissolve in water or PBS.

Protocol A: The "Organic Spike" Method

Do not attempt to dissolve hydrophobic peptides directly in aqueous buffer. This promotes immediate aggregation.

Step-by-Step Procedure:

  • Calculate Net Charge: Determine the isoelectric point (pI).

    • Acidic (Net -):[1][2] Excess Asp/Glu.[3]

    • Basic (Net +): Excess Arg/Lys.

  • The Organic Start: Dissolve the peptide completely in a minimal volume of 100% sterile DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

    • Target: 10-20 mg/mL stock concentration in solvent.

    • Why: These solvents disrupt the hydrogen bonding network of the

      
      -sheets.
      
  • The Dropwise Dilution: Slowly add the organic stock dropwise into your aqueous buffer while vortexing.

    • Critical Limit: Keep final DMSO concentration <1% (v/v) for cell assays, or <5% for biochemical assays.

  • Sonication: If turbidity persists, sonicate in a water bath for 15-30 seconds.

    • Warning: Do not heat above 40°C to avoid degradation.

Troubleshooting Matrix: Solvent Selection
Peptide CharacteristicPrimary SolventSecondary AdditiveMechanism
Neutral / Hydrophobic DMSO or DMF-Disruption of H-bonds
Basic (High pI) 10% Acetic Acid0.1% TFA (if stubborn)Protonation of basic residues (Repulsion)
Acidic (Low pI) 0.1 M NH₄OHAmmonium BicarbonateDeprotonation of acidic residues (Repulsion)
Cysteine-Rich DMFDTT (Reducing agent)DMSO oxidizes Cys; DMF is safer
Aggregated "Brick" 6M Guanidine HCl8M UreaChaotropic denaturation (Not cell compatible)
Visual Troubleshooting Guide

Caption: Decision tree for solubilizing difficult Phe(4-Me) peptides.

SolubilityWorkflow Start Lyophilized Peptide (Phe(4-Me) containing) CheckSeq Analyze Sequence (Calculate pI) Start->CheckSeq Decision Is it Charged? CheckSeq->Decision Hydrophobic Neutral/Hydrophobic Decision->Hydrophobic No Charge Charged Charged Residues Present Decision->Charged High Charge Solvent Dissolve in 100% DMSO/DMF (Create 100x Stock) Hydrophobic->Solvent Acidic Acidic (Net -) Add 0.1M NH4OH Charged->Acidic pI < 6 Basic Basic (Net +) Add 10% Acetic Acid Charged->Basic pI > 8 Dilute Dilute into Buffer (Vortexing) Solvent->Dilute Acidic->Dilute Basic->Dilute Check Clear Solution? Dilute->Check Success Proceed to Assay Check->Success Yes Fail Sonicate / Add Chaotropes (Guanidine HCl) Check->Fail No

Module 2: Synthesis & Purification (The Production Line)

Scenario: You are synthesizing the peptide using SPPS (Solid Phase Peptide Synthesis), but the coupling efficiency drops after adding Phe(4-Me), or the product is impossible to purify.

The Issue: "On-resin aggregation." As the hydrophobic chain grows, it collapses onto itself or neighboring chains on the resin bead, preventing the entry of activated amino acids and deprotection reagents.

Protocol B: Preventing On-Resin Aggregation
  • Resin Selection: Use PEG-based resins (e.g., ChemMatrix or Tentagel) instead of Polystyrene. PEG spacers improve solvation of the growing chain.

  • The "Magic Mixture": For couplings involving or immediately following Phe(4-Me), use chaotropic salts.[4]

    • Recipe: 0.1 M LiCl or KSCN in the coupling solvent (DMF/NMP).

    • Why: These salts disrupt hydrogen bonds within the resin matrix.

  • Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys near the Phe(4-Me), use pseudoproline dipeptides (e.g., Fmoc-Phe-Thr(PsiMe,Meptr)-OH). This introduces a "kink" in the backbone, preventing

    
    -sheet formation during synthesis.
    
  • Elevated Temperature: Perform the coupling of Phe(4-Me) at 50°C - 75°C (using microwave or conventional heating). Heat increases the kinetic energy of the chains, breaking weak hydrophobic associations.

Synthesis Optimization Logic

Caption: Workflow to optimize SPPS for hydrophobic sequences.

SynthesisWorkflow Input Sequence Design (Phe(4-Me) rich) Resin Select PEG-Resin (ChemMatrix) Input->Resin Coupling Coupling Step Resin->Coupling Standard Standard Coupling (HBTU/DIEA) Coupling->Standard Hydrophilic residues Difficult Difficult Coupling (Phe(4-Me) region) Coupling->Difficult Hydrophobic residues Cleavage Cleavage (TFA/TIS/H2O) Coupling->Cleavage Complete Standard->Coupling Next Cycle Intervention Add Chaotropic Salts (0.1M LiCl) OR Microwave (75°C) Difficult->Intervention Intervention->Coupling Next Cycle

Module 3: The Design Studio (Prevention)

Scenario: You are designing a new analog and want to avoid these issues entirely while keeping the Phe(4-Me).

Design Strategies:

  • C-Terminal/N-Terminal Tags: Add a poly-Lysine (KKK) or poly-Arginine (RRR) tag to the termini. This acts as a "solubility anchor," dragging the hydrophobic core into solution via charge repulsion.

  • PEGylation: Conjugate a mini-PEG (PEG2 or PEG4) to the N-terminus. This provides a hydration shell around the peptide.

  • Sequence Spacing: Avoid placing multiple Phe(4-Me) residues adjacent to each other. Separate them with polar/charged residues to disrupt the continuous hydrophobic face.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO for cell-based assays with Phe(4-Me) peptides? A: Yes, but caution is required. Dissolve the peptide in 100% DMSO first.[3] When dosing cells, ensure the final DMSO concentration is


 (v/v).[3] Most mammalian cells tolerate this level. Always run a "vehicle control" (DMSO only) to ensure the solvent isn't causing the effect.

Q: My peptide dissolves in DMSO but precipitates immediately when I add water. Why? A: You have exceeded the critical aggregation concentration (CAC) . The peptide is thermodynamically unstable in water.

  • Fix: You must lower the final working concentration.[5]

  • Fix: Use a buffer with a pH further away from the peptide's pI.

  • Fix: Add a surfactant like Tween-20 (0.01%) or BSA (0.1%) to the buffer to coat the hydrophobic patches.

Q: Does Phe(4-Me) affect the UV quantification of my peptide? A: Yes. While standard Phenylalanine absorbs at 257 nm, the methyl substitution can cause a slight bathochromic shift and intensity change. For accurate quantification, do not rely solely on molar extinction coefficients (


). Use Amino Acid Analysis (AAA)  or elemental nitrogen analysis for the absolute quantification of your stock solution.

References

  • BenchChem. (2025).[1][6][7] Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility. Retrieved from 1

  • Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines. Retrieved from 8

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from 9

  • Bachem. (2021). Peptide Solubility and Handling Guidelines. Retrieved from 2

  • Chem-Impex. (n.d.). Fmoc-4-methyl-L-phenylalanine Product & Application Data. Retrieved from 10

Sources

Technical Support Center: Troubleshooting 4-(4-Methylphenyl)-L-phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Amino Acid Synthesis Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the chiral integrity of non-natural amino acids. 4-(4-Methylphenyl)-L-phenylalanine (a bulky biphenylalanine derivative) is a highly valuable building block in peptide drug discovery, but it is notoriously susceptible to racemization at the α-carbon.

This guide bypasses generic advice to provide you with in-depth, mechanistic troubleshooting and self-validating protocols for both de novo synthesis and Solid-Phase Peptide Synthesis (SPPS).

FAQ 1: Why is this specific biphenylalanine derivative so prone to racemization?

The Mechanistic Reality: Racemization of aromatic non-natural amino acids is driven by base-catalyzed enolization. The biphenyl system of 4-(4-Methylphenyl)-L-phenylalanine exacerbates this issue because the extended aromatic conjugation stabilizes the intermediate enolate, increasing the acidity of the α-proton.

Depending on your workflow, this loss of chiral purity happens via two distinct pathways:

  • During de novo synthesis (Suzuki-Miyaura Cross-Coupling): The use of strong inorganic bases (e.g., Na₂CO₃, K₂CO₃) at elevated temperatures (>80°C) directly abstracts the α-proton, forming an achiral enolate .

  • During Peptide Coupling (SPPS): Activation of the carboxylic acid forms an oxazolone intermediate. In the presence of traditional tertiary amines like DIPEA, this oxazolone rapidly epimerizes before the incoming amine can attack .

G A L-Amino Acid (Activated) B Oxazolone Intermediate A->B Activation (-H2O) C Achiral Enolate (Base Catalyzed) B->C Base (-H+) C->B +H+ D D-Amino Acid (Racemized) C->D Protonation (Re-opening)

Pathway of base-catalyzed oxazolone-mediated racemization.

FAQ 2: How do I prevent racemization during the Suzuki-Miyaura cross-coupling step?

The Problem: The most efficient route to synthesize 4-(4-Methylphenyl)-L-phenylalanine is the cross-coupling of a protected 4-iodo-L-phenylalanine with 4-methylphenylboronic acid. However, standard conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C) will destroy your enantiomeric excess (ee).

Causality & Expert Insight: To preserve chirality, you must shift from high-temperature/strong-base conditions to a highly active catalyst system that operates under mild conditions. Utilizing Pd(OAc)₂ combined with the electron-rich, bulky Buchwald ligand SPhos dramatically accelerates the oxidative addition and transmetalation steps . This allows the reaction to proceed at 40°C. Substituting strong bases with a mild base like Potassium Fluoride (KF) prevents the deprotonation of the α-carbon entirely .

Quantitative Comparison of Coupling Conditions
Catalyst SystemBaseTemperatureYield (%)D-Isomer Formation (%)
Pd(PPh₃)₄Na₂CO₃80 °C75%15.0 - 32.0%
Pd(dppf)Cl₂K₂CO₃80 °C82%10.0 - 18.0%
Pd(OAc)₂ / SPhosK₃PO₄60 °C88%< 1.0%
Pd(OAc)₂ / SPhos KF 40 °C 85% Not Detected

Table 1: Impact of Suzuki-Miyaura parameters on yield and racemization. Data synthesized from established cross-coupling studies on sensitive α-amino acids.

Self-Validating Protocol: Racemization-Free Suzuki-Miyaura Coupling
  • Degassing (Critical for SPhos stability): Dissolve Boc-4-iodo-L-Phe-OMe (1.0 eq) and 4-methylphenylboronic acid (1.5 eq) in a 10:1 mixture of Toluene/H₂O. Sparge the solution with Argon for 30 minutes.

  • Catalyst Ligation: Add Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq) under a positive Argon stream. The solution will transition to a characteristic active-catalyst color (pale yellow/orange).

  • Mild Base Addition: Add anhydrous KF (3.0 eq).

    • Self-Validation Check: Spot-check the pH of the aqueous layer; it must not exceed 8.5.

  • Reaction Execution: Heat the vessel to 40°C and stir for 12 hours.

    • Self-Validation Check: Pull a 50 µL aliquot at 6 hours, quench, and run through a chiral HPLC column (e.g., Chiralcel OD-H) to verify <0.5% D-isomer presence before allowing the reaction to finish.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

G Start 4-Iodo-L-Phe + 4-Tolylboronic Acid Cat Add Pd(OAc)2 & SPhos Ligand (Accelerates Coupling) Start->Cat Base Add Mild Base (KF or K3PO4) (Prevents Enolization) Cat->Base Solv Solvent: Toluene/H2O (40°C) Argon Atmosphere Base->Solv Product 4-(4-Methylphenyl)-L-Phe (>99% ee) Solv->Product Cross-Coupling

Optimized Suzuki-Miyaura workflow to prevent alpha-carbon epimerization.

FAQ 3: How do I prevent epimerization when coupling this amino acid during Solid-Phase Peptide Synthesis (SPPS)?

The Problem: Even if you synthesize the enantiomerically pure building block, incorporating Fmoc-4-(4-Methylphenyl)-L-Phe-OH into a peptide chain is hazardous. The bulky biphenyl side chain introduces severe steric hindrance, dramatically slowing down the coupling rate. This leaves the activated amino acid exposed to the basic coupling environment for extended periods, driving epimerization .

Causality & Expert Insight: You must eliminate strong tertiary amines (like DIPEA) from the coupling step entirely. The DIC/OxymaPure coupling system is the gold standard for bulky, racemization-prone residues. OxymaPure acts as an exceptional leaving group while maintaining a slightly acidic microenvironment, completely bypassing the base-catalyzed oxazolone enolization pathway.

Self-Validating Protocol: Epimerization-Free SPPS Coupling
  • Resin Preparation: Swell the resin-bound peptide in DMF for 20 minutes.

  • Base-Free Pre-activation: In a separate vial, dissolve Fmoc-4-(4-Methylphenyl)-L-Phe-OH (3.0 eq) and OxymaPure (3.0 eq) in minimal DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq). Stir for exactly 2 minutes at room temperature.

  • Coupling: Transfer the pre-activated mixture to the resin. Do NOT add DIPEA, Collidine, or NMM.

  • Incubation: Agitate at room temperature for 2 hours.

  • Validation & Double Coupling: Perform a Kaiser test.

    • Self-Validation Check: If the test is positive (indicating incomplete coupling due to steric hindrance), do not simply extend the reaction time. Extended times increase epimerization risk. Instead, drain the reactor, wash with DMF, and perform a fresh second coupling cycle (Steps 2-4) to drive the reaction to completion safely.

References
  • Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan The Journal of Organic Chemistry (ACS Publications)[Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Molecules (MDPI)[Link]

  • Suzuki Coupling Organic Chemistry Portal[Link]

  • Small peptide-based GLP-1R ligands: an approach to reduce the kidney uptake of radiolabeled GLP-1R-targeting agents? PMC (National Institutes of Health)[Link]

Overcoming low yields in orthogonal translation of p-methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Title : Technical Support Center: Overcoming Low Yields in Orthogonal Translation of p-Methyl-L-Phenylalanine

Introduction : Welcome to the Technical Support Center for Genetic Code Expansion (GCE). As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the site-specific incorporation of p-methyl-L-phenylalanine (pMePhe). By utilizing an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA(CUA) pair, researchers can introduce pMePhe to modulate enzyme hydrophobicity and catalytic activity[1]. However, this process is frequently hindered by low suppression efficiencies, truncated products, or insoluble aggregates. This guide provides mechanistic explanations and self-validating protocols to optimize your workflows.

G A Host Cell (E. coli) C MjTyrRS Expression (Orthogonal aaRS) A->C D tRNA(CUA) Expression (Orthogonal tRNA) A->D B pMePhe Addition (Media Supplement) E Aminoacylation (pMePhe-tRNA) B->E C->E D->E F Ribosome Translation (UAG Amber Codon) E->F G Full-Length Protein (with pMePhe) F->G

Caption: Workflow of pMePhe orthogonal translation via MjTyrRS/tRNA pair in E. coli.

Part 1: Troubleshooting FAQs

Q1: My overall yield of the pMePhe-containing protein is extremely low, and I primarily see truncated products on my Western blot. How do I shift the balance toward full-length protein? Causality & Solution: Truncation occurs because the orthogonal pMePhe-tRNA(CUA) must compete kinetically with endogenous Release Factor 1 (RF1) for the UAG amber codon at the ribosomal A-site. If the aminoacylation efficiency of the MjTyrRS variant is suboptimal, or if intracellular pMePhe concentrations are low, RF1 outcompetes the tRNA, terminating translation prematurely and yielding truncated proteins[2]. Actionable Steps:

  • Increase Intracellular ncAA Availability : Supplement the expression media with 2–5 mM pMePhe. Ensure the amino acid is fully dissolved (often requiring a slight alkaline pH adjustment or a DMSO stock) before adding it to the culture.

  • Utilize Genomically Recoded Organisms (GROs) : Switch your expression host to an RF1-deficient E. coli strain (e.g., C321.ΔA). By removing RF1 and reassigning all endogenous UAG codons to UAA, the amber codon is dedicated entirely to the orthogonal tRNA, eliminating competition and drastically improving full-length yields[3].

  • Optimize Plasmid Architecture : Use a dual-plasmid system where the MjTyrRS and tRNA(CUA) are housed on a high-copy plasmid (e.g., pUltra) under a strong constitutive promoter (like proK) to maximize the steady-state pool of charged tRNAs[4].

Q2: I am using an RF1-deficient strain, but my protein yield is still low and the cells grow very slowly after adding pMePhe. What is causing this toxicity? Causality & Solution: High concentrations of non-canonical amino acids (ncAAs) or their metabolic precursors can induce cellular toxicity and inhibit growth[4]. Furthermore, forced amber suppression in RF1-deficient strains can cause readthrough of essential endogenous genes if off-target mutations are present, leading to a global fitness cost and reduced translational capacity[5]. Actionable Steps:

  • Titrate pMePhe : Perform a dose-response curve (0.5 mM, 1 mM, 2 mM, 5 mM). Often, 1 mM is the optimal concentration where aminoacylation is saturated but cellular toxicity is minimized[4].

  • Delayed Induction : Do not add pMePhe at the time of inoculation. Grow the cells to an OD600 of 0.6–0.8, add the pMePhe, wait 30 minutes for intracellular accumulation, and then induce target protein expression with IPTG or Arabinose.

Q3: The full-length protein is successfully synthesized, but it partitions entirely into the insoluble fraction (inclusion bodies). How can I recover soluble protein? Causality & Solution: pMePhe possesses a bulky, hydrophobic para-methyl group. When incorporated into a protein—especially if replacing a smaller or polar canonical amino acid—it can disrupt local folding kinetics or expose hydrophobic patches, driving the nascent polypeptide into insoluble aggregates[1]. Actionable Steps:

  • Reduce Translation Rate : Lower the post-induction cultivation temperature to 18°C–20°C and reduce the inducer concentration (e.g., 0.1 mM IPTG). A slower translation rate gives the protein more time to fold correctly around the bulky pMePhe residue.

  • Co-express Molecular Chaperones : Co-transform the host with plasmids expressing GroEL/ES or DnaK/J/GrpE to assist in shielding hydrophobic domains during folding.

  • Rational Site Selection : Re-evaluate the incorporation site. Surface-exposed permissive sites or existing hydrophobic pockets (e.g., replacing native Phenylalanine or Tyrosine residues) are much more likely to tolerate pMePhe without causing structural destabilization[1].

Troubleshooting Start Low Yield of pMePhe Protein Check1 Is full-length protein visible on Western Blot? Start->Check1 Yes1 Yes Check1->Yes1 No1 No (Truncation only) Check1->No1 Sol Check Solubility Yes1->Sol FixTrunc Increase pMePhe conc., Use RF1-deficient strain No1->FixTrunc Insol Insoluble (Inclusion Bodies) Sol->Insol FixInsol Lower Temp to 18°C, Co-express Chaperones Insol->FixInsol

Caption: Decision tree for troubleshooting low yields during pMePhe incorporation.

Part 2: Quantitative Optimization Data

The following table summarizes the expected impact of various optimization strategies on the yield and fidelity of pMePhe incorporation, based on field-proven benchmark data.

Optimization StrategyTarget IssueExpected Yield IncreaseImpact on Fidelity / Solubility
Switch to RF1-Deficient Strain (C321.ΔA) Truncation / Competition3x – 5xEliminates UAG termination; high fidelity.
Increase pMePhe to 2 mM Low Aminoacylation1.5x – 2xImproves full-length ratio; watch for toxicity.
Dual-Plasmid System (pUltra) Low tRNA Availability2x – 3xReduces background misincorporation.
Lower Expression Temp (18°C) InsolubilitySoluble fraction +40%Slower kinetics improve folding around pMePhe.
Targeting Hydrophobic Pockets Structural DisruptionVariable (Protein-specific)Maintains native conformation and activity.

Part 3: Standardized Experimental Protocol

To ensure a self-validating system, always run a parallel expression with a superfolder GFP (sfGFP) reporter containing a UAG codon at a permissive site (e.g., Y151TAG). This isolates orthogonal translation efficiency from target-protein-specific folding issues[4].

Step-by-Step Methodology for pMePhe Incorporation in E. coli:

  • Plasmid Co-Transformation:

    • Co-transform E. coli C321.ΔA (or BL21(DE3) if GRO is unavailable) with two plasmids:

      • Plasmid A (e.g., pUltra): Contains the evolved MjTyrRS and tRNA(CUA) cassette.

      • Plasmid B (e.g., pET): Contains your target gene with a site-specific UAG mutation (or sfGFP-Y151TAG as a control).

    • Plate on LB agar with appropriate dual antibiotics.

  • Seed Culture Preparation:

    • Inoculate a single colony into 5 mL of 2xYT medium containing dual antibiotics.

    • Grow overnight at 37°C, 250 rpm.

  • Expression and ncAA Supplementation:

    • Dilute the overnight culture 1:100 into 50 mL of fresh 2xYT medium with antibiotics.

    • Incubate at 37°C, 250 rpm until the OD600 reaches 0.6–0.8.

    • Add p-methyl-L-phenylalanine (pMePhe) to a final concentration of 1–2 mM. (Note: Prepare the pMePhe stock at 100 mM in 0.1 M NaOH to ensure complete dissolution prior to addition).

    • Incubate for an additional 30 minutes at 37°C to allow cellular uptake and tRNA aminoacylation.

  • Induction and Harvesting:

    • Induce protein expression by adding IPTG (final concentration 0.1–0.5 mM) or Arabinose (0.2% w/v), depending on your promoter.

    • Shift the incubator temperature to 18°C–20°C and continue shaking at 250 rpm for 16–20 hours.

    • Harvest cells by centrifugation (4,000 × g, 15 min, 4°C).

  • Validation (Self-Validating Step):

    • Lyse the sfGFP-Y151TAG control pellet. Measure in-cell fluorescence (Ex: 488 nm, Em: 510 nm). Robust fluorescence confirms the MjTyrRS/tRNA pair is actively charging pMePhe and suppressing the amber codon.

    • Proceed with standard Ni-NTA affinity purification for your target protein.

References[4] Title: A robust platform streamlining aromatic noncanonical amino acid biosynthesis and genetic code expansion in Escherichia coli

Source: bioRxiv URL: [Link]1] Title: Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase Source: Frontiers in Chemistry URL: [Link]2] Title: Expanding the Genetic Code for Biological Studies Source: Chemistry & Biology (via PMC) URL: [Link]3] Title: Genomically Recoded Organisms Expand Biological Functions Source: Science URL: [Link]5] Title: Genomically recoded Escherichia coli with optimized functional phenotypes Source: Nature Communications URL: [Link]

Sources

Technical Support Center: HPLC Separation of Methyl-Substituted Phenylalanine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve baseline resolution for methyl-substituted phenylalanine isomers (e.g., ortho-, meta-, para-,


-, and 

-methylphenylalanine).

Because these isomers possess nearly identical mass, pKa, and hydrophobicity, standard reversed-phase methodologies often fail. This guide is designed to move beyond trial-and-error, providing you with the mechanistic causality behind column selection, self-validating experimental protocols, and actionable troubleshooting steps.

Visual Workflow: Method Selection Matrix

Before adjusting your mobile phase, you must define the steric nature of your target isomers. Use the decision matrix below to select the appropriate chromatographic pathway.

HPLC_Workflow Start Methylphenylalanine Isomer Mixture Q1 Target Separation Type? Start->Q1 Positional Positional Isomers (ortho, meta, para) Q1->Positional Chiral Chiral Enantiomers (D/L, R/S) Q1->Chiral PFP PFP Column (Shape & pi-pi Selectivity) Positional->PFP Direct RP-HPLC C18 C18 Column + Cyclodextrin Additive Positional->C18 Additive RP-HPLC ChiralCol Chiral Stationary Phase (e.g., Polysaccharide) Chiral->ChiralCol Direct Method Deriv Pre-column Derivatization (Marfey's Reagent) + C18 Chiral->Deriv Indirect Method

Decision matrix for selecting HPLC methods for methylphenylalanine isomers.

Frequently Asked Questions (FAQs)

Q1: Why do standard C18 columns fail to separate positional isomers like ortho-, meta-, and para-methylphenylalanine? Causality: Standard C18 stationary phases rely almost entirely on dispersive (hydrophobic) interactions. The position of the methyl group on the phenyl ring does not significantly alter the molecule's overall hydrophobicity or dipole moment, leading to co-elution. Solution: You must introduce shape selectivity and


 interactions. Pentafluorophenyl (PFP) columns are ideal for this[1]. The highly electronegative fluorine atoms on the PFP phase create a strong dipole and act as 

-electron acceptors. This allows the stationary phase to interact differently with the

-electron density of the ortho, meta, and para isomers based on their subtle steric hindrances and electronic variations[1].

Q2: How do I separate the enantiomers of


-methylphenylalanine? 
Causality:  Enantiomers have identical physical properties in an achiral environment. Separation requires a chiral selector to form transient diastereomeric complexes with differing thermodynamic stabilities.
Solution:  A direct preparative purification of all four isomers of 

-methylphenylalanine can be achieved using a Chiral Stationary Phase (CSP), such as a Daicel Chiralpak AD-H column, utilizing a 50:50 methanol/ethanol mobile phase[2]. Alternatively, for analytical scale, you can use an indirect method via pre-column derivatization with Marfey's reagent (FDAA) to form stable diastereomers that resolve on a standard C18 column[3].

Q3: Why is Methanol preferred over Acetonitrile when using a PFP column for these isomers? Causality: Acetonitrile contains a carbon-nitrogen triple bond rich in


-electrons. These electrons actively compete with the analyte for the 

interaction sites on the PFP stationary phase, effectively masking the column's unique selectivity. Methanol, being a protic solvent without

-bonds, does not cause this deleterious disruption, thereby maximizing the shape and

selectivity required to pull apart positional isomers[4].
Troubleshooting Guide
Observed IssueRoot CauseCorrective Action
Co-elution on PFP Column Excessive organic modifier (>60%) overwhelming dipole and

interactions.
Decrease organic modifier concentration. Switch from Acetonitrile to Methanol to prevent

-bond competition[4].
Severe Peak Tailing Secondary interactions between the basic amine of phenylalanine and unendcapped silanols.Lower mobile phase pH to ~2.5 using 0.1% TFA to fully protonate and neutralize residual silanols.
Baseline Drift (Gradient) Use of chiral mobile phase additives (e.g., cyclodextrins) altering refractive index/UV absorbance.Switch to an isocratic elution method. If a gradient is mandatory, use a matched background reference channel.
Experimental Protocols
Protocol 1: Separation of Positional Isomers using a PFP Column

This protocol leverages shape selectivity to resolve o-, m-, and p-methylphenylalanine.

  • Column Preparation: Install a high-purity Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm)[1]. Flush with 10 column volumes of 50:50 Water:Methanol.

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Methanol. (Do not use Acetonitrile[4])

  • Sample Preparation: Dissolve the isomer mixture in Mobile Phase A to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Elution Gradient:

    • 0–5 min: Isocratic hold at 15% B.

    • 5–25 min: Linear gradient from 15% to 45% B.

    • 25–30 min: Return to 15% B and re-equilibrate.

  • Parameters: Flow rate at 1.0 mL/min; Column temperature controlled at 25°C; UV Detection at 210 nm (amide backbone) and 254 nm (aromatic ring).

Protocol 2: Preparative Chiral Separation of

-methylphenylalanine Enantiomers

This self-validating protocol ensures >99% enantiomeric excess (ee) and confirms absolute stereochemistry post-purification[5],[2].

  • Derivatization (Pre-requisite): Protect the amino group with a carboxybenzyl (Cbz) group and the carboxyl group as a methyl ester. This increases organic solubility and enhances steric interaction with the chiral selector[2].

  • Column Installation: Install a Daicel Chiralpak AD-H column (20 mm x 250 mm) for preparative scale[2].

  • Isocratic Elution: Pump a strictly isocratic mobile phase of 50:50 Methanol/Ethanol at a flow rate of 9.0 mL/min[2]. Avoid aqueous buffers to maintain the integrity of the polysaccharide CSP and allow for easy solvent evaporation post-collection.

  • Stacked-Injection: Inject 5–10 mg of the racemate per run, utilizing a stacked-injection sequence (injecting the next sequence as the last peak of the previous sequence elutes) to maximize throughput[2].

  • Validation System (Critical): Collect fractions based on UV threshold (254 nm). Evaporate the solvent under reduced pressure. Validate the enantiomeric purity via analytical chiral HPLC, and confirm the absolute stereochemical assignment using a combination of 1D/2D NMR and optical rotation studies[2].

Data Presentation: Column Chemistry Comparison
Column ChemistryTarget Isomer TypePrimary Interaction MechanismRecommended Mobile PhaseProsCons
Standard C18 None (Co-elution)Hydrophobic (Dispersive)Water / AcetonitrileHigh durability, ubiquitousFails to resolve positional isomers
PFP Phase Positional (o-, m-, p-)

, Dipole, Shape Selectivity
Water / MethanolExcellent shape recognitionSensitive to mobile phase pH
Chiralpak AD-H Chiral EnantiomersSteric fit, Hydrogen bondingMethanol / Ethanol (50:50)Resolves all 4 stereoisomersExpensive, low aqueous tolerance
C18 + Marfey's Chiral (Indirect)Hydrophobic (Diastereomers)Water / Acetonitrile (+TFA)Uses standard C18 columnsRequires pre-column derivatization
References
  • Nogle, L. M., Mann, C. W., Watts, W. L., & Zhang, Y. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

  • YMC Europe GmbH. (2022). YMC-Triart (U)HPLC columns: Extended pH and stability for hydrophobic substances and positional isomers. YMC Europe. URL: [Link]

  • Tourwé, D., et al. (1994). Monitoring of optical isomers of beta-methylphenylalanine in opioid peptides. Journal of Chromatography A. URL: [Link]

  • Hahm, H. S., et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. RSC Advances. URL: [Link]

Sources

Technical Support Center: Optimizing Fmoc Deprotection for L-Phe(4-Me)-OH Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. Incorporating unnatural, sterically hindered amino acids like L-Phe(4-Me)-OH (4-methyl-L-phenylalanine) introduces unique thermodynamic and kinetic challenges to your synthetic workflow. As a Senior Application Scientist, I have designed this causality-driven guide to help you troubleshoot incomplete deprotections, avoid sequence-destroying side reactions, and implement self-validating protocols for high-fidelity peptide assembly.

Part 1: Mechanistic FAQs – Understanding the Chemistry

Q: Why does standard 20% piperidine often fail to completely deprotect Fmoc-L-Phe(4-Me)-OH? A: Fmoc cleavage operates via a base-induced E1cB β-elimination mechanism[1]. The base must abstract the acidic β-hydrogen from the fluorene ring to initiate the release of carbon dioxide and dibenzofulvene (DBF)[]. However, the para-methyl substitution on L-Phe(4-Me)-OH significantly increases the lipophilicity of the side chain. In SPPS, consecutive hydrophobic residues promote inter-chain hydrogen bonding and β-sheet formation (aggregation) on the resin matrix. This aggregation creates a sterically hindered microenvironment that physically restricts the diffusion of bulky secondary amines like piperidine, kinetically retarding the E1cB elimination and leading to truncated sequences.

Q: If deprotection is slow, can I simply extend the reaction time to 45–60 minutes? A: No. Extending base exposure is a high-risk strategy that compromises the integrity of the entire peptide. Prolonged exposure to piperidine significantly increases the probability of base-catalyzed side reactions. If your sequence contains Asp-X motifs, extended times will induce aspartimide formation[1]. Furthermore, if L-Phe(4-Me)-OH is located at the dipeptide stage, prolonged base exposure accelerates Diketopiperazine (DKP) formation, a process where the free N-terminus attacks the C-terminal resin linkage, prematurely cleaving the peptide from the solid support[3].

Q: How can I accelerate the deprotection without increasing side-reaction risks? A: The kinetic bottleneck is the initial proton abstraction. By replacing piperidine with a cocktail of 5% Piperazine and 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in NMP, you decouple the base strength from the scavenging function. DBU is a highly hindered, strong non-nucleophilic base that rapidly abstracts the β-hydrogen even in aggregated microenvironments, completing the E1cB elimination in under 5 minutes[4]. Piperazine then acts as a highly efficient scavenger for the released DBF, preventing re-alkylation[3].

Workflow Start Fmoc-L-Phe(4-Me)-Peptidyl-Resin Base Add Deprotection Cocktail (e.g., 5% Piperazine / 2% DBU) Start->Base E1cB E1cB β-Elimination (Rate-limiting step) Base->E1cB DBF Release of Dibenzofulvene (DBF) & CO2 E1cB->DBF Adduct DBF-Amine Adduct Formation (Stable Chromophore) DBF->Adduct Scavenged by Amine UV UV-Vis Quantification (Absorbance at 301 nm) Adduct->UV Decision Is A301 Plateau Reached? UV->Decision Proceed Wash Resin & Proceed to Coupling Decision->Proceed Yes Repeat Extend Deprotection (Risk of Side Reactions) Decision->Repeat No Repeat->UV

Fig 1: Workflow of Fmoc deprotection via E1cB elimination and real-time UV-Vis monitoring.

Part 2: Troubleshooting Guide

LogicTree Issue Issue: Incomplete Fmoc Removal on L-Phe(4-Me)-OH CheckContext Identify Sequence Context Issue->CheckContext Dipeptide Dipeptide Stage (High DKP Risk) CheckContext->Dipeptide Hydrophobic Hydrophobic Stretch (Aggregation Risk) CheckContext->Hydrophobic Aspartimide Contains Asp-X Motifs (Aspartimide Risk) CheckContext->Aspartimide SolDKP Use 5% Piperazine / 2% DBU Short Cycles (2 x 3 min) Dipeptide->SolDKP SolAgg Increase Temp (Microwave) or use NMP over DMF Hydrophobic->SolAgg SolAsp Add 0.1M HOBt or 1% Formic Acid to Deprotection Cocktail Aspartimide->SolAsp

Fig 2: Troubleshooting logic tree for resolving Fmoc deprotection issues with L-Phe(4-Me)-OH.

Symptom 1: +178 Da Mass Shift in LC-MS
  • Causality: This mass shift indicates incomplete scavenging of Dibenzofulvene (DBF), which has re-alkylated a nucleophilic side chain on the growing peptide[5].

  • Solution: Ensure your deprotection cocktail has a sufficient secondary amine concentration. If optimizing with DBU, you must include at least 5% piperazine to trap the DBF before it reacts with the peptide[6].

Symptom 2: Total loss of peptide mass at the dipeptide stage
  • Causality: The free amine of the L-Phe(4-Me)-OH dipeptide undergoes intramolecular aminolysis, forming a cyclic diketopiperazine (DKP) and detaching from the resin[3].

  • Solution: Switch to the highly accelerated 5% Piperazine / 2% DBU cocktail for exactly 2 x 3 minutes. The rapid kinetics of DBU allow you to remove the Fmoc group and immediately wash away the base before the slower DKP cyclization can occur[6]. Alternatively, synthesize on a highly sterically hindered 2-chlorotrityl chloride (CTC) resin to physically block the C-terminal attack[7].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on static timers. The following protocols utilize chemical feedback loops to validate success.

Protocol A: Self-Validating UV-Vis Monitoring of Fmoc Deprotection

Principle: This protocol uses the Beer-Lambert law to quantify the release of the DBF-amine adduct (ε = 7800 L·mol⁻¹·cm⁻¹ at 301 nm)[5]. The system validates itself: deprotection is only deemed complete when the absorbance plateaus, proving no further Fmoc groups remain.

  • Initiate Cleavage: Add 2.0 mL of deprotection cocktail (e.g., 20% Piperidine/DMF or 5% Piperazine/2% DBU/NMP) to the peptidyl-resin.

  • Agitate: Shake vigorously for 3 minutes. Drain the solution into a collection vessel.

  • Dilute: Take a 50 µL aliquot of the drained solution and dilute it to 5.00 mL with DMF (Dilution Factor = 100)[5].

  • Measure: Read the absorbance at 301 nm (

    
    ) using a 1.00 cm pathlength quartz cuvette against a blank of the diluted deprotection cocktail[8].
    
  • Repeat: Add a fresh 2.0 mL of deprotection cocktail to the resin and agitate for another 3 minutes. Drain and measure

    
     as in steps 3-4.
    
  • Validation Check: Compare the

    
     of the second wash to the first. If the second 
    
    
    
    is > 0.05, Fmoc removal is still occurring. Repeat the 3-minute cycle until the
    
    
    drops below 0.05, confirming quantitative deprotection[8].
Protocol B: Accelerated Deprotection for Aggregated L-Phe(4-Me)-OH Sequences

Principle: Utilizes DBU for rapid proton abstraction and Piperazine for DBF scavenging to outpace DKP and aspartimide formation[4].

  • Preparation: Prepare a fresh solution of 5% (w/v) Piperazine and 2% (v/v) DBU in N-methyl-2-pyrrolidone (NMP)[3].

  • Application: Add 5 mL of the cocktail per gram of resin.

  • Primary Cleavage: Agitate vigorously at room temperature for exactly 3 minutes.

  • Secondary Cleavage: Drain and immediately repeat with a fresh aliquot for another 3 minutes.

  • Validation Wash: Wash the resin extensively (6 x 1 min) with DMF to completely remove DBU prior to the next coupling step. Validate removal via a neutral pH check of the final wash using pH indicator paper[9].

Part 4: Quantitative Cocktail Comparison

Deprotection CocktailMechanism of ActionRelative KineticsDKP RiskAspartimide RiskBest Use Case
20% Piperidine / DMF Standard base and DBF scavengerBaseline (10–20 min)High at dipeptide stageModerate (increases with time)Standard, non-aggregated sequences
5% Piperazine + 2% DBU / NMP DBU accelerates E1cB; Piperazine scavenges DBFFast (< 5 min)LowLowHydrophobic L-Phe(4-Me)-OH stretches
20% Piperidine + 0.1M HOBt HOBt acts as a weak acid to suppress base-catalyzed side reactionsSlow (20–30 min)ModerateLowAsp-rich sequences requiring longer times

References

  • Fmoc Deprotection Monitoring: UV–Vis & Color Approaches.Peptide Chemistry.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.ACS Omega.
  • Why Fmoc-Protected Amino Acids Dominate SPPS?BOC Sciences.
  • Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis.Benchchem.
  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.RSC Publishing.
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.Peptide Chemistry.
  • An Optimized Fmoc-removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide.Semantic Scholar.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.PMC / NIH.
  • Fmoc Solid Phase Peptide Synthesis.ChemPep.

Sources

Technical Support Center: Resolving Aggregation Issues in Proteins with Non-Canonical Hydrophobic Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing proteins containing non-canonical hydrophobic amino acids (ncAAs). The incorporation of ncAAs with unique hydrophobic properties opens new avenues in drug development and protein engineering but can also introduce significant challenges, most notably protein aggregation. This guide provides in-depth troubleshooting strategies, detailed protocols, and expert insights to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why do my proteins with hydrophobic ncAAs aggregate more than native proteins?

Protein folding is primarily driven by the hydrophobic effect, which sequesters non-polar residues into the protein's core, away from the aqueous solvent.[1][2] The introduction of novel, highly hydrophobic ncAAs can disrupt this delicate balance. If these residues are not properly buried, they can remain exposed on the protein surface, creating "sticky" patches that promote intermolecular association and lead to aggregation.[3][4]

Q2: What is the first thing I should try if I observe aggregation?

The simplest first step is to optimize your buffer conditions.[5] Aggregation is often sensitive to pH, ionic strength, and the presence of specific excipients.[6][7] A quick screen of different pH values and salt concentrations can sometimes resolve the issue with minimal effort.

Q3: Are there any "magic bullet" additives to prevent aggregation?

While there is no universal solution, a mixture of L-Arginine and L-Glutamate (often 50 mM each) has been shown to dramatically improve solubility and prevent aggregation for a wide range of proteins.[6][8][9] These amino acids are thought to shield exposed hydrophobic and charged regions on the protein surface, reducing protein-protein interactions.[7][9]

Q4: At what stage of my workflow should I be most concerned about aggregation?

Aggregation can occur at any stage, from expression and lysis to purification, concentration, and long-term storage.[10] High protein concentrations are a common trigger, so be particularly vigilant during concentration steps.[7] Freeze-thaw cycles can also destabilize proteins, leading to aggregation upon thawing.[7]

Q5: How can I tell if my protein is forming soluble or insoluble aggregates?

Insoluble aggregates are often visible as cloudiness, precipitation, or particulate matter.[9] Soluble aggregates are more difficult to detect and require biophysical characterization techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to identify larger species in solution.[9][11]

Troubleshooting Guide: From Expression to Storage

This section provides a systematic approach to diagnosing and resolving aggregation issues at different experimental stages.

Logical Troubleshooting Workflow

This flowchart outlines a general strategy for addressing protein aggregation.

G cluster_0 Start: Aggregation Observed cluster_1 Phase 1: Buffer Optimization cluster_2 Phase 2: Process Optimization cluster_3 Phase 3: Protein Engineering cluster_4 Resolution start Aggregation Detected ph Adjust pH away from pI start->ph salt Screen Salt Concentration (e.g., 50-500 mM NaCl) ph->salt Still aggregates? solved Problem Solved ph->solved Solved additives Test Additives (Arg/Glu, Sugars, Polyols) salt->additives Still aggregates? salt->solved Solved temp Lower Temperature (Expression & Purification) additives->temp Still aggregates? additives->solved Solved conc Reduce Protein Concentration temp->conc Still aggregates? temp->solved Solved detergent Add Mild Detergent (e.g., Polysorbate 20) conc->detergent Still aggregates? conc->solved Solved mutagenesis Site-Directed Mutagenesis (Replace surface hydrophobics) detergent->mutagenesis Still aggregates? detergent->solved Solved tags Add Solubility-Enhancing Tags mutagenesis->tags Still aggregates? mutagenesis->solved Solved tags->solved Solved G cluster_0 Without Additives cluster_1 protein1 Hydrophobic Patch Protein 1 Charged Region protein2 Hydrophobic Patch Protein 2 Charged Region protein1:h->protein2:h Hydrophobic Interaction protein1:c->protein2:c Electrostatic Attraction l1 => AGGREGATION arg Arginine glu Glutamate p1_s Hydrophobic Patch Protein 1 Charged Region l2 => SOLUBILITY p2_s Hydrophobic Patch Protein 2 Charged Region arg1 Arginine arg1->p1_s:h Shields Hydrophobicity glu1 Glutamate glu1->p1_s:c Shields Charge arg2 Arginine arg2->p2_s:h Shields Hydrophobicity glu2 Glutamate glu2->p2_s:c Shields Charge G start Need to Characterize Aggregation q1 Is there visible precipitate? start->q1 a1_yes Insoluble Aggregates q1->a1_yes Yes a1_no Soluble Aggregates q1->a1_no No q2 Need quick, qualitative screening? a1_no->q2 a2_yes Use Dynamic Light Scattering (DLS) q2->a2_yes Yes q3 Need quantitative data on species distribution? q2->q3 No a3_yes Use Analytical Size Exclusion Chromatography (SEC) q3->a3_yes Yes q4 Need detailed structural information? q3->q4 No a4_yes Use Electron Microscopy or Analytical Ultracentrifugation (AUC)

Sources

Technical Support Center: Mass Spectrometry Fragmentation of 4-Methylphenylalanine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the non-canonical amino acid 4-methylphenylalanine (4-Me-Phe). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during mass spectrometry-based analysis. The information herein is designed to be a practical resource, blending theoretical understanding with field-proven insights to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the mass spectrometric analysis of 4-methylphenylalanine-containing peptides.

Q1: What are the characteristic fragmentation patterns of 4-methylphenylalanine peptides in Collision-Induced Dissociation (CID)?

A1: In low-energy CID, peptides containing 4-methylphenylalanine predominantly fragment along the peptide backbone, yielding b- and y-type ions, similar to peptides with canonical amino acids.[1][2] However, the presence of the 4-methylphenylalanine residue introduces some unique features:

  • Diagnostic Immonium Ion: A key diagnostic marker for 4-methylphenylalanine is its immonium ion, which can be found at a specific mass-to-charge ratio (m/z).[2] This ion arises from the fragmentation of the amino acid side chain and is invaluable for confirming the presence of this specific residue.[3]

  • Neutral Loss: Depending on the fragmentation energy, you may observe a neutral loss from the precursor or fragment ions corresponding to the 4-methylbenzyl group.

  • b- and y-ion Series: The b- and y-ion series will show a mass shift corresponding to the residue mass of 4-methylphenylalanine (approximately 179.0994 Da) at the position where it is incorporated in the peptide sequence.[4][5]

Q2: How does the fragmentation of 4-methylphenylalanine differ from that of Phenylalanine?

A2: The primary difference lies in the mass of the residue and the resulting fragment ions. Phenylalanine has a residue mass of approximately 147.0684 Da, while 4-methylphenylalanine's is about 179.0994 Da. This mass difference of approximately 32.031 Da will be evident in the b- and y-ion series. Additionally, the immonium ion for phenylalanine appears at a different m/z than that of 4-methylphenylalanine.

Q3: I am not observing the expected fragmentation pattern for my 4-methylphenylalanine peptide. What could be the issue?

A3: Several factors can lead to poor or unexpected fragmentation.[6] Consider the following:

  • Low Collision Energy: Insufficient collision energy may not be enough to induce fragmentation of the peptide backbone, especially for stable structures.[7][8]

  • Presence of Adducts: The formation of adducts with ions like sodium ([M+Na]+) or potassium ([M+K]+) can suppress protonation and lead to poor fragmentation.[9] Instead of fragmenting, the adduct may simply be lost.[6]

  • Peptide Stability: The intrinsic stability of the peptide's conformation can make it resistant to fragmentation.

  • Instrument Calibration: An improperly calibrated mass spectrometer can lead to inaccurate mass assignments, making it difficult to identify the correct fragment ions.[10]

Q4: What are common adducts I should look for in my mass spectrum, and how can I minimize their formation?

A4: In electrospray ionization (ESI), it is common to observe various adducts.[11] Being able to recognize these is crucial for correct data interpretation.

Common Adducts (Positive Ion Mode) Mass Difference (Da)
Proton ([M+H]+)+1.0078
Sodium ([M+Na]+)+22.9898
Potassium ([M+K]+)+38.9637
Ammonium ([M+NH4]+)+18.0344
Acetonitrile ([M+ACN+H]+)+42.0344
Water ([M+H2O+H]+)+19.0184

Table 1: Common adducts observed in positive ion mode ESI-MS and their corresponding mass differences. [9][12][13]

To minimize adduct formation:

  • Use High-Purity Solvents and Reagents: This reduces the sources of contaminating salts.

  • Incorporate an Acid: Adding a small amount of an acid like formic acid to the mobile phase can enhance protonation and reduce sodium and potassium adducts.

  • Use Plasticware: Glassware can be a source of sodium and potassium ions.[9]

  • Sample Clean-up: Utilize desalting columns or other sample preparation techniques to remove salts before MS analysis.[10]

Q5: How does Electron Transfer Dissociation (ETD) affect the fragmentation of 4-methylphenylalanine peptides?

A5: ETD is a non-ergodic fragmentation technique that is particularly useful for preserving post-translational modifications and for fragmenting larger peptides.[14][15] For 4-methylphenylalanine peptides, ETD will primarily cleave the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions.[16][17] A key advantage of ETD is that the labile 4-methylbenzyl side chain is more likely to remain intact on the fragment ions compared to CID.[14]

II. Troubleshooting Guides

This section provides step-by-step protocols to address specific experimental challenges.

Guide 1: Poor or No Fragmentation of the Peptide

This guide will walk you through a systematic approach to diagnose and resolve issues of poor peptide fragmentation.

PoorFragmentation_Troubleshooting Start Start: Poor Peptide Fragmentation Check_Adducts Step 1: Inspect MS1 Spectrum for Adducts Start->Check_Adducts Optimize_Energy Step 2: Optimize Collision Energy Check_Adducts->Optimize_Energy No significant adducts Sample_Cleanup Step 3: Perform Sample Desalting Check_Adducts->Sample_Cleanup Adducts present Change_Method Step 4: Consider Alternative Fragmentation (ETD) Optimize_Energy->Change_Method Fragmentation still poor Resolved Issue Resolved Optimize_Energy->Resolved Fragmentation improves Sample_Cleanup->Optimize_Energy Check_Calibration Step 5: Verify Instrument Calibration Change_Method->Check_Calibration ETD not available or ineffective Change_Method->Resolved ETD provides good fragmentation Check_Calibration->Resolved After recalibration SpectrumInterpretation_Workflow Start Start: Ambiguous MS/MS Spectrum Identify_Immonium Step 1: Locate the 4-Me-Phe Immonium Ion Start->Identify_Immonium Search_b_y_ions Step 2: Search for b- and y-ion Series Identify_Immonium->Search_b_y_ions Immonium ion found Identify_Immonium->Search_b_y_ions Immonium ion absent Check_Neutral_Loss Step 3: Look for Characteristic Neutral Losses Search_b_y_ions->Check_Neutral_Loss Manual_Sequencing Step 4: Attempt Manual de novo Sequencing Check_Neutral_Loss->Manual_Sequencing Database_Search Step 5: Utilize Database Search Algorithms Manual_Sequencing->Database_Search Interpretation_Complete Interpretation Complete Database_Search->Interpretation_Complete

Sources

Technical Support Center: Stability & Analysis of 4-Methyl-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the stability, recovery, and analysis of 4-methyl-L-phenylalanine (4-Me-Phe) . As a non-canonical, hydrophobic amino acid often employed to restrict peptide conformation or enhance lipophilicity, 4-Me-Phe presents unique challenges in Amino Acid Analysis (AAA).

The Bottom Line: 4-Me-Phe is chemically stable under standard acidic hydrolysis conditions (6N HCl, 110°C, 24h). Unlike Tryptophan (which degrades) or Methionine (which oxidizes), the methyl-phenyl group is robust. However, its significant hydrophobicity and steric bulk frequently lead to incomplete peptide bond cleavage and chromatographic retention issues , often mistaken for degradation.

Module 1: Core Stability & Hydrolysis Protocols

Q1: Does 4-methyl-L-phenylalanine degrade in 6N HCl at 110°C?

Answer: No, it does not chemically degrade. The methyl group attached to the phenyl ring (at the para position) is chemically inert under non-oxidizing acidic conditions. It does not undergo de-methylation or ring opening.

  • Mechanism: The aromatic ring stabilizes the methyl substituent. Unlike acid-labile modifications (e.g., O-sulfation or N-glycosylation), the C-C bond between the methyl group and the phenyl ring is robust.

  • Standard Protocol: We recommend the standard 6N HCl liquid-phase hydrolysis with phenol scavenger.

    • Reagent: 6N HCl + 0.1% Phenol (to scavenge halogen radicals and protect Tyrosine/Phe analogs).[1]

    • Conditions: 110°C for 24 hours under vacuum or inert gas (Argon/Nitrogen).

Q2: I am observing low recovery (<80%). Is the amino acid unstable?

Answer: It is highly unlikely to be instability. Low recovery is almost certainly due to incomplete hydrolysis caused by steric hindrance.

The Causality: 4-Me-Phe is bulkier than Phenylalanine. When it is adjacent to other hydrophobic or branched residues (e.g., Valine, Isoleucine, or another 4-Me-Phe), the peptide bond becomes sterically shielded from the hydronium ions required for cleavage.

Troubleshooting Protocol:

  • Extend Hydrolysis Time: Increase duration from 24 hours to 48 or 72 hours .

  • Add Propionic Acid: Use a 1:1 mixture of 6N HCl and Propionic Acid. This increases the lipophilicity of the hydrolysis solvent, helping it penetrate hydrophobic peptide cores.

  • Check Solubility: Ensure the peptide is fully dissolved before heating. Sonicate if necessary.

Visualization: Hydrolysis Workflow & Decision Tree

HydrolysisWorkflow Start Start: Peptide Sample containing 4-Me-Phe StandardHyd Standard Hydrolysis 6N HCl, 0.1% Phenol 110°C, 24h Start->StandardHyd Analysis LC Analysis StandardHyd->Analysis Decision Recovery > 90%? Analysis->Decision Success Proceed to Data Processing Decision->Success Yes FailureAnalysis Diagnose Failure Mode Decision->FailureAnalysis No IssueSteric Issue: Steric Hindrance (Val-4MePhe bonds) FailureAnalysis->IssueSteric Hydrophobic Seq? IssuePrecip Issue: Hydrophobic Precipitation FailureAnalysis->IssuePrecip Visible Precipitate? ActionSteric Action: Extend to 48-72h OR use HCl:Propionic Acid (1:1) IssueSteric->ActionSteric ActionSteric->StandardHyd ActionPrecip Action: Sonicate pre-hydrolysis Check solubility IssuePrecip->ActionPrecip ActionPrecip->StandardHyd

Figure 1: Decision tree for optimizing hydrolysis conditions when recovery of hydrophobic residues like 4-Me-Phe is suboptimal.

Module 2: Chromatographic Interference & Separation

Q3: Where does 4-Me-Phe elute relative to Phenylalanine (Phe)?

Answer: 4-Me-Phe is more hydrophobic than Phe and will elute later on Reverse Phase (RP-HPLC) columns.

  • Retention Shift: Expect 4-Me-Phe to elute 2–5 minutes after Phe (depending on gradient slope).

  • Risk: If your gradient ends too abruptly after Phe to wash the column, 4-Me-Phe may either:

    • Co-elute with the column wash/cleaning step.

    • Carry over to the next injection (ghost peaks).

Data Comparison Table: Relative Retention

Amino AcidHydrophobicity Index (Rel.)Elution Order (C18 Column)Critical Separation Partner
L-Phenylalanine (Phe) High1 (Reference)Leucine / Isoleucine
4-Methyl-L-Phe Very High 2 (+ k' shift) Phe / Trp / Hydrophobic impurities
Q4: I see a "shoulder" on my Phenylalanine peak. Is this 4-Me-Phe?

Answer: It is possible, but unlikely if you are using a high-resolution column. 4-Me-Phe is distinct enough to be fully resolved.

  • Scenario A (Shoulder): This is likely racemization (D-Phe vs L-Phe) or partial oxidation if Met is present.

  • Scenario B (Distinct Peak): If you see a distinct peak eluting after Phe, that is your 4-Me-Phe.

Protocol for Resolution: Modify your gradient. Decrease the slope of the organic modifier (Acetonitrile/Methanol) in the region where Phe elutes.

  • Standard: 1% B/min increase.

  • Optimized: 0.5% B/min increase from 15 min to 25 min.

Module 3: Racemization & Oxidation Risks

Q5: Does 4-Me-Phe racemize during acid hydrolysis?

Answer: Minimal racemization (<1-2%) occurs under standard conditions (110°C, 24h). However, like Phenylalanine, it is susceptible to racemization if:

  • Temperature exceeds 110°C (e.g., 150°C rapid hydrolysis methods).

  • Deuterated acids (DCl) are used for mechanistic studies (exchange of alpha-proton).

Validation Step: If chiral purity is critical, you must use Marfey’s Reagent (FDLA) or a Chiral Crown Ether column (e.g., Crownpak CR(+)) to separate D-4-Me-Phe from L-4-Me-Phe post-hydrolysis. Do not rely on standard C18.

Q6: Do I need to protect it from oxidation?

Answer: While the methyl group is not as sensitive as the sulfur in Methionine, the aromatic ring can undergo radical halogenation (chlorination) in the presence of HCl and trace metal ions.

  • Mandatory Additive: Always add 0.1% to 1.0% Phenol to the HCl hydrolysis reagent. Phenol acts as a halogen scavenger, preferentially absorbing free radicals and protecting the tyrosine/phenylalanine analogs.

Module 4: Analytical Method Validation

Q7: How do I calculate the concentration if I don't have a 4-Me-Phe standard?

Answer: You cannot assume the Response Factor (RF) is identical to Phenylalanine.

  • UV Detection (210-214 nm): The methyl group alters the molar absorptivity (

    
    ) of the phenyl ring slightly.
    
  • Ninhydrin (Post-column): The reaction is amine-based, so the RF is similar to Phe, but steric bulk affects the reaction kinetics.

Requirement: You must run an external standard curve using pure 4-Me-Phe (commercially available, e.g., Chem-Impex, Sigma).

  • Reference: Prepare a 5-point calibration curve (10 pmol to 1 nmol).

Visualization: Analytical Workflow

AnalysisWorkflow cluster_check Critical Checkpoints Sample Hydrolysate Filter 0.22 µm Filtration Sample->Filter Deriv Derivatization (OPA/FMOC or PITC) Filter->Deriv Sep Separation (C18 RP-HPLC) Deriv->Sep Detect Detection (UV / Fluorescence) Sep->Detect Sep->Detect Ensure Gradient covers 4-Me-Phe

Figure 2: Standard analytical workflow. Note that 4-Me-Phe requires gradient extension during the Separation phase.

References

  • Fountoulakis, M., & Lahm, H. W. (1998). Hydrolysis and amino acid composition analysis of proteins. Journal of Chromatography A, 826(2), 109-134.

  • Weiss, M., Manneberg, M., Juranville, J. F., Lahm, H. W., & Fountoulakis, M. (1998). Effect of the hydrolysis method on the determination of the amino acid composition of proteins. Journal of Chromatography A, 795(2), 263-275.

  • Chem-Impex International. (n.d.). 4-Methyl-L-phenylalanine Product Specifications and Stability Data.

  • Ozols, J. (1990). Amino acid analysis. Methods in Enzymology, 182, 587-601. (Standard reference for HCl/Phenol hydrolysis protocols).

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific chemical handling requirements.

Sources

Validation & Comparative

NMR Characterization of 4-(4-Methylphenyl)-L-phenylalanine vs. L-phenylalanine: A Comparative Guide for Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Non-Canonical Amino Acids (ncAAs)

In the development of next-generation peptide therapeutics and peptidomimetics, canonical amino acids often lack the necessary steric bulk, hydrophobicity, or proteolytic stability required for optimal target binding. L-phenylalanine (L-Phe) is a fundamental building block for hydrophobic cores and


 interactions[1]. However, substituting L-Phe with non-canonical biphenylalanine derivatives, such as 4-(4-Methylphenyl)-L-phenylalanine  (also known as 4-p-tolyl-L-phenylalanine), fundamentally alters the molecule's pharmacological profile.

The introduction of a para-tolyl group creates an extended biphenyl system that enhances membrane permeability, restricts side-chain rotameric freedom, and significantly increases binding affinity in hydrophobic pockets (e.g., in integrin antagonists and antimicrobial peptides)[2][3]. To successfully incorporate this ncAA into synthetic workflows, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is required[4].

Structural & Mechanistic Causality: Why the para-Tolyl Group Matters

Before diving into the spectral data, it is critical to understand the physical chemistry dictating the NMR behavior of these two molecules.

  • Extended

    
    -Conjugation & Magnetic Anisotropy:  L-Phe contains a single monosubstituted benzene ring. In contrast, 4-(4-Methylphenyl)-L-phenylalanine features a biaryl axis. The 
    
    
    
    -electron clouds of the two rings exert strong magnetic anisotropic effects on one another. Depending on the dihedral angle between the two rings (typically ~45° in solution to minimize steric clash while maintaining some conjugation), the aromatic protons experience distinct deshielding environments[5].
  • Electron-Donating Effects: The methyl group on the outer ring is weakly electron-donating via hyperconjugation. This slightly shields the protons ortho to the methyl group compared to a standard biphenyl system, providing a unique diagnostic chemical shift.

  • Rotameric Restriction: The bulky biaryl system restricts rotation around the

    
     and 
    
    
    
    bonds. In solid-state and solution NMR, this restricted mobility often leads to distinct chemical shift perturbations and altered relaxation (
    
    
    ) times compared to the highly flexible L-Phe[6][7].

Electronic_Effects A para-Tolyl Substitution on Phenylalanine B Extended Pi-Conjugation (Biaryl System) A->B C Steric Bulk Increase (Restricted Rotamers) A->C D Anisotropic Deshielding (Downfield Aromatic Shifts) B->D E Hydrophobic Core Stabilization (Enhanced Target Binding) C->E D->E

Caption: Logical flow of how the para-tolyl substitution dictates both NMR chemical shifts and peptide stability.

Comparative Quantitative Data: H and C NMR Shifts

The following table synthesizes the expected


H and 

C NMR chemical shifts for both molecules, recorded in DMSO-

at 400 MHz. DMSO-

is the solvent of choice because the extended hydrophobic bulk of the biphenyl derivative drastically reduces its solubility in

[8].
Table 1: NMR Chemical Shift Comparison (DMSO- , 298 K)
Structural FeatureL-Phenylalanine (Canonical)4-(4-Methylphenyl)-L-phenylalanine (ncAA)Causality / Diagnostic Value

-CH
(

H)
~3.90 ppm (dd, 1H)~4.05 ppm (dd, 1H)Deshielded due to the extended anisotropic cone of the biaryl system.

-CH

(

H)
~2.90, 3.10 ppm (m, 2H)~3.05, 3.25 ppm (m, 2H)Diastereotopic protons; shifted downfield due to biaryl proximity.
Aromatic (

H)
~7.25 - 7.35 ppm (m, 5H)Inner ring: ~7.35 (d, 2H), ~7.60 (d, 2H)Outer ring: ~7.55 (d, 2H), ~7.28 (d, 2H)L-Phe shows a complex multiplet. The ncAA shows two distinct AA'BB' spin systems integrating to 8H total[9].
Methyl (

H)
N/A~2.35 ppm (s, 3H)Diagnostic singlet confirming the para-tolyl substitution.
Carboxyl (

C)
~174.0 ppm~174.2 ppmRemains relatively unperturbed.
Aromatic (

C)
~127.0 - 136.0 ppm (4 signals)~126.0 - 140.0 ppm (8 distinct signals)Confirms the biaryl axis; C-C bridge carbons appear at ~138-140 ppm.
Methyl (

C)
N/A~21.0 ppmDefinitive marker for the tolyl group.

Data synthesized from BMRB standards for L-Phe[1] and biphenylalanine literature analogs[5][9].

Self-Validating Experimental Protocol for NMR Elucidation

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes internal checks (e.g.,


 relaxation calibration) to prevent integration errors caused by the altered tumbling rates of bulky ncAAs[6].
Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15-20 mg of the amino acid in 600

    
    L of anhydrous DMSO-
    
    
    
    (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
  • Clarification: Filter the sample through a 0.2

    
    m PTFE syringe filter directly into a high-quality 5 mm NMR tube to remove any undissolved particulates that could distort magnetic field homogeneity.
    
Step 2: Instrument Tuning & Calibration
  • Lock and Shim: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the DMSO-

    
     signal (2.50 ppm). Perform gradient shimming (e.g., topshim) to ensure a sharp TMS singlet at exactly 0.00 ppm.
    
  • Pulse Calibration: Calibrate the 90° pulse width (

    
    ) specifically for the sample to ensure maximum signal-to-noise ratio (SNR) and accurate quantitative integration.
    
Step 3: Acquisition Parameters (The "Self-Validating" Setup)
  • 1D

    
    H NMR:  Set the relaxation delay (
    
    
    
    ) to at least 5 seconds . Causality: The bulky biphenyl group increases the rotational correlation time (
    
    
    ), altering
    
    
    relaxation. A short
    
    
    will result in artificially low integration values for the aromatic protons. Acquire 32-64 scans.
  • 1D

    
    C NMR:  Utilize a proton-decoupled sequence (zgpg30). Set 
    
    
    
    to 2-3 seconds and acquire
    
    
    1024 scans due to the low natural abundance of
    
    
    C and the presence of quaternary biaryl carbons which relax slowly.
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validation step . To definitively prove that the methyl group is attached to the biphenyl system (and not an impurity), use HMBC to observe the 3-bond scalar coupling (

    
    ) between the methyl protons (~2.35 ppm) and the adjacent aromatic carbons (~129 ppm).
    
Step 4: Data Processing
  • Apply a mild exponential window function (Line Broadening = 0.3 Hz for

    
    H, 1.0 Hz for 
    
    
    
    C) prior to Fourier Transformation.
  • Phase the spectra manually (zero-order and first-order) to ensure perfectly symmetrical peak bases, which is vital for accurate multiplet integration of the AA'BB' aromatic systems.

NMR_Workflow A Sample Prep: DMSO-d6 + TMS (Ensures Solubility of Biaryl) B Calibrate 90° Pulse & T1 (Prevents Integration Errors) A->B C Acquire 1D 1H & 13C (D1 > 5s for bulky ncAAs) B->C D Acquire 2D HMBC (Validates Biaryl Connectivity) C->D E Phase Correction & Integration (Confirms 8H Aromatic System) D->E

Caption: Self-validating NMR workflow tailored for bulky non-canonical amino acids.

Conclusion

Transitioning from L-phenylalanine to 4-(4-Methylphenyl)-L-phenylalanine provides researchers with a powerful tool to increase peptide hydrophobicity and target affinity. However, this structural upgrade demands rigorous analytical validation. By understanding the causality behind the anisotropic deshielding of the biaryl system and adjusting NMR parameters to account for altered molecular tumbling, scientists can confidently characterize these complex ncAAs and integrate them into advanced drug discovery pipelines.

References

  • bmrb.io - BMRB entry bmse000045 - L-Phenylalanine (C9H11NO2). Biological Magnetic Resonance Data Bank. Available at: [Link]

  • acs.org - Time Averaging of NMR Chemical Shifts in the MLF Peptide in the Solid State. Journal of the American Chemical Society. Available at:[Link]

  • nih.gov - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Available at: [Link]

  • acs.

    
    -Unsaturated Thiazoline Moiety. Journal of Medicinal Chemistry. Available at: [Link]
    
  • nih.gov - Segment-based peptide design reveals the importance of N-terminal high cationicity for antimicrobial activity against Gram-negative pathogens. Available at: [Link]

  • researchgate.

    
    /
    
    
    
    Integrin Antagonist. Available at: [Link]
  • doi.org - Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. Available at: [Link]

  • acs.org - Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. Available at:[Link]

Sources

A Researcher's Guide to Ligand Design: Unpacking the Binding Affinity of Methyl-Phe vs. Chloro-Phe

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of rational drug design and ligand optimization, the strategic modification of lead compounds is paramount. Among the vast toolkit available to medicinal chemists, the substitution of a hydrogen atom on a phenylalanine (Phe) residue with either a methyl (-CH₃) or a chloro (-Cl) group represents a common yet impactful strategy. This guide provides a comprehensive comparison of the binding affinities of methyl-Phe and chloro-Phe in ligand-protein interactions, delving into the underlying physicochemical principles and offering practical experimental guidance for researchers in drug development.

The Tale of Two Substituents: Physicochemical Properties at a Glance

The choice between a methyl and a chloro substituent is not arbitrary; it is a decision rooted in the fundamental differences in their electronic and steric properties. These seemingly minor alterations can profoundly influence a ligand's interaction with its target protein.

  • The Inductive Effect: A key differentiator is the inductive effect each group exerts on the aromatic ring. The methyl group, through an inductive effect and hyperconjugation, donates electron density to the benzene ring, making it more electron-rich.[1][2] In contrast, the highly electronegative chlorine atom withdraws electron density from the ring, rendering it more electron-poor.[1][3] This fundamental electronic difference can significantly impact cation-π and other electrostatic interactions within the binding pocket.

  • Steric and Hydrophobic Contributions: Phenylalanine itself is characterized by its hydrophobic benzyl side chain, which plays a crucial role in protein folding and stability.[4] The addition of a methyl group increases the hydrophobicity and steric bulk of the side chain. This can lead to more favorable van der Waals interactions within a hydrophobic pocket, but may also introduce steric clashes if the pocket is constrained.[5][6] The chloro group, while also increasing steric bulk, introduces a potential for unique non-covalent interactions.

  • The Halogen Bond: A notable feature of the chloro-substituent is its ability to participate in halogen bonding. This is a non-covalent interaction where the chlorine atom acts as a Lewis acid, interacting with a Lewis base such as a carbonyl oxygen or a nitrogen atom in the protein backbone or side chains.[7][8] The strength of this interaction is influenced by the electropositive region on the halogen atom known as the σ-hole.[7] This unique bonding capability is absent in the methyl-substituted analogue.

Dissecting Binding Affinity: A Quantitative Comparison

To objectively compare the binding affinities of methyl-Phe and chloro-Phe containing ligands, we turn to biophysical techniques that provide quantitative data on the thermodynamics and kinetics of binding.

ParameterMethyl-PheChloro-PheSignificance
Binding Affinity (Kd) VariesVariesLower Kd indicates stronger binding. The relative Kd will depend on the specific protein target and the nature of the binding pocket.
Enthalpy (ΔH) Often driven by hydrophobic interactions and van der Waals forces.Can be significantly influenced by favorable halogen bonding, leading to a more negative (favorable) enthalpy change.[7]A more negative ΔH indicates a more enthalpically driven interaction.
Entropy (ΔS) Can be favorable due to the release of water molecules from the binding site (hydrophobic effect).The formation of a highly ordered halogen bond can lead to an unfavorable entropic contribution.[7]A more positive ΔS indicates a more entropically driven interaction.
Association Rate (kon) Influenced by the overall shape and flexibility of the ligand.Can be influenced by the directionality of the halogen bond.Reflects the speed at which the ligand binds to the protein.
Dissociation Rate (koff) Generally slower for ligands with strong hydrophobic interactions.A strong halogen bond can contribute to a slower dissociation rate, increasing the residence time of the ligand on the target.[9]A slower koff indicates a longer-lasting interaction, which can be beneficial for drug efficacy.

Note: The values in this table are qualitative and the actual experimental results will be highly dependent on the specific protein-ligand system under investigation.

Experimental Protocols for Quantifying Binding Affinity

Precise and reproducible experimental data are the bedrock of any comparative ligand study. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free techniques for characterizing biomolecular interactions.[10][11]

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[12] This includes the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[12][13]

Step-by-Step ITC Protocol:

  • Sample Preparation:

    • Dialyze both the protein and the ligand into the same buffer to minimize heats of dilution.[13] A common starting buffer is 50 mM sodium phosphate, 100 mM NaCl, pH 7.0.[13]

    • Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.

    • Accurately determine the concentrations of the protein and ligand.

  • Instrument Setup:

    • Start with a clean sample cell and injection syringe.[14]

    • Fill the reference cell with the dialysis buffer or MilliQ water.[10]

    • Load the protein solution into the sample cell (typically at a concentration of 10 µM) and the ligand solution into the injection syringe (typically at a 10-20 fold molar excess, e.g., 100-200 µM).[14]

  • Titration Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the ligand into the sample cell.[15]

    • The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells after each injection.[10]

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine Kd, n, and ΔH.[14] ΔG and TΔS can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

SPR is a real-time, label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[11] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[16][17]

Step-by-Step SPR Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a sensor chip appropriate for the protein of interest (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with a mixture of EDC and NHS).

    • Immobilize the protein (the "ligand" in SPR terminology) onto the chip surface to a desired density. Optimization of immobilization conditions is crucial to maintain protein activity.[17]

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding and Dissociation:

    • Prepare a series of concentrations of the small molecule (the "analyte" in SPR terminology) in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface, allowing for association.

    • Switch back to the running buffer to monitor the dissociation of the analyte from the immobilized protein.

  • Data Analysis:

    • The SPR instrument records the binding response in Resonance Units (RU) over time, generating a sensorgram for each analyte concentration.

    • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka and kd.

    • Calculate the Kd from the ratio of kd to ka.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for ITC and SPR.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P1 Protein & Ligand in Matched Buffer P2 Degas Solutions P1->P2 P3 Determine Concentrations P2->P3 E1 Load Protein into Cell, Ligand into Syringe P3->E1 E2 Set Temperature E1->E2 E3 Inject Ligand Sequentially E2->E3 E4 Measure Heat Change E3->E4 A1 Integrate Heat Peaks E4->A1 A2 Plot Binding Isotherm A1->A2 A3 Fit to Binding Model A2->A3 A4 Determine Kd, n, ΔH A3->A4

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

SPR_Workflow cluster_prep Chip Preparation cluster_exp Binding Experiment cluster_analysis Data Analysis C1 Activate Sensor Chip C2 Immobilize Protein C1->C2 C3 Deactivate Surface C2->C3 B2 Inject Analyte (Association) C3->B2 B1 Prepare Analyte Series B1->B2 B3 Inject Buffer (Dissociation) B2->B3 D1 Generate Sensorgrams B3->D1 D2 Fit to Kinetic Model D1->D2 D3 Determine ka, kd D2->D3 D4 Calculate Kd D3->D4

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Interpreting the Data: A Hypothetical Case Study

Imagine a scenario where we are developing an inhibitor for a protein kinase. Our lead compound contains a phenylalanine residue that sits in a moderately hydrophobic pocket near a backbone carbonyl group. We synthesize two analogues: one with a para-methyl-Phe and another with a para-chloro-Phe.

Hypothetical Binding Interactions:

Binding_Interactions cluster_protein Protein Active Site cluster_methyl_phe Methyl-Phe Ligand cluster_chloro_phe Chloro-Phe Ligand P_pocket Hydrophobic Pocket P_carbonyl Backbone C=O L_methyl Methyl-Phe L_methyl->P_pocket Hydrophobic Interaction L_chloro Chloro-Phe L_chloro->P_pocket Hydrophobic Interaction L_chloro->P_carbonyl Halogen Bond

Caption: Potential binding interactions of Methyl-Phe vs. Chloro-Phe.

In this case, ITC results might show that the chloro-Phe analogue has a more favorable binding enthalpy (more negative ΔH) due to the formation of a halogen bond with the backbone carbonyl, but a less favorable entropy (more negative TΔS) due to the ordering of the ligand in the binding pocket. The methyl-Phe analogue's binding might be more entropically driven, benefiting from the hydrophobic effect. SPR analysis could reveal that the chloro-Phe analogue has a slower dissociation rate (koff), leading to a longer target residence time, a parameter that is increasingly recognized as a better predictor of in vivo efficacy than binding affinity alone.[9]

Conclusion and Future Directions

The choice between a methyl and a chloro substitution on a phenylalanine residue is a nuanced decision that requires a deep understanding of the target binding site. The methyl group enhances hydrophobicity and can improve van der Waals contacts, while the chloro group offers the unique potential for halogen bonding, which can significantly impact binding enthalpy and ligand residence time.

By employing robust biophysical techniques like ITC and SPR, researchers can gain a comprehensive understanding of the thermodynamic and kinetic drivers of binding for each analogue. This data-driven approach, combined with structural biology and computational modeling, empowers scientists to make informed decisions in the iterative process of lead optimization, ultimately leading to the development of more potent and selective therapeutics.

References

  • JoVE. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. [Link]

  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of biomolecular screening, 19(3), 453–461. [Link]

  • van der Heden van Noort, G. J., van der Wouden, P. E., van der Knaap, M., de Vries, H., Leurs, R., & IJzerman, A. P. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. ACS chemical biology, 12(2), 433–441. [Link]

  • Bio-Rad. An Introduction to Surface Plasmon Resonance. (2023). [Link]

  • Bio-Rad. Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). [Link]

  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. In Microcalorimetry of Biological Molecules: Methods and Protocols (pp. 61-74). Humana, New York, NY. [Link]

  • The Huck Institutes. Isothermal Titration Calorimetry | Biomolecular Interactions Facility. [Link]

  • Bastos, M., & Santos, C. (2016). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. In Biophysical Approaches to Protein-Ligand Interactions (pp. 1-22). Springer, Cham. [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. [Link]

  • Sittel, F., & Stock, G. (2021). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science, 12(34), 11466-11476. [Link]

  • Wageningen University & Research. Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. [Link]

  • Prangé, T., Neuman, A., & Ciszak, E. (1991). The contribution of halogen atoms to protein-ligand interactions. Journal of molecular biology, 221(1), 223–232. [Link]

  • Sittel, F., & Stock, G. (2021). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science, 12(34), 11466-11476. [Link]

  • Carlier, L., D’Hondt, S., Guillaume, A., La-Venia, A., Ceccarelli, M., D’Hooghe, M., & Martins, J. C. (2024). Interplay of halogen bonding and solvation in protein–ligand binding. iScience, 27(3), 109249. [Link]

  • Chemistry Stack Exchange. Effect of chloromethyl substituent vs methyl substituent on yields of nitration. (2019). [Link]

  • Sirimulla, S., Bailey, J. B., & Narayan, M. (2013). Halogen interactions in protein-ligand complexes: implications of halogen bonding for rational drug design. Journal of chemical information and modeling, 53(11), 2781–2791. [Link]

  • van de Streek, J., & Motherwell, S. (2005). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design, 5(4), 1357-1365. [Link]

  • Rendine, S., Zou, J., & Fourches, D. (2017). Do Halogen–Hydrogen Bond Donor Interactions Dominate the Favorable Contribution of Halogens to Ligand–Protein Binding?. The Journal of Physical Chemistry B, 121(28), 6741-6750. [Link]

  • Chong, D. P., Hu, C. D., & Yang, P. (2009). Intramolecular interactions of L-phenylalanine revealed by inner shell chemical shift. The Journal of chemical physics, 131(4), 044321. [Link]

  • Pearson. Is phenylalanine hydrophilic or hydrophobic? Explain why. - McMurry 8th Edition Ch 18 Problem 50. [Link]

  • Carter, M. D., & Leggett, G. J. (2017). Strength and Character of R–X···π Interactions Involving Aromatic Amino Acid Sidechains in Protein-Ligand Complexes Derived from Crystal Structures in the Protein Data Bank. Molecules, 22(9), 1499. [Link]

  • Vugmeyster, L., Ostrovsky, D., Penkler, D. L., & Lipton, A. S. (2014). Dynamics of hydrophobic core phenylalanine residues probed by solid-state deuteron NMR. The journal of physical chemistry. B, 118(49), 14216–14226. [Link]

  • Flores-Alamo, M., & Rodríguez, I. (2025). Molecular Structure and GPR35 Receptor Docking of 1,3-Phenylene Bis-Oxalamide Derivatives. Molecules, 30(8), 1645. [Link]

  • Thomas, O., & Koppel, H. (2015). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon. The Journal of Physical Chemistry A, 119(35), 9373-9383. [Link]

  • Al-Ghorbari, M., Al-Salahi, R., Al-Qubaisi, M., Marzouk, M., & Al-Omar, M. (2022). Molecular Docking, ADME Study, Synthesis, Characterization and Preliminary Antimicrobial Activity Evaluation of New Phenylalanine Derivatives of Sulfonamide. Pharmaceutical Chemistry Journal, 56(1), 28-39. [Link]

  • Chapman, N. B., & Rees, C. W. (1954). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society (Resumed), 1190-1196. [Link]

  • Tripathi, S. K., & Muthusamy, K. (2010). Molecular docking and 3D-QSAR studies on beta-phenylalanine derivatives as dipeptidyl peptidase IV inhibitors. European journal of medicinal chemistry, 45(7), 2911–2918. [Link]

  • Stanojković, T. P., Bjelogrlić, S. K., & Todorović, T. R. (2023). Synthesis, characterization, HSA binding, molecular docking, cytotoxicity study, and antimicrobial activity of new palladium(II) complexes with propylenediamine derivatives of phenylalanine. Journal of inorganic biochemistry, 246, 112282. [Link]

  • Khan, I., Ali, S., & Ibrar, A. (2022). Design, Synthesis and Molecular Docking Study of Novel 3-Phenyl-β-Alanine-Based Oxadiazole Analogues as Potent Carbonic Anhydrase II Inhibitors. Molecules, 27(3), 882. [Link]

  • Miller, M. R., & Lytle, L. D. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical pharmacology, 27(18), 2207–2211. [Link]

  • Dhondt, J. L., Dautrevaux, M., & Biserte, G. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. The Biochemical journal, 170(3), 547–553. [Link]

  • Dhondt, J. L., Dautrevaux, M., & Biserte, G. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. The Biochemical journal, 170(3), 547–553. [Link]

  • Miller, M. R., & Lytle, L. D. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical pharmacology, 27(18), 2207–2211. [Link]

  • LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. (2022). [Link]

  • De Sancho, D., & Lopez, C. A. (2025). Crossover in aromatic amino acid interaction strength between tyrosine and phenylalanine in biomolecular condensates. eLife, 14, e104950. [Link]

  • Arturo, E., & Jaffe, E. K. (2019). Biophysical characterization of full-length human phenylalanine hydroxylase provides a deeper understanding of its quaternary structure equilibrium. The Journal of biological chemistry, 294(26), 10175–10188. [Link]

  • Arturo, E., & Jaffe, E. K. (2019). Biophysical characterization of full-length human phenylalanine hydroxylase provides a deeper understanding of its quaternary structure equilibrium. The Journal of biological chemistry, 294(26), 10175–10188. [Link]

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The Structural and Thermodynamic Impact of para-Methyl Substitution on Peptide Conformation and Folding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

As a Senior Application Scientist specializing in peptide engineering, I frequently encounter a critical bottleneck in drug development: achieving the delicate balance between a peptide's conformational stability and its target binding affinity. While canonical amino acids offer a baseline, the strategic incorporation of non-canonical amino acids (NCAAs) is often required to lock a peptide into its bioactive conformation. Among these, para-methyl substitution—specifically the use of 4-methylphenylalanine (4-MePhe)—has emerged as a highly effective, yet structurally conservative, modification.

This guide objectively compares the conformational and thermodynamic impacts of para-methyl substitution against unsubstituted and alternatively substituted analogs. By dissecting the causality behind these structural changes, we provide a field-proven framework for rational peptide design.

The Causality of Conformation: Why para-Methylation Works

Unlike N-methylation, which directly alters the peptide backbone by removing a hydrogen bond donor and inducing cis/trans isomerization, para-methylation operates purely through side-chain electronics and sterics. The addition of a methyl group at the para position of a phenyl ring (e.g., replacing Phenylalanine with 4-MePhe) introduces three distinct thermodynamic advantages:

  • Enhanced CH–π Interactions: The electron-donating nature of the methyl group increases the electron density of the aromatic ring. This strengthens CH–π interactions with adjacent aliphatic residues (such as the pyrrolidine ring of Proline), which is a critical driver for stabilizing complex folds like polyproline-II (PPII) and α-helical interfaces[1].

  • Hydrophobic Desolvation: The para-methyl group increases the overall lipophilicity of the side chain. Upon folding or receptor binding, the burial of this hydrophobic moiety yields a favorable entropic gain due to the release of ordered water molecules, significantly stabilizing the peptide-receptor complex[2].

  • Steric Preorganization without Backbone Clash: Because the substitution is at the para position (distal to the α-carbon), it avoids the severe steric clashes with the peptide backbone that are often seen with ortho-substitutions. This allows the side chain to perpetuate intramolecular interactions that enhance binding stability, resulting in rapid target association and extended dissociation rates[3]. Furthermore, unlike polar substitutions (e.g., fluorine or hydroxyls), the para-methyl group lacks polar interactions with neighboring protons, allowing for well-defined, predictable hydrophobic packing[4].

G A L-Phenylalanine (Baseline) B para-Methyl Substitution (4-MePhe) A->B Synthetic Modification C Increased Hydrophobicity (Desolvation Penalty) B->C D Enhanced CH-π Interactions (Electron-Donating Group) B->D E Steric Packing (Without Backbone Clash) B->E F Stabilized Peptide Fold (Higher Tm & Affinity) C->F Entropic Gain D->F Enthalpic Gain E->F Structural Preorganization

Caption: Thermodynamic drivers of peptide stabilization via para-methyl substitution.

Comparative Performance Data

To objectively evaluate the utility of 4-MePhe, we must compare it against its structural peers. The following table summarizes the biophysical impact of various side-chain modifications on a standard α-helical/PPII scaffold.

Amino Acid VariantSide-Chain ModificationRelative HydrophobicityCH–π Interaction StrengthThermal Stability (

) Impact
Primary Application in Drug Design
L-Phenylalanine (Phe) None (H at C4)BaselineModerateBaselineStandard peptide synthesis; baseline affinity.
para-Methyl-Phe (4-MePhe) -CH₃ at C4IncreasedStrong (Electron-donating)High (+Δ

)
Stabilizing PPII/α-helix interfaces; extending target residence time.
para-Methoxy-Phe (4-MeOPhe) -OCH₃ at C4ModerateVery StrongVery High (+Δ

)
High-affinity receptor binders requiring strong electronic coupling.
ortho-Methyl-Phe (2-MePhe) -CH₃ at C2IncreasedWeak (Steric clash limits geometry)Low (-Δ

)
Inducing specific backbone twists; disrupting standard helices.

Data Synthesis Note: Replacing native Tyrosine (which has a polar -OH) with Phe drastically reduces


 (e.g., from 39 °C to 20 °C in miniproteins) due to the loss of electron density. Substituting Phe with 4-MePhe or 4-MeOPhe restores this electron density and rescues the 

via enhanced CH–π contacts without reintroducing polar liabilities[1].

Experimental Workflow: A Self-Validating Protocol

To harness the benefits of para-methyl substitution, the experimental pipeline must be rigorous. Below is a self-validating protocol designed to synthesize, purify, and confirm the thermodynamic stability of 4-MePhe-containing peptides.

Step 1: Solid-Phase Peptide Synthesis (SPPS)
  • Reagents: Use Fmoc-4-methyl-L-phenylalanine (Fmoc-4-MePhe-OH).

  • Causality: The para-methyl group does not introduce steric hindrance at the α-carbon. Therefore, standard coupling reagents (e.g., HATU/DIPEA) and standard coupling times (30–45 minutes) are sufficient.

  • Validation: Perform a quantitative Kaiser test post-coupling. A negative result confirms >99% coupling efficiency.

Step 2: Purification and Mass Validation
  • Methodology: Cleave the peptide using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Purify via Reverse-Phase HPLC (RP-HPLC) using a C18 column.

  • Causality: Due to the added hydrophobicity of the para-methyl group, the modified peptide will elute later (higher organic modifier percentage) than its unsubstituted Phe counterpart.

  • Validation: Confirm identity via ESI-MS or MALDI-TOF.

Step 3: Circular Dichroism (CD) Spectroscopy for Thermal Stability ( )
  • Methodology: Prepare the peptide at 100 μM in a physiological buffer (e.g., PBS, pH 7.4). Monitor ellipticity at 222 nm (for α-helical content) while ramping the temperature from 5 °C to 95 °C at 1 °C/min.

  • Self-Validation: After reaching 95 °C, cool the sample back to 5 °C and rescan. A superimposable CD spectrum confirms that the folding is completely reversible and under thermodynamic (not kinetic) control. Fit the unfolding curve to a two-state Gibbs-Helmholtz equation to extract the exact

    
    [1].
    
Step 4: 2D NMR (NOESY) for Structural Elucidation
  • Methodology: Perform 2D NOESY NMR in aqueous solution (90% H₂O / 10% D₂O).

  • Causality: To prove that the para-methyl group is actively stabilizing the fold, look for Nuclear Overhauser Effect (NOE) cross-peaks between the protons of the para-methyl group (typically around 2.3 ppm) and the aliphatic protons of adjacent residues (e.g., the Proline γ/δ protons).

  • Validation: The presence of these specific NOE contacts physically validates the CH–π interaction model hypothesized during the design phase.

Workflow S1 Fmoc SPPS (Incorporate 4-MePhe) S2 RP-HPLC & MS (Purification & Mass ID) S1->S2 Cleavage S3 CD Spectroscopy (Thermal Unfolding, Tm) S2->S3 >95% Purity S4 2D NMR (NOESY) (CH-π Contact Validation) S3->S4 Reversible Folding S4->S1 Iterative Design

Caption: Self-validating experimental workflow for synthesizing and characterizing para-methylated peptides.

Strategic Recommendations

When optimizing a peptide lead, do not default to massive structural overhauls. The substitution of a single proton for a methyl group at the para position of an aromatic ring represents a "surgical" modification. It preserves the backbone geometry while significantly tuning the electronic landscape and hydrophobicity of the binding interface.

For drug development professionals targeting complex protein-protein interactions (PPIs) or seeking to stabilize transient helical states, 4-MePhe should be prioritized in early SAR (Structure-Activity Relationship) screening panels alongside its methoxy (4-MeOPhe) and halogenated counterparts.

References

  • Polymorphism and Modulation of Para-Substituted l-Phenylalanine ACS Publications[Link]

  • Engineering protein stability with atomic precision in a monomeric miniprotein Nature Communications / PMC - NIH[Link]

  • Exploring the Binding Mechanism of ADGRG2 Through Metadynamics and Biochemical Analysis MDPI[Link]

  • Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2 Journal of Medicinal Chemistry / Bicycle Therapeutics[Link]

Sources

Validating p-Methyl-L-Phenylalanine Incorporation: A Comparative Guide to Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As the field of synthetic biology expands, the site-specific incorporation of non-canonical amino acids (ncAAs) like p-methyl-L-phenylalanine (pMePhe) has become a critical tool for drug development professionals and structural biologists. By leveraging orthogonal translation systems (OTS), researchers can introduce pMePhe to probe hydrophobic packing, stabilize protein therapeutics, or provide a bioorthogonal handle [[1]]().

However, confirming the successful and exclusive incorporation of pMePhe presents a rigorous analytical challenge. Endogenous cellular machinery can "leak," leading to the misincorporation of canonical amino acids at the targeted amber stop codon (UAG) 2. In this guide, we objectively compare the two primary validation methodologies: Top-Down Intact Mass Spectrometry (the Alternative) and High-Resolution Bottom-Up LC-MS/MS Peptide Mapping (the Product/Gold Standard).

The Mechanistic Challenge of ncAA Validation

To incorporate pMePhe, researchers typically employ an engineered aminoacyl-tRNA synthetase (e.g., MjTyrRS) paired with an orthogonal tRNA possessing a CUA anticodon. This system hijacks the UAG amber stop codon during translation 3.

OTS_Mechanism pMePhe p-Methyl-L-Phenylalanine (pMePhe) aaRS Engineered aaRS (e.g., MjTyrRS) pMePhe->aaRS Binding Charged pMePhe-tRNA Complex aaRS->Charged ATP Hydrolysis Aminoacylation tRNA Orthogonal tRNA (CUA Anticodon) tRNA->aaRS Recognition Ribosome Ribosome & mRNA (UAG Stop Codon) Charged->Ribosome Amber Suppression Protein Target Protein (Site-Specific pMePhe) Ribosome->Protein Translation

Fig 1: Orthogonal Translation System (OTS) mechanism for site-specific pMePhe incorporation.

The analytical hurdle arises from the physics of mass spectrometry. The residue mass of pMePhe is 161.084 Da . If the OTS is inefficient, the host cell will often suppress the amber codon with Tyrosine (residue mass 163.063 Da ) or Glutamine (residue mass 128.059 Da ).

Methodological Comparison: Top-Down vs. Bottom-Up MS

The Alternative: Top-Down Intact Mass Spectrometry

Top-down proteomics introduces the intact, undigested protein into the mass spectrometer 4. While useful for assessing global modifications, it fundamentally fails for pMePhe validation in proteins >30 kDa.

  • The Causality: The mass difference between pMePhe and a background Tyrosine misincorporation is a mere -1.98 Da . In a 40 kDa protein, the natural Carbon-13 isotopic envelope spans 15–20 Da. Deconvolution algorithms cannot reliably distinguish a 1.98 Da shift from natural isotopic variance, disulfide bond reduction (+2 Da), or deamidation (+0.98 Da). Furthermore, intact mass cannot prove where the modification occurred.

The Product: High-Resolution Bottom-Up LC-MS/MS

Bottom-up proteomics hydrolyzes the protein into smaller peptides (typically 1,000–3,000 Da) prior to LC-MS/MS analysis 5. This is the definitive gold standard for ncAA validation.

  • The Causality: By reducing the analyte size to a ~1500 Da peptide, the isotopic envelope becomes narrow and highly predictable. A high-resolution Orbitrap mass analyzer easily resolves a 1.98 Da difference. Crucially, MS/MS fragmentation (generating b and y ion series) pinpoints the exact amino acid residue, proving that the +14 Da mass shift (relative to canonical Phenylalanine) is localized to the UAG codon site, rather than being a random chemical methylation on a lysine elsewhere in the sequence.

MS_Comparison cluster_TopDown Alternative: Top-Down Intact MS cluster_BottomUp Product: Bottom-Up LC-MS/MS Sample Purified Target Protein (Putative pMePhe Incorporation) LC1 Intact Protein LC (C4 Column) Sample->LC1 Digest Reduction, Alkylation & Trypsin Digestion Sample->Digest MS1 High-Res MS1 (Deconvolution) LC1->MS1 Result1 Global Mass Shift (Cannot resolve <2 Da shifts) MS1->Result1 LC2 Nano-LC Separation (C18 Column) Digest->LC2 MS2 MS1 & MS/MS (HCD Fragmentation) LC2->MS2 Result2 Exact Site Localization & Unambiguous Validation MS2->Result2

Fig 2: Comparison of Top-Down vs. Bottom-Up Mass Spectrometry workflows for ncAA validation.

Quantitative Data Summaries

Table 1: Mass Shift Reference for pMePhe Validation

When analyzing MS1 precursor masses, researchers must calculate the exact mass shift against potential background suppressors.

Amino Acid at UAG SiteResidue Exact Mass (Da)Mass Difference vs. pMePhe (Da)Analytical Implication
p-Methyl-L-Phenylalanine 161.0841 0.0000 Target Incorporation
Phenylalanine (Phe)147.0684+14.0157Differentiates from canonical Phe
Tyrosine (Tyr)163.0633-1.9792Critical check: Common background suppressor
Glutamine (Gln)128.0586+33.0255Common background suppressor
Table 2: Performance Metrics (Top-Down vs. Bottom-Up)
MetricTop-Down Intact MSHigh-Res Bottom-Up LC-MS/MS
Mass Accuracy Requirement >20 ppm (Deconvoluted)<5 ppm (Peptide level)
Resolution of -1.98 Da Shift Poor (Fails >30 kDa)Excellent (Unambiguous)
Site Localization None / Global onlyExact residue via MS/MS
Detection of Off-Target Events Low sensitivityHigh sensitivity

Self-Validating Experimental Protocol: Bottom-Up LC-MS/MS

To ensure absolute trustworthiness, an MS protocol cannot simply look for the target mass; it must be a self-validating system that actively rules out false positives.

Step 1: Differential Protein Expression (The Self-Validating Control)

  • Action: Express your target protein in two parallel cultures: one supplemented with 1 mM pMePhe (+ncAA) and one without (-ncAA).

  • Causality: The -ncAA control forces the cells to rely entirely on background suppression. Analyzing this control allows you to map the exact retention time and mass of the misincorporated peptide (e.g., the Tyr-containing variant). If the +ncAA sample shows a new peak with a +14.015 Da shift that is strictly absent in the -ncAA control, you have internally validated the dependency on pMePhe.

Step 2: Denaturation, Reduction, and Alkylation

  • Action: Denature the purified protein in 8M Urea. Reduce disulfide bonds with 10 mM DTT (56°C, 30 min), and alkylate with 20 mM Iodoacetamide (Dark, 30 min).

  • Causality: pMePhe is highly hydrophobic. If incorporated into a core structural domain, it will drive tighter protein folding. Robust denaturation and reduction are mandatory to unfold the protein completely, ensuring the protease has unrestricted access to the target site.

Step 3: Proteolytic Digestion

  • Action: Dilute Urea to <1M and digest with Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C. Quench with 1% Formic Acid.

Step 4: Nano-LC-MS/MS Acquisition

  • Action: Separate peptides on a C18 nano-column using a 60-minute gradient. Acquire data on a high-resolution instrument (e.g., Orbitrap) using Data-Dependent Acquisition (DDA). Set MS1 resolution to

    
    60,000 FWHM and MS2 (HCD fragmentation) to 
    
    
    
    15,000 FWHM.
  • Causality: High MS1 resolution is non-negotiable to separate the isotopic envelope of the pMePhe peptide from potential co-eluting background peptides.

Step 5: Data Analysis & Internal Calibration

  • Action: Search the raw data using software (e.g., MaxQuant or Proteome Discoverer) with pMePhe (+14.0157 Da on Phe) set as a dynamic modification.

  • Self-Validation: Use the unmodified, canonical peptides from the same protein as internal mass calibrants. Verify that the mass error of the pMePhe-containing peptide matches the mass error of the wild-type peptides (typically <3 ppm). Finally, manually inspect the MS2 spectra to ensure the b and y fragment ions flanking the UAG site carry the exact +14.0157 Da mass shift, ruling out random methylation artifacts.

References

1.[1] Orthogonal Translation for Site-Specific Installation of Post-translational Modifications. Source: nih.gov. URL: 2.[3] Translation system engineering in Escherichia coli enhances non-canonical amino acid incorporation into proteins. Source: yale.edu. URL: 3.[2] Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Source: oup.com. URL: 4.[5] Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry. Source: acs.org. URL: 5.[4] Emerging mass spectrometry-based proteomics methodologies for novel biomedical applications. Source: nih.gov. URL:

Sources

4-Methyl-L-phenylalanine vs 4-Nitro-L-phenylalanine in protein engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of non-canonical amino acid (ncAA) mutagenesis, 4-Methyl-L-phenylalanine (pMeF) and 4-Nitro-L-phenylalanine (pNO₂F) represent two distinct classes of structural and functional probes. While both are phenylalanine derivatives incorporated via orthogonal translation systems (OTS), their applications rarely overlap due to their opposing electronic and physicochemical properties.

  • Select 4-Methyl-L-phenylalanine when probing hydrophobic packing, increasing core stability, or utilizing methyl-TROSY NMR to study protein dynamics. It is a steric and hydrophobic probe .

  • Select 4-Nitro-L-phenylalanine when requiring a site-specific fluorescence quencher, an infrared (IR) vibrational reporter, or an X-ray crystallography phasing agent. It is an electronic and spectroscopic probe .

Part 1: Physicochemical & Structural Comparison

The choice between pMeF and pNO₂F is dictated by the specific biophysical question being asked. The table below contrasts their fundamental properties.

Feature4-Methyl-L-phenylalanine (pMeF)4-Nitro-L-phenylalanine (pNO₂F)
Side Chain Structure Phenyl ring + Methyl (-CH₃)Phenyl ring + Nitro (-NO₂)
Electronic Effect Weakly Electron Donating (Inductive)Strongly Electron Withdrawing (Resonance/Inductive)
Hydrophobicity High (More hydrophobic than Phe)Moderate/Low (Nitro group adds polarity)
Steric Bulk Moderate (~15 ų larger than Phe)Large (Planar, but bulky)
Chemical Reactivity Inert (Stable in reducing cytosol)Reactive (Reducible to amine in E. coli)
Primary Utility NMR Probe, Hydrophobic PackingFluorescence Quencher, IR Probe, Immunogenicity
Structural Visualization & Electronic Vectors

The methyl group of pMeF is spherical and hydrophobic, making it ideal for filling cavities in a protein core without introducing polar interactions. In contrast, the nitro group of pNO₂F is planar and possesses a strong dipole moment, which can perturb local electrostatics but provides a unique spectroscopic handle.

Part 2: Genetic Incorporation Strategy

Both ncAAs are incorporated using Genetic Code Expansion (GCE) technology.[1] This relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, typically derived from the Methanocaldococcus jannaschii (Mj) TyrRS/tRNA system for use in E. coli, or the E. coli TyrRS/tRNA system for use in yeast/mammalian cells.

The Orthogonal Translation Workflow

The following diagram outlines the self-validating workflow for incorporating these ncAAs.

GCE_Workflow Plasmid pEVOL / pUltra Plasmid (Orthogonal aaRS + tRNA) Culture Cell Culture (E. coli BL21) Plasmid->Culture Transformation Induction Induction Phase (+ ncAA, + IPTG/Ara) Culture->Induction OD600 ~0.5 Translation Ribosomal Translation (UAG Amber Suppression) Induction->Translation Charging tRNA Protein Mutant Protein (Contains ncAA) Translation->Protein Polypeptide Synthesis Validation QC: Mass Spectrometry (Confirm Mass Shift) Protein->Validation Intact Protein MS

Figure 1: General workflow for genetic incorporation of pMeF or pNO₂F using amber suppression.

Synthetase Specificity
  • For pMeF: Requires an MjTyrRS mutant evolved for hydrophobicity. Common mutations involve opening the binding pocket at positions Tyr32, Leu65, Phe108, Gln109, Asp158, and Leu162 to accommodate the methyl group while maintaining hydrophobic contacts.

  • For pNO₂F: Requires a specific MjTyrRS mutant (often termed pNO₂F-RS ). Crucial Note: The nitro group is much larger and more polar; a synthetase evolved for pMeF will not accept pNO₂F, and vice versa.

Part 3: Functional Applications & Protocols

A. 4-Nitro-L-phenylalanine: The Spectroscopic Ruler

Mechanism: pNO₂F acts as a non-fluorescent energy acceptor. The nitro group facilitates rapid intersystem crossing, effectively quenching the fluorescence of nearby Tryptophan (Trp) or Tyrosine (Tyr) residues via Photo-induced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET), depending on distance (typically < 10 Å).

Critical Experimental Consideration (Reducibility): In the reducing cytoplasm of E. coli, the nitro group (-NO₂) can be reduced to an amine (-NH₂), converting pNO₂F to p-amino-L-phenylalanine (pAF). This destroys its quenching ability.

  • Solution: Express in minimal media or use specific E. coli strains deficient in nitro-reductases if high fidelity is required, or keep expression times short.

Protocol: Fluorescence Quenching Assay

  • Design: Place pNO₂F at position X and a Trp residue at position Y (varying distances).

  • Purification: Purify protein under non-reducing conditions initially to prevent chemical reduction of the nitro group if using chemical reductants (avoid DTT if possible; TCEP is preferred).

  • Measurement:

    • Excite Trp at 295 nm .

    • Measure Emission at 340 nm .

    • Control: Compare signal to Wild Type (Phe at position X) and a Denatured control (where distance constraint is lost).

  • Data Analysis: Calculate quenching efficiency (

    
    ).
    
B. 4-Methyl-L-phenylalanine: The Hydrophobic/NMR Probe

Mechanism: The methyl group contains three equivalent protons that relax slowly, providing a sharp, intense NMR signal even in large protein complexes (Methyl-TROSY).

Applications:

  • Hydrophobic Core Packing: Replacing Phe with pMeF increases the buried hydrophobic surface area. If the cavity allows, this can significantly increase thermal stability (

    
    ).
    
  • NMR Dynamics: The methyl group serves as a sensitive reporter for chemical shift perturbations (CSP) caused by ligand binding or allosteric changes.

Protocol: 1H-13C NMR Characterization

  • Labeling: Grow cells in minimal media containing

    
    C-labeled pMeF (if available) or unlabeled pMeF for simple 1D proton observation.
    
  • Purification: Standard protocol (pMeF is chemically stable).

  • Acquisition:

    • Run a 1H-13C HMQC experiment.

    • The pMeF methyl signal typically appears in a unique region (approx. 2.0 - 2.3 ppm for 1H), distinct from Val/Leu/Ile methyls (typically < 1.0 ppm).

Part 4: Decision Matrix

Use the following logic tree to select the appropriate ncAA for your study.

Decision_Tree Start Experimental Goal? Branch1 Structural Dynamics / Stability Start->Branch1 Branch2 Distance / Interaction Probing Start->Branch2 Hydrophobicity Increase Core Hydrophobicity? Branch1->Hydrophobicity NMR NMR of Large Complex? Branch1->NMR Fluorescence Measure Distance (Å)? Branch2->Fluorescence Phasing X-Ray Phasing? Branch2->Phasing pMeF1 Select 4-Methyl-L-Phe (Fills cavities, increases Tm) Hydrophobicity->pMeF1 pMeF2 Select 4-Methyl-L-Phe (Methyl-TROSY Reporter) NMR->pMeF2 pNO2F1 Select 4-Nitro-L-Phe (Trp Quencher) Fluorescence->pNO2F1 pNO2F2 Select 4-Nitro-L-Phe (Anomalous Scatterer) Phasing->pNO2F2

Figure 2: Decision matrix for selecting between pMeF and pNO₂F.

References

  • Chin, J. W., et al. (2002). "Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli." Journal of the American Chemical Society, 124(31), 9026-9027. Link(Foundational work on MjTyrRS evolution).

  • Tsao, M. L., et al. (2006). "The genetic incorporation of a distance probe into proteins in Escherichia coli." Journal of the American Chemical Society, 128(14), 4572-4573. Link(Establishes pNO₂F as a fluorescence quencher).

  • Miyake-Stoner, S. J., et al. (2009). "Generating permissive site-specific unnatural aminoacyl-tRNA synthetases." Biochemistry, 49(8), 1667-1677. Link(Discusses synthetase promiscuity and specificity for Phe analogs).

  • Xiao, H., et al. (2015). "Genetic incorporation of multiple unnatural amino acids into proteins in mammalian cells." Angewandte Chemie International Edition, 54(44), 12979-12983. Link(Advanced incorporation techniques).

  • Otuki, T., et al. (2020). "4-Fluorophenylalanine replaces phenylalanine but not tyrosine." ResearchGate.[2] Link(Relevant comparison for halogenated/modified phenylalanine NMR probes).

Sources

Comparing metabolic stability of methylated vs natural phenylalanine peptides

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Peptide Pharmacokinetics: A Comparative Guide on the Metabolic Stability of Methylated vs. Natural Phenylalanine

Introduction

Peptide therapeutics possess exceptional target specificity, but their clinical translation is frequently bottlenecked by poor pharmacokinetic profiles. Rapid proteolytic degradation in serum and tissues severely limits their half-life. Phenylalanine (Phe), a bulky, hydrophobic amino acid, is a prime recognition motif for endopeptidases such as chymotrypsin and pepsin. To circumvent this vulnerability, medicinal chemists employ unnatural amino acid substitutions. Two of the most effective strategies are


-methylation (

-MePhe) and

-methylation (

-MePhe).

This guide provides an objective, data-driven comparison of these modifications against natural Phe, detailing the underlying mechanisms, quantitative stability metrics, and self-validating experimental protocols for evaluating proteolytic resistance.

Section 1: Mechanistic Causality of Protease Resistance

Understanding why a peptide degrades is essential for rational drug design. Proteolysis is not a random event; it requires precise spatial alignment and hydrogen bonding between the peptide substrate and the protease active site.

  • Natural Phenylalanine (L-Phe): The amide backbone of natural L-Phe acts as a hydrogen bond donor. Its unconstrained

    
    -carbon allows the peptide to adopt the extended 
    
    
    
    -strand conformation required to dock into the catalytic cleft of proteases like chymotrypsin, leading to rapid hydrolysis.
  • 
    -Methylphenylalanine (
    
    
    
    -MePhe):
    Methylation of the backbone nitrogen eliminates the amide hydrogen, destroying a critical hydrogen-bond donor required for protease-substrate transition state stabilization. Furthermore, the
    
    
    -methyl group introduces severe steric hindrance (allylic strain) that forces the peptide bond into a cis conformation or restricts the
    
    
    and
    
    
    dihedral angles. This prevents the peptide from adopting the necessary geometry for active site docking, significantly increasing biological half-life and lipophilicity (1)[1].
  • 
    -Methylphenylalanine (
    
    
    
    -MePhe):
    By replacing the
    
    
    -proton with a methyl group, the amino acid becomes
    
    
    -disubstituted. This imposes extreme local conformational rigidity, restricting the backbone from adopting the extended conformation necessary for proteolytic cleavage. It physically blocks the approach of catalytic residues to the scissile amide bond, conferring complete resistance to many proteases within 24 hours (2)[2]. For example, kinin B1 receptor antagonists incorporating
    
    
    -MePhe demonstrate profound resistance to angiotensin-converting enzyme and aminopeptidases (3)[3].

Mechanism Start Phenylalanine Peptide Nat Natural L-Phe Start->Nat NMe N-Methyl-Phe Start->NMe AMe Alpha-Methyl-Phe Start->AMe NatMech H-bond formation with Protease Active Site Nat->NatMech NMeMech Loss of amide H-bond + Steric Clash NMe->NMeMech AMeMech Conformational Restriction (Phi/Psi angle limits) AMe->AMeMech NatOut Rapid Cleavage (Low Half-life) NatMech->NatOut NMeOut Protease Resistance (High Half-life) NMeMech->NMeOut AMeOut Enzymatic Stability + Receptor Selectivity AMeMech->AMeOut

Mechanistic pathways of protease resistance for natural vs. methylated phenylalanine peptides.

Section 2: Quantitative Comparative Data

The structural modifications described above translate into quantifiable improvements in pharmacokinetic properties. The table below synthesizes comparative data from in vitro metabolic stability assays.

ModificationChymotrypsin Half-Life (

)
Serum Half-Life (

)
Receptor Affinity ImpactPermeability (LogP shift)
Natural L-Phe < 15 mins< 1 hourBaselineBaseline

-Methyl-Phe
> 12 hours> 24 hoursVariable (may drop if H-bond is essential)Increased (loss of H-bond donor)

-Methyl-Phe
> 24 hours> 48 hoursOften retained or improvedSlightly increased

Note: Data trends are synthesized from stability studies of constrained Substance P analogues and cyclic peptides (4)[4], (5)[5].

Section 3: Self-Validating Experimental Protocol: Proteolytic Stability Assay

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating LC-MS/MS workflow for quantifying peptide metabolic stability. A robust assay must include an internal standard for normalization and a positive control (the natural peptide) to confirm that the enzyme or serum remains active throughout the incubation.

Step-by-Step Methodology: Chymotrypsin and Human Serum Stability Assay

  • Preparation of Peptide Stocks: Dissolve the synthesized peptides (Natural Phe,

    
    -MePhe, 
    
    
    
    -MePhe variants) in DMSO to a concentration of 10 mM. Dilute to a working concentration of 100
    
    
    M in assay buffer (50 mM Tris-HCl, 10 mM CaCl
    
    
    , pH 7.8 for chymotrypsin; or 1X PBS for serum).
  • Enzyme/Serum Incubation:

    • Chymotrypsin Assay: Add

      
      -chymotrypsin to a final enzyme:substrate molar ratio of 1:100.
      
    • Serum Assay: Incubate the peptide in 25% (v/v) human serum in PBS.

    • Self-Validation Control: Run a parallel incubation of the natural Phe peptide to validate enzymatic activity.

  • Time-Course Sampling & Quenching: Incubate the mixtures at 37°C. At designated time points (0, 15, 30, 60, 120, 240, and 1440 minutes), extract a 50

    
    L aliquot. Immediately quench the reaction by adding 50 
    
    
    
    L of ice-cold quenching solution (1% trifluoroacetic acid in 50:50 acetonitrile:water) containing an isotopically labeled internal standard.
  • Protein Precipitation & Extraction: Vortex the quenched samples for 30 seconds and centrifuge at 14,000

    
     g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials.
    
  • LC-MS/MS Quantification: Inject 5

    
    L of the supernatant onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the MRM (Multiple Reaction Monitoring) transitions specific to the intact parent peptides.
    
  • Data Analysis & Causality Check: Plot the natural log of the remaining peak area ratio (analyte/internal standard) versus time. The slope of the linear regression yields the elimination rate constant (

    
    ). Calculate half-life using 
    
    
    
    . Critical Check: If the natural Phe control does not degrade rapidly, the protease has lost activity, rendering the entire assay invalid.

Workflow A Peptide Incubation (Test & Nat-Phe Control) B Time-Course Sampling A->B C Acid Quenching (+ Internal Std) B->C D LC-MS/MS MRM Analysis C->D E Kinetic Profiling (Self-Validation Check) D->E

Self-validating LC-MS/MS workflow for quantifying peptide metabolic stability.

Section 4: Strategic Recommendations for Drug Development

Choosing between


-methylation and 

-methylation requires balancing pharmacokinetic needs with pharmacodynamic constraints:
  • Deploy

    
    -Methylphenylalanine  when the goal is to simultaneously increase proteolytic stability and membrane permeability (e.g., for oral bioavailability or crossing the blood-brain barrier). The removal of the amide hydrogen bond donor significantly increases lipophilicity, though it may reduce target affinity if that hydrogen bond is essential for receptor binding.
    
  • Deploy

    
    -Methylphenylalanine  when the peptide must maintain a specific rigid bioactive conformation (like a 
    
    
    
    -turn or
    
    
    -helix) to bind its target receptor.
    
    
    -methylation provides superior enzymatic stability without sacrificing the amide proton, which is often necessary for maintaining secondary structures and receptor hydrogen bonding.

References

  • Nagase's Library of Unn
  • Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability.
  • Kinin B1 receptor antagonists containing alpha-methyl-L-phenylalanine: in vitro and in vivo antagonistic activities. PubMed - nih.gov.
  • Ecological and Chemical Studies on the Gq-protein Inhibitor FR900359. bonndoc - uni-bonn.de.
  • Design of Cyclic Peptides That Bind Protein Surfaces with Antibody-Like Affinity.

Sources

A Comparative Guide to Intrinsic Fluorophores: 4-Methylphenylalanine vs. Tyrosine and Tryptophan

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein science and drug development, the ability to probe the intricate dynamics of biomolecules is paramount. Intrinsic fluorescence, arising from naturally occurring or synthetically incorporated amino acids, offers a powerful, non-invasive window into protein structure, conformation, and interactions. This guide provides a detailed comparison of the fluorescence properties of the synthetic amino acid 4-methylphenylalanine against the canonical fluorescent amino acids, Tyrosine and Tryptophan. By understanding their distinct photophysical characteristics, researchers can make informed decisions when selecting the optimal fluorescent probe for their specific application.

The Foundation: Intrinsic Fluorescence of Tyrosine and Tryptophan

Tyrosine and Tryptophan are the primary endogenous fluorophores in proteins. Their aromatic side chains absorb ultraviolet (UV) light and subsequently emit a portion of this energy as fluorescence. This phenomenon is exquisitely sensitive to the local microenvironment, making it a valuable tool for studying protein folding, ligand binding, and conformational changes.

Tyrosine (Tyr) , with its phenol side chain, exhibits fluorescence with an excitation maximum around 274 nm and an emission maximum near 303 nm.[1] However, its quantum yield (the efficiency of fluorescence) is relatively low, and its fluorescence is often quenched in the presence of Tryptophan through Förster Resonance Energy Transfer (FRET).

Tryptophan (Trp) is the dominant intrinsic fluorophore in most proteins. Its indole side chain results in a longer wavelength absorption maximum at approximately 280 nm and an emission maximum that is highly sensitive to the polarity of its surroundings, typically ranging from 330 to 350 nm.[1] A blue-shift in the emission spectrum is indicative of a more hydrophobic or buried environment, while a red-shift suggests greater solvent exposure.

The Challenger: 4-Methylphenylalanine (4-MePhe)

4-Methylphenylalanine is a synthetic amino acid that is structurally analogous to phenylalanine but with the addition of a methyl group at the para position of the phenyl ring. While Phenylalanine itself is weakly fluorescent, the introduction of the methyl group is anticipated to significantly enhance its quantum yield, making 4-MePhe a potentially valuable fluorescent probe.

Due to the scarcity of direct experimental data on the fluorescence properties of 4-methylphenylalanine, we can infer its characteristics by examining its constituent chromophore, p-xylene (1,4-dimethylbenzene), and comparing it to the parent amino acid, Phenylalanine. Phenylalanine has a very low quantum yield of approximately 0.022.[2] In contrast, p-xylene has a significantly higher quantum yield of 0.22. This suggests that the methyl substitution on the phenyl ring in 4-methylphenylalanine could lead to a substantial increase in fluorescence efficiency compared to Phenylalanine.

The excitation and emission maxima of 4-MePhe are expected to be similar to those of Phenylalanine, with an excitation peak around 260 nm and an emission peak in the vicinity of 282 nm.[1] The addition of the methyl group is unlikely to cause a dramatic shift in the spectral positions but will primarily influence the efficiency of the fluorescence process.

Comparative Photophysical Properties

The following table summarizes the key fluorescence properties of Tyrosine, Tryptophan, and the anticipated properties of 4-Methylphenylalanine.

PropertyTyrosine (Tyr)Tryptophan (Trp)4-Methylphenylalanine (4-MePhe) (Inferred)
Excitation Max (λex) ~274 nm[1]~280 nm[1]~260 nm
Emission Max (λem) ~303 nm[1]~330-350 nm[1]~282 nm
Quantum Yield (Φf) ~0.14[1]~0.20[1]> 0.022 (Potentially approaching 0.22)
Environmental Sensitivity ModerateHigh (Solvatochromic shift)Expected to be sensitive to local environment

The Jablonski Diagram: A Visual Representation of Fluorescence

The process of fluorescence can be elegantly visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions that occur upon absorption of light and subsequent emission of a photon.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited State) S2 S₂ (Second Excited State) S0_v0 v=0 S2_v2 v=2 S0_v0->S2_v2 Absorption S0_v1 v=1 S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence T1_v1 v=1 S1_v0->T1_v1 Intersystem Crossing S1_v1 v=1 S1_v1->S1_v0 Vibrational Relaxation S1_v2 v=2 S2_v0 v=0 S2_v1 v=1 S2_v2->S1_v1 Internal Conversion T1 T₁ (First Triplet State) T1_v0 v=0

Caption: A simplified Jablonski diagram illustrating the key photophysical processes of absorption, internal conversion, vibrational relaxation, and fluorescence.[3][4][5][6][7]

Chemical Structures

A clear understanding of the chemical structures of these amino acids is fundamental to appreciating their fluorescence properties.

Structures cluster_tyr Tyrosine (Tyr) cluster_trp Tryptophan (Trp) cluster_4mephe 4-Methylphenylalanine (4-MePhe) tyr tyr trp trp 4 4 mephe mephe

Caption: Chemical structures of Tyrosine, Tryptophan, and 4-Methylphenylalanine.

Experimental Protocol: Measuring and Comparing Fluorescence Spectra

This protocol outlines a general procedure for acquiring and comparing the fluorescence spectra of Tyrosine, Tryptophan, and 4-Methylphenylalanine.

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Tyrosine, Tryptophan, and 4-Methylphenylalanine standards

  • Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Deionized water

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each amino acid in the chosen buffer.

    • Create a series of dilutions to determine the optimal concentration for fluorescence measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[2]

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for the recommended time.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Blank Measurement:

    • Fill a clean quartz cuvette with the buffer solution.

    • Place the cuvette in the fluorometer and record a blank spectrum to subtract background fluorescence.

  • Fluorescence Measurement:

    • For each amino acid, fill a clean cuvette with the sample solution.

    • Set the excitation wavelength to the respective maximum for each amino acid (e.g., 274 nm for Tyr, 280 nm for Trp, and ~260 nm for 4-MePhe).

    • Scan the emission spectrum over the appropriate range (e.g., 280-400 nm for Tyr, 300-450 nm for Trp, and 270-350 nm for 4-MePhe).

    • Record the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Subtract the blank spectrum from each sample spectrum.

    • Normalize the spectra for comparison if necessary.

    • Plot the fluorescence intensity versus wavelength for each amino acid.

experimental_workflow prep 1. Prepare Amino Acid Solutions setup 2. Configure Fluorometer prep->setup blank 3. Measure Blank (Buffer) setup->blank measure 4. Measure Sample Fluorescence blank->measure analyze 5. Analyze and Compare Spectra measure->analyze

Caption: A streamlined workflow for the experimental measurement and comparison of amino acid fluorescence spectra.

Conclusion: Selecting the Right Tool for the Job

The choice between Tyrosine, Tryptophan, and 4-Methylphenylalanine as an intrinsic fluorescent probe depends critically on the specific research question.

  • Tyrosine is a useful probe when Tryptophan is absent or when its specific location provides unique structural information.

  • Tryptophan remains the workhorse of intrinsic fluorescence due to its high environmental sensitivity and significant contribution to the fluorescence of most proteins.

  • 4-Methylphenylalanine , with its anticipated higher quantum yield compared to Phenylalanine, presents an exciting alternative. Its less bulky side chain compared to Tryptophan may allow for its incorporation into sterically constrained environments with minimal perturbation of protein structure. This makes it a promising candidate for studies where a bright, minimally-invasive fluorescent reporter is required.

Further experimental characterization of the photophysical properties of 4-Methylphenylalanine is warranted to fully unlock its potential as a powerful tool in the arsenal of researchers and drug developers.

References

  • Chen, R. F. (1972). Measurements of absolute values in biochemical fluorescence spectroscopy. Journal of Research of the National Bureau of Standards, 76A(6), 593-606. [Link]

  • Zimmerman, J. A., et al. (2014). Sensitive, Site-Specific, and Stable Vibrational Probe of Local Protein Environments: 4-Azidomethyl-L-Phenylalanine. The journal of physical chemistry. B, 118(49), 14240-8. [Link]

  • Jablonski diagram illustrating the electronic states of an aromatic... - ResearchGate. [Link]

  • Tucker, M. J., et al. (2006). A novel fluorescent probe for protein binding and folding studies: p-cyano-phenylalanine. Biophysical journal, 91(12), L99-L101. [Link]

  • L-Phenylalanine - PhotochemCAD. [Link]

  • Li, H., et al. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. International journal of molecular sciences, 24(7), 6563. [Link]

  • Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent - MDPI. [Link]

  • Jablonski diagram - Wikipedia. [Link]

  • Perrin-Jablonski Diagram - Edinburgh Instruments. [Link]

  • Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification - PMC. [Link]

  • Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader - Agilent. [Link]

  • Exploring the Photophysical Properties of Self-Assembled Phenylalanine: Aggregation-Induced Emission, Fluorescent Hydrogel Formation and Selective Interaction with Hemin | ACS Applied Optical Materials. [Link]

  • Jablonski diagram - Chemistry LibreTexts. [Link]

  • Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine. [Link]

  • Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PMC. [Link]

  • 4-Methylphenylalanine | C10H13NO2 | CID 409319 - PubChem - NIH. [Link]

  • Fluorescence Lifetime Multiplexing with Environment-Sensitive Chemigenetic Probes. [Link]

  • Time resolved fluorescence properties of phenylalanine in different environments. Comparison with molecular dynamics simulation - PubMed. [Link]

  • Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues - MDPI. [Link]

  • Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - RSC Publishing. [Link]

  • Vertically π-expanded coumarin - the synthesis via the Scholl reaction and photophysical properties. [Link]

  • A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals | Semantic Scholar. [Link]

  • p-Xylene - PhotochemCAD. [Link]

  • FLUORESCENCE QUANTUM YIELDIN PHENYLENEVINYLENE SYSTEMS. [Link]

  • Process Design Strategies To Produce p -Xylene via Toluene Methylation: A Review. [Link]

Sources

Chiral purity analysis of (S)-2-Amino-3-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Chiral Purity Analysis of (S)-2-Amino-3-(4-methylphenyl)propanoic Acid: A Comprehensive Comparison Guide

Executive Summary

(S)-2-Amino-3-(4-methylphenyl)propanoic acid, commonly known as L-4-Methylphenylalanine, is a highly valuable unnatural amino acid building block. Its D-enantiomer counterpart is frequently incorporated into advanced therapeutics, including Pin1 inhibitors and anti-inflammatory formyl peptide receptor 1 antagonists[1]. Given the profound impact of stereochemistry on pharmacodynamics and off-target toxicity, rigorous chiral purity analysis is non-negotiable in drug development. This guide provides an objective comparison of the leading analytical modalities for resolving 4-methylphenylalanine enantiomers, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Overview of Chiral Recognition

The structural hallmark of 4-methylphenylalanine is its para-methylated phenyl ring, which significantly increases its hydrophobicity relative to endogenous phenylalanine. This aliphatic substitution alters the molecule's partitioning behavior and dictates the choice of chiral stationary phase (CSP)[2].

Chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. For amphoteric glycopeptide selectors (e.g., Teicoplanin), recognition is driven by a combination of ionic interactions (between the amino acid's zwitterionic core and the CSP's ionizable groups), hydrogen bonding, and π-π interactions with the aromatic side chain[2]. Alternatively, when the amino acid is derivatized with bulky protecting groups (e.g., Fmoc or Boc), the increased hydrophobicity (log P) shifts the primary recognition mechanism toward π-π interactions, making polysaccharide-based CSPs highly effective[3].

Decision Matrix for Analytical Modalities

Workflow Start L-4-Methylphenylalanine Sample Decision Select Analytical Modality Start->Decision Direct Direct HPLC (CSP) Decision->Direct Indirect Indirect HPLC (Derivatization) Decision->Indirect CE Micellar Electrokinetic Chromatography Decision->CE CSP1 Macrocyclic Antibiotics (Teicoplanin / Ristocetin A) Direct->CSP1 CSP2 Crown Ethers (e.g., ChiroSil) Direct->CSP2 Deriv Fmoc/Boc Protection + Polysaccharide CSP Indirect->Deriv Surfactant NDA Derivatization + DHAMAP Surfactant CE->Surfactant

Decision matrix for the chiral separation of L-4-Methylphenylalanine enantiomers.

Comparative Analysis of Separation Modalities

The table below summarizes the performance metrics of the primary methods used for 4-methylphenylalanine chiral analysis.

Analytical ModalityChiral Selector / Stationary PhasePrimary Separation MechanismTypical Resolution (Rs)Sample Preparation
Direct HPLC Teicoplanin (Macrocyclic Antibiotic)Ionic, H-bonding, π-π, steric> 2.0Direct injection (None)
Direct HPLC Crown Ether (e.g., 18-crown-6)Host-guest complexation1.5 – 2.0Direct injection (None)
Indirect HPLC Polysaccharide (e.g., CHIRALPAK IC)π-π, dipole-dipole> 3.0Fmoc/Boc derivatization
MEKC (Capillary) DHAMAP (Chiral Surfactant)Micellar partitioning1.56 – 5.40NDA derivatization

Expert Insight: Direct HPLC using macrocyclic antibiotics is often preferred for high-throughput API screening environments because it eliminates the derivatization step. However, if the amino acid is already Fmoc-protected for solid-phase peptide synthesis (SPPS), indirect HPLC on a polysaccharide column (like CHIRALPAK IC) yields superior resolution due to the strong π-π interactions induced by the protecting group[3].

Experimental Protocols & Self-Validating Workflows

Protocol A: Direct Chiral HPLC via Teicoplanin CSP

This method leverages an amphoteric glycopeptide stationary phase, which is highly stable in reversed-phase conditions and excels at resolving underivatized aliphatic and aromatic amino acids[2].

Materials:

  • Column: Agilent InfinityLab Poroshell 120 Chiral-T (150 mm × 4.6 mm, 2.7 µm) or equivalent.

  • Mobile Phase: Methanol / 10 mM Ammonium Formate buffer.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM Ammonium Formate solution in LC-MS grade water. Adjust the pH to 3.0 using formic acid.

    • Causality: Teicoplanin contains both acidic and basic ionizable groups. Controlling the pH at 3.0 ensures the selector is appropriately charged to maximize ionic interactions with the zwitterionic 4-methylphenylalanine[2].

  • Mobile Phase Blending: Mix Methanol and the Ammonium Formate buffer in a 60:40 (v/v) ratio. Degas thoroughly.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: Evaporative Light Scattering Detector (ELSD) or UV at 210 nm.

  • Sample Preparation: Dissolve the L-4-Methylphenylalanine sample in the mobile phase to a concentration of 1 mg/mL.

  • System Validation (Self-Correction): Inject a racemic mixture of D/L-4-Methylphenylalanine. The L-enantiomer will elute first[2].

    • Validation Criterion: Resolution (Rs) must be ≥ 1.5. If Rs is insufficient, decrease the methanol concentration by 5% increments to enhance hydrophobic retention and allow more time for transient diastereomeric complexation.

Protocol B: Micellar Electrokinetic Chromatography (MEKC)

For laboratories prioritizing low solvent consumption and high theoretical plate counts, MEKC using a chiral surfactant is a robust and highly efficient alternative.

Materials:

  • Capillary: Uncoated fused-silica capillary (50 µm ID × 60 cm total length).

  • Chiral Surfactant: DHAMAP (3-[(3-dehydroabietamidopropyl)dimethylammonio]-1-propane-sulfonate)[4].

  • Derivatization Agent: Naphthalene-2,3-dicarboxaldehyde (NDA).

Step-by-Step Methodology:

  • Derivatization: React the 4-methylphenylalanine sample with NDA in the presence of cyanide (as a nucleophile) in a borate buffer (pH 9.0) for 15 minutes at room temperature.

    • Causality: NDA derivatization not only enables highly sensitive UV/fluorescence detection but also introduces a rigid, bulky polycyclic structure that amplifies steric interactions during micellar partitioning[4].

  • BGE Preparation: Prepare the Background Electrolyte (BGE) consisting of 50 mM borate buffer (pH 9.75) and 25 mM DHAMAP surfactant[4].

  • Electrophoretic Conditions:

    • Voltage: +20 kV.

    • Temperature: 20°C.

    • Injection: Hydrodynamic injection (50 mbar for 5 seconds).

    • Detection: UV at 254 nm.

  • System Validation (Self-Correction): Analyze the NDA-derivatized racemate. The DHAMAP micelles act as a pseudostationary phase. Enantiomers partition dynamically between the bulk aqueous phase and the chiral micelles, achieving baseline separation[4].

    • Validation Criterion: If Rs < 1.5, slightly increase the DHAMAP concentration to increase the volume fraction of the pseudostationary phase, thereby enhancing selectivity.

Conclusion

The selection of a chiral purity assay for (S)-2-Amino-3-(4-methylphenyl)propanoic acid hinges on the sample's derivatization state. For raw API screening, Direct HPLC on a Teicoplanin CSP provides the most streamlined, high-throughput workflow[2]. Conversely, if the amino acid is pre-protected for peptide synthesis, exploiting the Fmoc/Boc groups via Indirect HPLC on a polysaccharide CSP maximizes resolution[3].

References[3] "Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides." RSC Publishing.https://pubs.rsc.org/en/content/articlelanding/2021/ay/d1ay00889c[2] "Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns." Agilent Technologies.https://www.agilent.com/cs/library/applications/5994-1365EN.pdf[1] "Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines." NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8903330/[4] "3-[(3-Dehydroabietamidopropyl)dimethylammonio]-1-propane-sulfonate as a new type of chiral surfactant for enantiomer separation in micellar electrokinetic chromatography." PubMed.https://pubmed.ncbi.nlm.nih.gov/17307190/

Sources

A Comparative Guide to the Bioavailability Assessment of Drugs Containing 4-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the bioavailability of novel therapeutic agents incorporating 4-methyl-L-phenylalanine. As researchers and drug developers, our goal is to ensure that a promising active pharmaceutical ingredient (API) can reach its site of action in sufficient concentration to elicit a therapeutic effect. The journey from oral administration to systemic circulation is fraught with barriers, and a thorough understanding and robust assessment of bioavailability are paramount to clinical success.

The incorporation of non-natural amino acids like 4-methyl-L-phenylalanine into drug candidates is a strategic approach to enhance efficacy, specificity, and metabolic stability.[][2] However, such modifications can also profoundly alter the physicochemical and pharmacokinetic properties of the parent molecule. This guide outlines a multi-tiered, systematic approach to evaluating the bioavailability of these unique chemical entities, from high-throughput in vitro screening to definitive in vivo studies, all while adhering to the stringent standards of regulatory bodies.

Part 1: Foundational In Vitro Assessment of Intestinal Permeability

The initial phase of bioavailability assessment focuses on predicting a drug's potential for absorption across the intestinal epithelium. For this, we employ a combination of in vitro models that are both resource-efficient and highly informative. These assays allow for the early-stage ranking and selection of candidates with the most promising oral bioavailability potential.[3][4]

The First Pass: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model serves as a rapid, cell-free method to evaluate a compound's passive diffusion across an artificial lipid membrane.[5][6][7] This assay is particularly useful in early drug discovery for high-throughput screening of numerous candidates.[5]

Causality Behind the Choice: We begin with PAMPA to isolate and quantify the contribution of passive diffusion to a drug's absorption.[8] For a molecule like a 4-methyl-L-phenylalanine-containing drug, understanding its lipophilicity and ability to passively cross a lipid barrier is a critical first step.

Experimental Protocol: PAMPA

  • Preparation of the Lipid Membrane: A solution of phospholipids (e.g., 4% lecithin in dodecane) is prepared.[9] 5 µL of this solution is added to the membrane of each well of a 96-well donor plate and allowed to impregnate for at least 5 minutes.[9]

  • Preparation of Solutions:

    • Acceptor Solution: The wells of a 96-well acceptor plate are filled with 300 µL of a suitable buffer (e.g., PBS at pH 7.4).[9]

    • Donor Solution: The test compound (and positive/negative controls) is dissolved in a buffer matching the acceptor plate, often with a small percentage of DMSO to aid solubility, to a final concentration of 500 µM.[9]

  • Assay Execution: 200 µL of the donor solution is added to each well of the lipid-coated donor plate.[9] The donor plate is then carefully placed on top of the acceptor plate.

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 5 to 18 hours), allowing the compound to diffuse from the donor to the acceptor chamber.[5][9]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.[8]

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Lipid Solution coat_plate Coat Donor Plate with Lipid prep_lipid->coat_plate prep_donor Prepare Donor Solution (Test Compound) add_donor Add Donor Solution prep_donor->add_donor prep_acceptor Prepare Acceptor Solution (Buffer) fill_acceptor Fill Acceptor Plate prep_acceptor->fill_acceptor coat_plate->add_donor incubate Incubate Plate Sandwich fill_acceptor->incubate add_donor->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Papp quantify->calculate

PAMPA Experimental Workflow

The Gold Standard: Caco-2 Permeability Assay

While PAMPA is excellent for assessing passive diffusion, it cannot account for the complex biological processes of active transport and efflux, which are common for amino acid-based drugs. The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express transporters, thus mimicking the intestinal barrier.[10] This makes it the industry's gold standard for in vitro permeability assessment.[11]

Causality Behind the Choice: For a drug containing a 4-methyl-L-phenylalanine moiety, there is a high probability of interaction with amino acid transporters. The Caco-2 model is essential to identify if the drug is a substrate for uptake transporters (enhancing absorption) or efflux transporters like P-glycoprotein (P-gp), which would hinder absorption.[12]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[6]

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-B): The test compound is added to the apical (donor) side, and its appearance on the basolateral (acceptor) side is measured over time. This simulates absorption into the bloodstream.[13]

    • Basolateral to Apical (B-A): The compound is added to the basolateral (donor) side, and its transport to the apical (acceptor) side is measured. This indicates the extent of active efflux.[12][13]

  • Incubation and Sampling: The plates are incubated at 37°C. Aliquots are taken from the acceptor compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.[14]

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

    • The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER greater than 2 suggests that the compound is a substrate for an efflux transporter.[12]

Caco2_Workflow cluster_culture Cell Culture & Validation cluster_assay Bidirectional Assay cluster_analysis Analysis & Interpretation seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21-25 Days (Differentiation) seed_cells->culture_cells check_integrity Validate Monolayer Integrity (TEER, Lucifer Yellow) culture_cells->check_integrity assay_ab A-B Permeability (Absorption) check_integrity->assay_ab assay_ba B-A Permeability (Efflux) check_integrity->assay_ba quantify Quantify Compound (LC-MS/MS) assay_ab->quantify assay_ba->quantify calc_papp Calculate Papp (A-B, B-A) quantify->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er interpret Interpret Results calc_er->interpret

Caco-2 Permeability Assay Workflow

Comparative Analysis of In Vitro Models
FeaturePAMPACaco-2 Assay
Principle Passive diffusion across an artificial membrane[5][7]Transport across a differentiated cell monolayer[10]
Transport Mechanisms Passive diffusion only[8]Passive diffusion, active transport, and efflux[3]
Biological Relevance Low to moderateHigh (gold standard)[10]
Throughput HighLow to medium
Cost LowHigh
Time < 1 day> 3 weeks (due to cell culture)[12]
Key Output Papp valuePapp (A-B, B-A), Efflux Ratio[12]

Part 2: Definitive In Vivo Pharmacokinetic Assessment

While in vitro models are invaluable for screening, they cannot fully replicate the complex physiological environment of a living organism.[4] Therefore, in vivo pharmacokinetic (PK) studies are essential to determine the true bioavailability of a drug candidate.[15][16]

Causality Behind the Choice: In vivo studies integrate all ADME (Absorption, Distribution, Metabolism, and Excretion) processes. This is the only way to definitively calculate the absolute oral bioavailability (F%), which is the fraction of the orally administered dose that reaches systemic circulation unchanged.[15]

Typical In Vivo Pharmacokinetic Study Design

Experimental Protocol: Rodent PK Study

  • Animal Model: Sprague-Dawley rats are commonly used due to their well-characterized physiology and ease of handling.

  • Group Allocation: Animals are divided into two groups:

    • Intravenous (IV) Group: Receives the drug directly into the bloodstream (e.g., via tail vein injection). This serves as the 100% bioavailability reference.

    • Oral (PO) Group: Receives the drug via oral gavage.

  • Dosing: A solution of the 4-methyl-L-phenylalanine-containing drug is prepared in a suitable vehicle. A typical dose for an early PK study might be 1-5 mg/kg for IV and 5-20 mg/kg for PO administration.

  • Blood Sampling: Blood samples are collected from each animal at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: A validated LC-MS/MS method is used to accurately quantify the concentration of the drug in the plasma samples. This is a critical step requiring high specificity and sensitivity.[17][18]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters.

Key Pharmacokinetic Parameters and Data Interpretation

The primary output of an in vivo PK study is a plasma concentration versus time curve, from which we derive critical parameters:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • Absolute Oral Bioavailability (F%): Calculated as: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Illustrative Experimental Data:

The table below presents hypothetical data comparing a parent drug to its 4-methyl-L-phenylalanine analogue, demonstrating the potential for this modification to improve oral bioavailability.

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC0-inf (ng*hr/mL)F%
Parent Drug IV215000.082500-
PO104501.0300024%
4-Me-L-Phe Analogue IV214500.082400-
PO1012001.5840070%

In this example, the addition of the 4-methyl-L-phenylalanine moiety significantly increased the oral bioavailability from 24% to 70%, likely due to enhanced absorption and/or reduced first-pass metabolism. Such data provides strong evidence to advance the analogue in the drug development pipeline.

Part 3: Regulatory Framework and Bioequivalence

The ultimate goal of drug development is regulatory approval. Agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published comprehensive guidelines on the requirements for bioavailability and bioequivalence studies.[19][20][21]

  • Bioavailability (BA) studies are typically required for new drug applications (NDAs) to characterize the product's pharmacokinetic profile.[22]

  • Bioequivalence (BE) studies are fundamental for the approval of generic drugs.[23] They aim to demonstrate that the generic product has a comparable rate and extent of absorption to the reference-listed drug.[19][24]

These studies must be conducted under Good Clinical Practice (GCP) and Good Laboratory Practice (GLP) standards to ensure data integrity and reliability.[21] While a full discussion of these guidelines is beyond the scope of this guide, researchers must consult them early in the development process to ensure their data package will meet regulatory expectations.[25][26]

Conclusion

Assessing the bioavailability of drugs containing novel moieties like 4-methyl-L-phenylalanine requires a logical, multi-faceted approach. By integrating high-throughput in vitro assays like PAMPA and Caco-2 with definitive in vivo pharmacokinetic studies, researchers can build a comprehensive understanding of a compound's absorption characteristics. This systematic process allows for data-driven decision-making, enabling the selection of drug candidates with the highest probability of clinical success. The causality is clear: a robust preclinical bioavailability assessment is the bedrock upon which a successful oral drug development program is built.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • European Medicines Agency. Guideline on the Investigation of Bioequivalence. 2010. Available from: [Link]

  • Morais, J. A. G. The New European Medicines Agency Guideline on the Investigation of Bioequivalence. Basic & Clinical Pharmacology & Toxicology. 2010. Available from: [Link]

  • Tuerck, D., et al. The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action. PubMed. 2011. Available from: [Link]

  • ITQB NOVA. In vitro models for prediction of drug absorption and metabolism. Available from: [Link]

  • ECA Academy. New EMA Guideline on the Investigation of Bioequivalence. 2010. Available from: [Link]

  • European Medicines Agency. Investigation of bioequivalence - Scientific guideline. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]

  • ECA Foundation. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. Available from: [Link]

  • Zhang, T., et al. Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. PMC. 2017. Available from: [Link]

  • Credevo. BA/BE Study Requirements For FDA Approval. 2025. Available from: [Link]

  • Bergström, C. A., et al. In vitro models for the prediction of in vivo performance of oral dosage forms. SciSpace. 2014. Available from: [Link]

  • European Pharmaceutical Review. FDA releases guidance on bioavailability and bioequivalence study samples. 2020. Available from: [Link]

  • Food and Drug Administration, Taiwan. Regulations for Bioavailability and Bioequivalence Studies. 2015. Available from: [Link]

  • Tan, C., et al. Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Comprehensive Reviews in Food Science and Food Safety. 2015. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • Gertz, M., et al. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed. 2012. Available from: [Link]

  • U.S. Food and Drug Administration. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. 2020. Available from: [Link]

  • van Breemen, R. B., & Li, Y. Caco-2 cell permeability assays to measure drug absorption. PubMed. 2005. Available from: [Link]

  • Rowland Yeo, K., et al. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. Pharmaceutics. 2017. Available from: [Link]

  • Neuhoff, S., et al. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. 2023. Available from: [Link]

  • Sygnature Discovery. in vivo Pharmacokinetics and Pharmacodynamics. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Lee, K. R., et al. Bioavailability of the amino acid-attached prodrug as a new anti-HIV agent in rats. PMC. 2013. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Majumdar, S., et al. Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. Journal of Medicinal Chemistry. 2019. Available from: [Link]

  • European Union. In vitro Caco-2 permeability. EURL ECVAM - TSAR. Available from: [Link]

  • Cox, K., et al. Rapid Determination of Pharmacokinetic Properties of New Chemical Entities: In vivo Approaches. Combinatorial Chemistry & High Throughput Screening. 2002. Available from: [Link]

  • de Witte, W. E. A., et al. Best practices for pharmacokinetic studies of new chemical entities. Scholarly Publications Leiden University. 2024. Available from: [Link]

  • Rautio, J., et al. Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis. 2011. Available from: [Link]

  • Singh, Y., et al. Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Bentham Science Publishers. 2021. Available from: [Link]

  • Cox, K., et al. Rapid determination of pharmacokinetic properties of new chemical entities: in vivo approaches. R Discovery. 2002. Available from: [Link]

  • Singh, Y., et al. Amino Acid derived Prodrugs: An approach to improve the bioavailability of clinically approved drugs. Semantic Scholar. 2021. Available from: [Link]

  • Chem-Impex. 4-Methyl-L-phenylalanine. Available from: [Link]

  • Mashayekhi, S. O., et al. Analytical Methods. RSC Publishing. 2013. Available from: [Link]

  • Thompson, G. N. An Overview of Phenylalanine and Tyrosine Kinetics in Humans. PMC. 2002. Available from: [Link]

  • Uddin, M. S., et al. Role of Phenylalanine and Its Metabolites in Health and Neurological Disorders. IntechOpen. 2020. Available from: [Link]

  • Tessari, P., et al. Phenylalanine and tyrosine kinetics in compensated liver cirrhosis: effects of meal ingestion. American Journal of Physiology-Endocrinology and Metabolism. 2000. Available from: [Link]

  • El-Shahat, M., et al. Metabolomic profiling reveals altered phenylalanine metabolism in Parkinson's disease in an Egyptian cohort. PMC. 2024. Available from: [Link]

  • Coene, K. L. M., et al. Monitoring phenylalanine concentrations in the follow-up of phenylketonuria patients. PURE.EUR.NL. 2020. Available from: [Link]

  • Scilit. Rapid automated enzymatic measurement of phenylalanine in plasma and blood spots. Available from: [Link]

  • Wendel, U., et al. Monitoring of phenylketonuria: a colorimetric method for the determination of plasma phenylalanine using L-phenylalanine dehydrogenase. PubMed. 1989. Available from: [Link]

  • Kulkarni, A., et al. L-Phenylalanine is a metabolic checkpoint of human Th2 cells. PMC. 2022. Available from: [Link]

  • ResearchGate. (PDF) Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. 2022. Available from: [Link]

  • El-Azaz, A. A., et al. Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Frontiers. 2016. Available from: [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 4-(4-Methylphenyl)-L-phenylalanine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-(4-Methylphenyl)-L-phenylalanine. Developed for researchers, scientists, and drug development professionals, this document integrates technical best practices with the underlying principles of laboratory safety and environmental responsibility. Our goal is to empower you with the knowledge to manage this chemical waste stream effectively, ensuring the safety of your team and the integrity of our environment.

Understanding the Hazard Profile of 4-(4-Methylphenyl)-L-phenylalanine

While some derivatives of 4-(4-Methylphenyl)-L-phenylalanine may be listed as having no known OSHA hazards, it is crucial to recognize that the parent compound possesses specific irritant properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-(4-Methylphenyl)-L-phenylalanine is associated with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This information dictates that while not classified as a federally regulated hazardous waste in all jurisdictions, it cannot be treated as benign. The fundamental principle of laboratory safety is to handle all chemicals with a degree of caution. Therefore, the disposal of 4-(4-Methylphenyl)-L-phenylalanine must be managed through a structured and informed process.

The Cardinal Rule: Segregation of Waste Streams

A common and costly mistake in laboratory waste management is the mixing of non-hazardous and hazardous waste.[2] When a non-regulated chemical like 4-(4-Methylphenyl)-L-phenylalanine is combined with a regulated hazardous waste, the entire volume must be treated as hazardous, significantly increasing disposal costs.[2]

Causality: The rationale behind strict segregation is twofold:

  • Safety: Prevents unintended chemical reactions between incompatible substances.

  • Compliance and Cost-Effectiveness: Ensures that waste is disposed of according to the appropriate regulations and at the correct cost.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chemical waste, including 4-(4-Methylphenyl)-L-phenylalanine, it is imperative to be outfitted with the appropriate PPE. Based on the known hazards, the following should be considered standard:

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects against accidental splashes that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.
Body Protection A standard laboratory coat.Protects against contamination of personal clothing.
Respiratory Generally not required for small quantities in a well-ventilated area. Use a dust mask if creating aerosols.Mitigates the risk of respiratory tract irritation from airborne powder.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the proper disposal of 4-(4-Methylphenyl)-L-phenylalanine.

Step 1: Waste Identification and Characterization

  • Solid Waste: Unused or expired 4-(4-Methylphenyl)-L-phenylalanine powder.

  • Contaminated Labware: Weighing boats, spatulas, pipette tips, and any other disposable equipment that has come into direct contact with the chemical.

  • Aqueous Solutions: Solutions containing dissolved 4-(4-Methylphenyl)-L-phenylalanine.

Step 2: Container Selection and Labeling

  • Obtain designated waste containers from your institution's Environmental Health and Safety (EHS) department.

  • Use separate, clearly labeled containers for solid and liquid waste.

  • The label must include:

    • The words "Non-Hazardous Chemical Waste" (or as directed by your EHS department).

    • The full chemical name: "4-(4-Methylphenyl)-L-phenylalanine".

    • The primary hazard(s): "Irritant".

    • The date of accumulation.

    • The name of the principal investigator and laboratory location.

Step 3: Waste Accumulation

  • Solid Waste:

    • Carefully place the solid 4-(4-Methylphenyl)-L-phenylalanine and any contaminated disposables into a designated, durable, and sealable plastic bag or a wide-mouthed plastic container.

    • Seal the primary container and place it in the designated solid chemical waste accumulation container.

  • Aqueous Solutions:

    • Pour aqueous solutions containing 4-(4-Methylphenyl)-L-phenylalanine into a designated, leak-proof, and chemically compatible (e.g., polyethylene) liquid waste container.

    • Crucially, do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

Step 4: Storage of Waste

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Step 5: Final Disposal

  • Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your EHS department or a licensed chemical waste disposal contractor.

  • Never dispose of 4-(4-Methylphenyl)-L-phenylalanine, in either solid or liquid form, in the regular trash or down the sanitary sewer unless you have received explicit written permission from your EHS department. [4] While some non-hazardous amino acids and their derivatives may be approved for drain disposal after neutralization, this must be determined on a case-by-case basis by qualified safety professionals.[2][5]

Emergency Procedures: Spill Management

In the event of a spill, follow these procedures:

  • Ensure Personal Safety: If you are not wearing appropriate PPE, do not attempt to clean the spill. Evacuate the immediate area if necessary.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled waste container.[3][6] For a small liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent or detergent solution.

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent, wipes, contaminated PPE) must be disposed of as chemical waste following the procedures outlined above.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-(4-Methylphenyl)-L-phenylalanine.

DisposalWorkflow Disposal Workflow for 4-(4-Methylphenyl)-L-phenylalanine cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste Type (Solid, Liquid, Contaminated Labware) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Select & Label Waste Containers (Solid vs. Liquid) B->C D Collect Solid Waste in Designated Container C->D E Collect Aqueous Waste in Designated Container C->E F Store in Satellite Accumulation Area D->F E->F G Keep Containers Closed & Segregated F->G H Contact EHS for Waste Pickup G->H I Professional Disposal H->I

Sources

Personal protective equipment for handling 4-(4-Methylphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of unnatural amino acids into solid-phase peptide synthesis (SPPS) pipelines. 4-(4-Methylphenyl)-L-phenylalanine (CAS: 1270093-66-7)[1] is a highly specialized biphenyl derivative. It is a critical building block in drug development, notably utilized in the synthesis of cell-permeable β7 integrin inhibitors (such as biotin-R8ERY analogues) targeting inflammatory diseases, which have demonstrated potent IC50 values of <15 μM in cell adhesion assays[2].

Handling this compound requires moving beyond basic compliance. To ensure absolute safety and stoichiometric precision, we must understand the physicochemical causality behind our protocols. Below is your definitive, self-validating guide to the personal protective equipment (PPE), operational workflows, and logistical handling of this specific unnatural amino acid.

Hazard Profiling & Causality Assessment

Before selecting PPE, we must define the exact nature of the threat. Standard Operating Procedures (SOPs) for hazardous chemicals require a rigorous assessment of both the material and the specific process[3].

  • The Powder Hazard (H315, H319, H335): In its raw state, 4-(4-Methylphenyl)-L-phenylalanine is a fine, highly dispersible powder. The primary risks are respiratory irritation and ocular damage. Due to its low moisture content, the powder is highly susceptible to "static fly"—electrostatic repulsion that causes the chemical to aerosolize or cling to surfaces during weighing.

  • The Solution Hazard (The Carrier Effect): In peptide synthesis, this compound is typically dissolved in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents are highly skin-permeable. If a solution spills on exposed skin, the solvent acts as a molecular carrier, rapidly driving the dissolved amino acid directly into the bloodstream.

Quantitative PPE Specification Matrix

Engineering controls and PPE must be selected based on the specific phase of the process[4]. The following table summarizes the quantitative specifications and the mechanistic justification for each piece of required PPE.

PPE CategoryPrimary Material SpecificationQuantitative Performance DataCausality & Operational Justification
Hand Protection (Dry) Nitrile (Minimum 0.11 mm thickness)Breakthrough time > 480 mins (dry powder)Provides a sufficient barrier against contact dermatitis and skin irritation caused by the raw amino acid powder.
Hand Protection (Wet) Double-glove: Polyethylene (inner), Nitrile (outer)DMF breakthrough on standard Nitrile: < 5 minsSolvents like DMF/DMSO rapidly permeate standard nitrile. The polyethylene inner layer blocks the solvent carrier effect.
Eye Protection ANSI Z87.1 rated Splash GogglesWithstands high-velocity impact & liquid splashProtects against serious eye irritation. Standard safety glasses are insufficient due to the lack of a protective orbital seal.
Respiratory N95 / FFP2 Particulate RespiratorFilters ≥ 95% of airborne particles > 0.3 μmMandatory if weighing outside a controlled draft shield to prevent inhalation of aerosolized fine powder.
Body Protection Flame-Resistant (FR) Cotton Lab CoatHigh thermal protective performance ratingProtects against static discharge ignition if handling the powder in close proximity to flammable cleavage solvents[3].

Self-Validating Operational Workflow

Every laboratory protocol must be a closed-loop, self-validating system. This means incorporating built-in checks to confirm a step was executed safely and successfully before proceeding to the next.

Workflow A Storage (-20°C) Desiccated B Equilibrate to Room Temp A->B C Weighing (Enclosed Balance) B->C D Dissolution (DMF/DMSO) C->D E Peptide Synthesis (Coupling) D->E

Fig 1: End-to-end operational workflow for handling 4-(4-Methylphenyl)-L-phenylalanine.

Step 1: Thermal Equilibration
  • Action: Transfer the desiccated vial from -20°C storage to the ambient lab environment. Leave unopened for 30-60 minutes.

  • Causality: Opening a cold vial introduces atmospheric moisture. Water rapidly degrades the powder and causes clumping, which alters the stoichiometric accuracy required for precise peptide coupling.

  • Validation Check: Touch the exterior of the vial. It must be strictly at room temperature with zero visible external condensation before the seal is broken.

Step 2: Static Mitigation & Weighing
  • Action: Discharge static from the micro-spatula and weigh boat using an anti-static ionizer gun. Weigh the required mass inside a ductless weighing enclosure or a biological safety cabinet.

  • Causality: Neutralizing the static charge prevents "static fly," ensuring the powder does not aerosolize into your breathing zone or contaminate the balance enclosure.

  • Validation Check: The powder should fall cleanly from the spatula without clinging to the vertical walls of the weigh boat. The analytical balance reading must stabilize within 3 seconds.

Step 3: Solvent Dissolution & Transfer
  • Action: Transfer the pre-weighed powder to a glass reaction vial. Slowly pipette the required volume of solvent (e.g., DMF) directly onto the powder.

  • Causality: Adding solvent to the powder (rather than dropping powder into a solvent) prevents the displacement of air from aerosolizing the fine particulates.

  • Validation Check: Inspect the vial against a light source. The solution must be completely, optically clear. Any turbidity indicates incomplete dissolution, requiring gentle sonication before proceeding to the coupling phase.

Spill Response & Disposal Logistics

Chemical spills are dynamic events. Your response must adapt based on the physical state of the compound at the time of the spill.

SpillResponse A Spill Detected B Assess State A->B C Powder Spill B->C D Solution Spill B->D E Moisten (Prevent Dust) C->E F Absorb (Inert Material) D->F G Hazardous Waste E->G F->G H Decontaminate Area G->H

Fig 2: Decision matrix and logical workflow for chemical spill response.

Protocol for Powder Spills
  • Isolate & Moisten: Do not dry sweep. Dry sweeping generates massive aerosolization. Lightly mist the spilled powder with water or a compatible high-flashpoint solvent to bind the dust.

  • Collection: Wipe up the moistened paste using damp absorbent pads.

  • Validation Check: Shine a UV light (254 nm) over the spill area; biphenyl derivatives often exhibit UV absorbance/fluorescence. A clean visual field confirms complete removal.

Protocol for Solution Spills (DMF/DMSO)
  • Containment: Immediately surround the spill with an inert absorbent material (e.g., vermiculite or clean sand). Do not use combustible materials like paper towels for large solvent spills.

  • Collection: Scoop the saturated absorbent into a chemically resistant, sealable hazardous waste container.

  • Decontamination: Wash the surface thoroughly with soap and water, followed by a final wipe with 70% ethanol to remove any residual solvent film.

  • Disposal: Label the container explicitly as "Hazardous Waste: Toxic Organic Solution (Contains DMF and Unnatural Amino Acids)" and route it to your facility's designated chemical waste management team.

References

  • "4-(4-Methylphenyl)-L-phenylalanine | 1270093-66-7" , Molaid Chemical Database. Available at:[Link]

  • "Synthesis and biological evaluation of tyrosine modified analogues of the α4β7 integrin inhibitor biotin-R₈ERY" , Bioorganic & Medicinal Chemistry / PubMed (NIH). Available at:[Link]

  • "Standard Operating Procedure - Research Safety" , Northwestern University. Available at: [Link]

  • "Laboratory-Specific SOPs Fact Sheet" , UC Berkeley Office of Environment, Health & Safety. Available at: [Link]

Sources

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